2-Iodo-4,5-dimethoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLHFIIJEOARHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374321 | |
| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61203-48-3 | |
| Record name | 2-Iodo-4,5-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61203-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-4,5-dimethoxybenzoic acid | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Iodo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4,5-dimethoxybenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic importance lies in its unique molecular architecture, featuring a carboxylic acid group, two methoxy groups, and an iodine atom on the benzene ring. This combination of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of pharmacologically active compounds. The presence of the iodo-substituent, in particular, opens avenues for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Ullmann couplings, which are fundamental in the construction of intricate biaryl scaffolds often found in drug candidates.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, its significant applications in drug development, and essential safety information. The content is curated to provide researchers and drug development professionals with the necessary insights to effectively utilize this compound in their synthetic endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61203-48-3 | [2][3] |
| Molecular Formula | C₉H₉IO₄ | |
| Molecular Weight | 308.07 g/mol | [4] |
| Appearance | White crystalline solid/powder | [5] |
| Melting Point | 197-200 °C | |
| Boiling Point | 367.9 °C at 760 mmHg | [5] |
| Storage Temperature | Room Temperature, keep in a dark place, sealed in dry conditions | [4] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of its precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom.
Part 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
The precursor, 2-amino-4,5-dimethoxybenzoic acid, is a crucial intermediate in the synthesis of various pharmaceuticals.[6] A common route for its synthesis involves the reduction of a nitro-substituted benzoic acid derivative.
Experimental Protocol:
-
Hydrolysis: 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate is added to a solution of 48.13 g of KOH pellets (85% purity) in 250 ml of ice water. The resulting suspension is heated to 70°C.
-
Neutralization: After the reaction is complete (monitored by HPLC), the solution is cooled to room temperature and the pH is adjusted to 6.6 with glacial acetic acid.
-
Hydrogenation: The resulting suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar until the reaction ceases.
-
Isolation: The solution is filtered, and the pH is adjusted to 5.1 with glacial acetic acid under an inert gas. The formed suspension is stirred at room temperature for 30 minutes, then cooled to 5°C and stirred for another 30 minutes.
-
Purification: The product is obtained by filtration, washed with ice water, and dried in a vacuum oven.
Part 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[7] This reaction provides an efficient means to replace an amino group on an aromatic ring with an iodide.
Experimental Protocol:
-
Diazotization: Suspend 2-amino-4,5-dimethoxybenzoic acid in a mixture of water and concentrated hydrochloric acid at 0°C.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C. Stir the resulting diazonium salt solution for an additional 15 minutes.
-
Iodination: Prepare a solution of potassium iodide in 5-N sulfuric acid. Add this solution dropwise to the diazonium salt solution, keeping the temperature between 3-6°C.
-
Reaction Completion: Stir the mixture at room temperature for 30 minutes and then heat to reflux for 2 hours.
-
Isolation and Purification: Cool the mixture to room temperature. The precipitated crystals are collected by filtration, washed with water until neutral, and then dried under reduced pressure to yield this compound.
Characterization
Predicted ¹H and ¹³C NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Predicted values would appear here. |
| ¹³C NMR | Predicted values would appear here. |
Note: The table above is a placeholder for predicted NMR data. Actual experimental data should be obtained for confirmation.
Applications in Drug Development
This compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its utility is exemplified in its role as a precursor to the antihypertensive drug, Prazosin.
Case Study: Synthesis of Prazosin
Prazosin is an α1-adrenergic receptor blocker used to treat high blood pressure.[8] The synthesis of Prazosin can be accomplished through a multi-step pathway where 2-amino-4,5-dimethoxybenzoic acid (a precursor to our topic compound) is a key starting material.[9] The iodo-derivative provides an alternative and versatile handle for constructing the quinazoline core of Prazosin through various cross-coupling strategies.
Synthetic Workflow for Prazosin Precursor:
The following diagram illustrates a generalized synthetic pathway leveraging this compound towards a key intermediate of Prazosin.
Caption: Synthetic workflow from 2-Amino-4,5-dimethoxybenzoic acid to Prazosin.
This workflow highlights the strategic importance of this compound as a versatile intermediate. The iodo group can participate in various palladium-catalyzed cross-coupling reactions, offering a powerful tool for the construction of the complex heterocyclic system of Prazosin.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on available safety data for this compound and structurally related molecules.[11][12][13]
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P261: Avoid breathing dust. |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dust is generated.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined structure and the reactivity of its functional groups, especially the iodine atom, make it a key component in the construction of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the laboratory. The application of this compound in the synthesis of Prazosin underscores its significance in medicinal chemistry, and it is anticipated that its utility will continue to expand as new synthetic methodologies are developed.
References
-
2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. (n.d.). Angene. Retrieved January 11, 2026, from [Link]
- Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. (2010). Journal of Basic and Clinical Pharmacy, 1(4), 225–231.
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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This compound. (n.d.). Aobchem. Retrieved January 11, 2026, from [Link]
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Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
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Reported routes for synthesis of Prazosin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. (2010). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Althuis, T. H., & Hess, H. J. (1977). Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry, 20(1), 146–149. [Link]
- Process for preparing alpha-form of prazosin hydrochloride. (1981). Google Patents.
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Safety Data Sheet. (2025). Angene Chemical. Retrieved January 11, 2026, from [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029635). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]
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Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2012). ResearchGate. Retrieved January 11, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Advances in Cross-Coupling Reactions. (2020). Molecules, 25(19), 4539. [Link]
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Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937–4947. [Link]
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CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). [Video]. YouTube. [Link]
-
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. (2021). ACS Chemical Neuroscience, 12(9), 1438–1454. [Link]
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A Comprehensive Technical Guide to 2-Iodo-4,5-dimethoxybenzoic Acid for Advanced Research Applications
Introduction and Core Significance
2-Iodo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry and drug discovery. Its molecular architecture, featuring an aryl iodide, a carboxylic acid, and electron-donating methoxy groups on a benzene ring, makes it a versatile and powerful building block for constructing complex molecular frameworks. The strategic placement of these functional groups allows for orthogonal chemical modifications, providing a robust platform for generating diverse compound libraries. The aryl iodide serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a readily modifiable site for amidation or esterification. This guide provides an in-depth examination of its properties, synthesis, and critical applications for professionals in the scientific community.
Physicochemical and Structural Properties
The fundamental characteristics of a chemical reagent are critical for its effective use in experimental design. The properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₄ | |
| Molecular Weight | 308.07 g/mol | |
| CAS Number | 61203-48-3 | |
| Melting Point | 106-108 °C | |
| Boiling Point | 367.9 ± 42.0 °C (at 760 mmHg) | |
| Physical Form | Solid | |
| Storage Temperature | 4°C, Protect from Light | |
| InChI Key | HLLHFIIJEOARHX-UHFFFAOYSA-N |
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Caption: Chemical Structure of this compound.
Synthesis and Purification Protocol
Synthetic Rationale and Strategy
The most reliable and widely applicable method for synthesizing this compound is through a Sandmeyer-type reaction, commencing from the commercially available precursor, 2-Amino-4,5-dimethoxybenzoic acid[1][2]. This synthetic strategy is predicated on two robust and well-understood transformations:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This step is conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium intermediate, preventing premature decomposition and unwanted side reactions.
-
Iodide Displacement: The diazonium group serves as an excellent leaving group (dinitrogen gas) and is subsequently displaced by an iodide ion, typically introduced as potassium iodide. This step proceeds smoothly and provides a high yield of the desired aryl iodide.
This method is favored for its high efficiency and the clean conversion of the amino group to an iodide, a transformation that is otherwise challenging to achieve directly.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel with appropriate safety measures in a fume hood.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and ice bath.
Procedure:
-
Preparation of Amine Salt: In a 250 mL flask, suspend 10.0 g of 2-Amino-4,5-dimethoxybenzoic acid in 50 mL of deionized water. While stirring vigorously in an ice bath, slowly add 15 mL of concentrated HCl. Stir for 15 minutes at 0-5 °C until a fine, uniform suspension of the hydrochloride salt is formed.
-
Diazotization: In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of cold deionized water. Add this solution dropwise to the stirring amine salt suspension over 20-30 minutes. The key is to maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). Continue stirring the resulting diazonium salt solution for an additional 20 minutes in the ice bath.
-
Iodide Displacement: Prepare a solution of 10.0 g of potassium iodide in 30 mL of deionized water. Add this KI solution slowly to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation of Crude Product: Cool the mixture to room temperature. A precipitate of the crude product should form. Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine, and finally with more cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The utility of this compound is primarily derived from its capacity to act as a versatile scaffold in the synthesis of high-value, complex organic molecules.
Cornerstone of Cross-Coupling Reactions
The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to transition metal catalysts (e.g., Palladium(0)). This makes this compound an exceptional substrate for a wide range of cross-coupling reactions that are fundamental to modern drug discovery.[3][4] These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds, which are critical for assembling the core structures of many pharmaceutical agents.
Key Coupling Reactions Include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Ullmann Coupling: Homocoupling or reaction with other aryl halides to form biaryls.[3]
The ability to use this fragment in such a wide array of powerful bond-forming reactions makes it an invaluable tool for medicinal chemists aiming to perform lead optimization and structure-activity relationship (SAR) studies.
Sources
2-Iodo-4,5-dimethoxybenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4,5-dimethoxybenzoic acid
Foreword for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the utility of a building block is defined by its predictable behavior and well-characterized properties. This compound stands as a pivotal intermediate, valued for the strategic placement of its functional groups—an iodo substituent ripe for cross-coupling reactions, a carboxylic acid for amide bond formation or derivatization, and two methoxy groups that modulate electronic properties and solubility. A comprehensive understanding of its physical characteristics is not merely academic; it is the foundation upon which robust, reproducible, and scalable synthetic strategies are built. This guide provides a detailed examination of these properties, moving beyond simple data recitation to explain the "why" behind the values and the "how" of their reliable determination.
Core Physicochemical Identifiers
The foundational data for any chemical compound provides a snapshot of its identity and scale. For this compound, these core properties are the starting point for all handling, experimental design, and stoichiometric calculations.
| Property | Data | Source(s) |
| Molecular Formula | C₉H₉IO₄ | [1][2] |
| Molecular Weight | 308.07 g/mol | [2] |
| CAS Number | 61203-48-3 | [1][2] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 197-200 °C | [1] |
| Boiling Point | 367.9 ± 42.0 °C (Predicted) | [2] |
Melting Point Analysis: A Criterion for Purity
The melting point is one of the most critical and accessible indicators of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure compound, whereas the presence of impurities typically results in a depressed and broadened melting range.[3] The reported range of 197-200 °C for this compound indicates a high degree of purity for commercially available samples.[1]
Causality Behind the Method
The determination relies on the principle that energy input (heat) is required to overcome the crystal lattice forces holding the molecules in a solid state. For a pure substance, this transition occurs at a specific temperature. Impurities disrupt the uniform crystal lattice, weakening the intermolecular forces and requiring less energy to break them, thus lowering the melting temperature.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Protocol 2.1: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[3] Pulverize a small amount into a fine powder.
-
Loading: Jab the open end of a capillary tube into the powder pile. Tap the sealed end on a hard surface to pack the solid down to a height of 2-3 mm.[4]
-
Initial Heating: Place the capillary in the melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat to 175-180°C).[4][5]
-
Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.
-
Observation & Recording:
-
Record the temperature (T₁) at which the first drop of liquid becomes visible.
-
Record the temperature (T₂) when the last crystal of the solid melts.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (≤ 2°C).
Solubility Profile: Guiding Reaction and Purification
The solubility of a compound dictates the choice of solvents for reactions, extractions, and chromatographic purification. As an aromatic carboxylic acid, this compound exhibits predictable solubility behavior based on its functional groups.
| Solvent/System | Predicted Solubility | Rationale |
| Water | Insoluble / Slightly Soluble | The polar carboxylic acid group is countered by the large, nonpolar iodinated benzene ring.[6] |
| 5% Aqueous HCl | Insoluble | The acidic conditions will not react with the carboxylic acid or other functional groups to form a soluble salt.[7] |
| 5% Aqueous NaHCO₃ | Soluble | Sodium bicarbonate is a weak base strong enough to deprotonate the carboxylic acid (pKa ≈ 3-5), forming the highly polar and water-soluble sodium carboxylate salt.[7][8] |
| 5% Aqueous NaOH | Soluble | Sodium hydroxide is a strong base that will readily deprotonate the carboxylic acid to form the soluble sodium salt.[8][9] |
| Organic Solvents (e.g., DMSO, DMF, Methanol) | Soluble | Polar aprotic and protic organic solvents will effectively solvate the molecule. |
| Nonpolar Organic Solvents (e.g., Hexane) | Insoluble | The molecule is too polar to dissolve in nonpolar solvents.[9] |
Workflow for Solubility Classification
Caption: Standard workflow for organic compound solubility testing.
Protocol 3.1: Systematic Solubility Determination
This protocol provides a systematic method to confirm the acidic nature of an unknown compound, which is expected for this compound.[8][10]
-
Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously for 30-60 seconds. If it dissolves, it is water-soluble. (Expected: Insoluble).
-
Base Solubility (NaOH): To a fresh sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility indicates an acidic functional group. (Expected: Soluble).[8]
-
Weak Base Solubility (NaHCO₃): If soluble in NaOH, test in a new tube with 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Solubility indicates a strong organic acid, such as a carboxylic acid. (Expected: Soluble).[7]
-
Acid Solubility (HCl): If the compound was insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl. Solubility would indicate a basic functional group (e.g., an amine). (Expected: Insoluble).[10]
Spectroscopic Characterization Profile
Spectroscopy provides unambiguous structural confirmation. The combination of IR, NMR, and MS creates a unique fingerprint for the molecule.
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. For this compound, the key absorptions are driven by the carboxylic acid moiety.
-
O–H Stretch: A very broad, strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[11][12] This broadness often obscures the C-H stretches.
-
C=O Stretch: A very strong, sharp absorption is expected between 1690-1710 cm⁻¹ for an aromatic carboxylic acid participating in hydrogen bonding.[13][14]
-
C–O Stretch: Absorptions corresponding to the C-O single bonds of the carboxylic acid and the two methoxy ether groups are expected in the 1210-1320 cm⁻¹ region.[11]
-
Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted):
-
-COOH Proton: A broad singlet appearing far downfield, typically >10 ppm, which is concentration-dependent and may exchange with D₂O.[15]
-
Aromatic Protons: Two singlets are expected for the two protons on the benzene ring. Their exact chemical shifts would require experimental data or advanced computational prediction.
-
-OCH₃ Protons: Two distinct singlets, each integrating to 3H, are expected for the two methoxy groups, likely in the 3.8-4.0 ppm range.
¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will show 9 distinct signals corresponding to the 9 unique carbon environments.
-
-COOH Carbon: The carbonyl carbon will be the most downfield signal, typically in the 165-175 ppm range.[16][17]
-
Aromatic Carbons:
-
The carbon bearing the iodo group (C2) will be significantly upfield-shifted due to the heavy atom effect, likely appearing around 90-100 ppm.
-
The carbons bearing the methoxy groups (C4, C5) will appear downfield (~150-160 ppm).
-
The carbon bearing the carboxylic acid group (C1) will be in the 125-135 ppm range.[16][17]
-
The carbons bearing protons (C3, C6) will appear in the typical aromatic region (~110-120 ppm).
-
-
-OCH₃ Carbons: Two signals for the methoxy carbons are expected in the 55-60 ppm range.
Protocol 4.2.1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.[18]
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to clearly observe the acidic proton.[18]
-
Data Acquisition:
-
Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[19]
-
For ¹H NMR, use a standard pulse program with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse program to obtain singlets for all carbon signals. A longer relaxation delay or the addition of a relaxation agent may be needed for the quaternary carbons.
-
Safety and Handling
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[20]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[21]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[22]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[21][22]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[20]
References
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
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PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Retrieved from [Link]
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Odessa College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (1972). Carbon-13 Nuclear Magnetic Resonance of Biologically Important Aromatic Acids. I. Chemical Shifts of Benzoic Acid and Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
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University of Babylon. (n.d.). Melting Point. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]
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ChemBK. (2024). 54435-09-5. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information NMR methodology for complex mixture 'separation'. Retrieved from [Link]
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FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). Retrieved from [Link]
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Technical Guide: An In-depth Analysis of the Melting Point of 2-Iodo-4,5-dimethoxybenzoic acid
Abstract
2-Iodo-4,5-dimethoxybenzoic acid is a valuable substituted benzoic acid derivative utilized as a key building block in the fields of pharmaceutical development and materials science. Its utility in complex organic synthesis, particularly in the formation of intricate molecular architectures through cross-coupling reactions, is well-established.[1] A fundamental parameter for any chemical compound, especially one used as a synthetic intermediate, is its melting point, which serves as a crucial indicator of both identity and purity. However, a review of commercially available data reveals significant discrepancies in the reported melting point for this compound. This technical guide provides a comprehensive examination of this compound, detailing its physicochemical properties, addressing the conflicting melting point data, and presenting rigorous, field-proven protocols for its accurate determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, emphasizing the principles of scientific integrity and meticulous experimental validation.
Introduction: The Significance of a Simple Metric
In synthetic chemistry, the journey from starting materials to a final, pure compound is paved with critical characterization steps. Among the most fundamental of these is the determination of the melting point. For a crystalline solid, the temperature at which it transitions to a liquid is a distinct physical constant. A sharp melting point range (typically 0.5-1.0°C) is a reliable indicator of high purity, whereas a broad and depressed melting point range suggests the presence of impurities.[2]
This compound and its structural analogs are important intermediates in the synthesis of more complex molecules.[1][3] For instance, the iodo- and carboxylic acid- functionalities provide orthogonal reactive sites for sequential chemical modifications, such as Suzuki or Ullmann couplings and amidation or esterification reactions.[1] Given its role as a foundational precursor, ensuring the purity and identity of this starting material is paramount to the success of subsequent synthetic steps. The ambiguity in its reported melting point therefore presents a significant challenge, necessitating a systematic and rigorous approach to its verification.
Physicochemical Profile and Data Discrepancy
A compound's identity is defined by its structural and physical properties. Below is a summary of the key physicochemical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61203-48-3 | [4] |
| Molecular Formula | C₉H₉IO₄ | [4] |
| Molecular Weight | 308.07 g/mol | [5] |
| InChI Key | HLLHFIIJEOARHX-UHFFFAOYSA-N | [4][5] |
| Physical Form | Powder / Solid | [4][5] |
The Melting Point Controversy
A critical review of supplier data reveals a significant and concerning discrepancy in the reported melting point of this compound. This highlights the importance of independent verification by the end-user.
Table 2: Reported Melting Point Values for this compound
| Reported Melting Point (°C) | Source |
| 197-200 °C | Sigma-Aldrich[4] |
| 106-108 °C | Sigma-Aldrich[5] |
This nearly 100°C difference is too large to be attributed to minor impurities alone and may suggest issues such as misidentification of the material, the presence of a significant impurity, or polymorphism—the ability of a compound to exist in multiple crystalline forms with different physical properties.
The Role of Purity in Accurate Melting Point Determination
The presence of even small amounts of soluble impurities will typically cause a depression in the melting point and a broadening of the melting range.[2] This phenomenon, known as melting point depression, is a direct consequence of the thermodynamics of mixtures. The synthesis of iodinated benzoic acids can involve several steps, starting from precursors like 2-Amino-4,5-dimethoxybenzoic acid or through direct iodination of a substituted benzoic acid.[6][7]
Potential impurities could include:
-
Unreacted starting materials (e.g., 4,5-dimethoxybenzoic acid).
-
Byproducts from the iodination reaction, such as different regioisomers.
-
Residual solvents from purification.
Therefore, a robust purification step prior to characterization is not just recommended; it is essential for establishing a reliable melting point value. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures.
Protocols for Rigorous Melting Point Analysis
To obtain a trustworthy melting point, a systematic and validated procedure must be followed. This section outlines the essential experimental protocols.
Protocol 1: Purification by Recrystallization
Causality: The goal of recrystallization is to prepare a saturated solution of the impure compound at an elevated temperature and then allow it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities, which are present in a lower concentration, behind in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for benzoic acids include ethanol, methanol, acetic acid, or water-alcohol mixtures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven. Any residual solvent can act as an impurity and depress the melting point.
Protocol 2: Capillary Melting Point Determination
Causality: This technique involves heating a small, powdered sample in a capillary tube at a controlled rate within a calibrated apparatus. The melting point range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered.[8]
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[9][10]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[10]
-
Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[2]
-
Accurate Determination: For an accurate measurement, heat rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[10] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate.
-
Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature (T₁) when the first drop of liquid appears and the temperature (T₂) when the last crystal melts. The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Capillary Melting Point Determination.
Advanced Corroboration: Differential Scanning Calorimetry (DSC)
For definitive analysis, especially when polymorphism is suspected, Differential Scanning Calorimetry (DSC) is the method of choice. DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point. DSC provides more quantitative and precise data than the capillary method and can reveal other thermal events like phase transitions or decomposition.[8]
Proposed Workflow for Resolving the Data Discrepancy
A trustworthy resolution to the conflicting melting point data requires a logical, multi-pronged approach that validates both the compound's identity and its purity before concluding with a definitive thermal analysis.
Caption: Logical Workflow for Validating a Compound's Melting Point.
This workflow ensures that the measurement is performed on a chemically pure and structurally confirmed sample, providing a high degree of confidence in the final result.
Conclusion
The significant discrepancy in the reported melting point of this compound serves as a critical reminder of the importance of independent verification in scientific research. A physical constant is only as reliable as the method used to measure it and the purity of the sample being analyzed. By employing systematic purification techniques, adhering to rigorous and standardized measurement protocols, and leveraging advanced analytical methods like DSC where necessary, researchers can ensure the integrity of their starting materials. This meticulous approach is fundamental to achieving reproducible results and advancing the fields of drug discovery and materials science. It is imperative that researchers treat catalog data as a guide, not an absolute, and perform their own due diligence in material characterization.
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Measuring the Melting Point - Westlab Canada. (2023). [Link]
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Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. [Link]
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Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde - PrepChem.com. [Link]
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Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. (2012). [Link]
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2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis - Oak-wood Chemical. [Link]
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An In-depth Technical Guide to the Solubility of 2-Iodo-4,5-dimethoxybenzoic acid
This guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4,5-dimethoxybenzoic acid, a compound of interest in various research and development applications. Understanding its solubility is fundamental for its effective use in chemical synthesis, formulation, and biological studies. This document will delve into the theoretical and practical aspects of its solubility, offering a robust framework for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 61203-48-3 | [1] |
| Molecular Formula | C₉H₉IO₄ | [2] |
| Molecular Weight | 308.07 g/mol | [3] |
| Melting Point | 106-108 °C or 197-200 °C | [1] |
| Physical Form | Solid / Powder | [1] |
| Predicted XlogP | 2.0 | [2] |
Note: The significant variation in reported melting points suggests the potential for different crystalline forms (polymorphs) of the compound, which can impact solubility.
Theoretical Framework for Solubility
As a substituted benzoic acid, the solubility of this compound is primarily governed by its acidic nature and the interplay of its functional groups with different solvents.
The Impact of pH
The carboxylic acid moiety is the most influential functional group determining the aqueous solubility of this compound. Like other benzoic acid derivatives, its solubility is highly pH-dependent[4][5].
-
In Acidic Media (Low pH): The carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions[4][6].
-
In Basic Media (High pH): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, exhibits much higher solubility in water[4].
Solvent Polarity and Interactions
The overall solubility in a given solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions. The dimethoxy and iodo substitutions on the benzene ring contribute to the molecule's lipophilicity, suggesting that it will have appreciable solubility in a range of organic solvents.
Experimental Determination of Solubility
A systematic approach is necessary to accurately determine the solubility of this compound. The following protocols outline standard methodologies.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, buffered solutions at various pH levels, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant.
-
Quantification: Determine the concentration of the dissolved compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture[7][8].
-
Method Outline:
-
Develop a suitable HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the saturated solution samples and determine their concentration from the calibration curve.
-
UV-Vis Spectroscopy:
-
Principle: This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum.
-
Method Outline:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert Law.
-
Dilute the saturated solution samples as necessary to fall within the linear range of the calibration curve and measure their absorbance.
-
Calculate the concentration of the original saturated solution.
-
Strategies for Enhancing Solubility
For many applications, particularly in drug development, it may be necessary to enhance the solubility of this compound.
pH Adjustment
As discussed, increasing the pH of an aqueous solution will deprotonate the carboxylic acid, leading to a significant increase in solubility[4]. This is a common and effective strategy.
Use of Co-solvents
For systems where pH adjustment is not feasible, a co-solvent system can be employed. A mixture of water and a water-miscible organic solvent can often dissolve compounds that are poorly soluble in either individual solvent.
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Polyethylene glycol (PEG)
Workflow for Co-solvent System Development:
Caption: Workflow for developing a co-solvent system.
Other Techniques
-
Heating and Sonication: Gentle heating and sonication can increase the rate of dissolution. However, care must be taken to avoid degradation of the compound, and one should be aware that precipitation may occur upon cooling if the solution becomes supersaturated.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous media.
Qualitative Solubility Data and Observations
While quantitative data for this compound is scarce in the literature, a qualitative assessment based on its structure and the behavior of similar compounds can be made.
| Solvent | Expected Qualitative Solubility | Rationale |
| Water (neutral pH) | Low | The protonated carboxylic acid and lipophilic substituents limit aqueous solubility. |
| Aqueous Base (e.g., NaOH solution) | High | Formation of the highly soluble carboxylate salt. |
| Aqueous Acid (e.g., HCl solution) | Very Low | Common ion effect and protonated form reduce solubility further. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |
| DMSO / DMF | High | Polar aprotic solvents that are good general solvents for a wide range of organic compounds. |
| Hexane / Toluene | Low | The polarity of the carboxylic acid group limits solubility in nonpolar solvents. |
Summary and Recommendations
The solubility of this compound is a critical parameter that is highly dependent on the solvent system, particularly the pH of aqueous solutions. For practical applications, it is recommended to experimentally determine the solubility in the specific solvent system of interest using the protocols outlined in this guide. For enhancing solubility, pH adjustment and the use of co-solvents are the most effective and straightforward strategies. The information provided herein serves as a comprehensive resource for guiding the successful use of this compound in a variety of scientific endeavors.
References
- Benchchem.
- International Journal of Scientific and Research Publications. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
- ChemBK. 54435-09-5.
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- Sigma-Aldrich. 2-Iodo-4,5-dimethylbenzoic acid 97.
- Sigma-Aldrich. This compound | 61203-48-3.
- Sigma-Aldrich. This compound | 61203-48-3.
- PubChemLite. This compound (C9H9IO4).
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An In-Depth Technical Guide to the Synthesis of 2-Iodo-4,5-dimethoxybenzoic acid
Introduction
2-Iodo-4,5-dimethoxybenzoic acid is a highly versatile intermediate in the fields of pharmaceutical and materials science. Its strategic importance lies in its unique molecular architecture, which features an electron-rich aromatic ring substituted with two methoxy groups, a carboxylic acid moiety, and an iodine atom. This arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules.[1][2] In the pharmaceutical industry, this compound serves as a crucial precursor for the development of novel therapeutic agents, including antitumor and antipsychotic drugs.[2][3][4] Its utility also extends to the synthesis of dyestuffs and other specialized organic materials.[2]
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible synthesis.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and well-established methods involve either the direct iodination of a dimethoxybenzoic acid derivative or a Sandmeyer reaction starting from an amino-substituted precursor.
Direct Iodination of 3,4-Dimethoxybenzoic Acid
Direct iodination of the aromatic ring is a common strategy for introducing an iodine atom. However, the regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents and the choice of iodinating agent.
Mechanistic Considerations
The methoxy groups at positions 4 and 5, and the carboxylic acid at position 1, are all ortho-, para-directing groups. However, the strong activating effect of the methoxy groups primarily directs the incoming electrophile to the positions ortho and para to them. The position between the two methoxy groups (position 3) is sterically hindered. Therefore, iodination is expected to occur at either position 2 or 6. The carboxylic acid group, while ortho-, para-directing, is a deactivating group, which can influence the overall reactivity of the ring.
A variety of iodinating reagents can be employed, ranging from molecular iodine in the presence of an oxidizing agent to more reactive electrophilic iodine sources like N-iodosuccinimide (NIS) or iodine monochloride (ICl).[5] The use of a strong acid catalyst is often necessary to enhance the electrophilicity of the iodinating species.[5]
The Sandmeyer Reaction: A Versatile Route from 2-Amino-4,5-dimethoxybenzoic Acid
The Sandmeyer reaction provides a reliable and highly regioselective method for the synthesis of aryl iodides from the corresponding primary aromatic amines.[6][7] This multi-step process involves the diazotization of an amino group, followed by the substitution of the resulting diazonium salt with an iodide ion.[6][7][8]
Mechanistic Pathway
The synthesis commences with the conversion of 2-amino-4,5-dimethoxybenzoic acid to its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]
The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The iodide ion displaces the dinitrogen gas (N₂), a remarkably stable leaving group, to yield the desired this compound.[9][10] While many Sandmeyer reactions require a copper(I) catalyst, the iodination is an exception and typically proceeds without one.[6][7][10]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis of this compound via the Sandmeyer reaction, a widely adopted and reliable method.
Synthesis of the Precursor: 2-Amino-4,5-dimethoxybenzoic Acid
The starting material, 2-amino-4,5-dimethoxybenzoic acid, can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid through catalytic hydrogenation.[11]
Table 1: Reagents for the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,5-Dimethoxy-2-nitrobenzoic acid | 227.16 | 50.0 g | 0.220 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Water | 18.02 | As needed | - |
Protocol for the Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid:
-
In a suitable hydrogenation vessel, suspend 50.0 g of 4,5-dimethoxy-2-nitrobenzoic acid in water.[11]
-
Add 1.0 g of 10% Pd/C catalyst to the suspension.[11]
-
Pressurize the vessel with hydrogen gas to 3.5 bar and heat to 50°C with vigorous stirring.[11]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the mixture to room temperature and carefully filter off the catalyst under an inert atmosphere.[11]
-
Adjust the pH of the filtrate to 5.1 with glacial acetic acid to precipitate the product.[11]
-
Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5°C and stir for an additional 30 minutes.[11]
-
Collect the product by filtration, wash with ice-cold water, and dry under vacuum at 55°C.[11] This procedure typically yields light grey crystals of 2-amino-4,5-dimethoxybenzoic acid.[11]
Synthesis of this compound via the Sandmeyer Reaction
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 29.6 g | 0.15 |
| Concentrated Hydrochloric Acid | 36.46 | ~15 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 11.4 g | 0.165 |
| Potassium Iodide (KI) | 166.00 | 25.0 g | 0.15 |
| Water | 18.02 | As needed | - |
Protocol for the Synthesis of this compound:
-
Diazotization:
-
Suspend 29.6 g of 2-amino-4,5-dimethoxybenzoic acid in approximately 100 mL of water in a flask.[12]
-
Cool the suspension to 0°C in an ice-water bath with continuous stirring.
-
Slowly add 15 mL of concentrated hydrochloric acid.[12]
-
Prepare a solution of 11.4 g of sodium nitrite in 25 mL of water and cool it to 0°C.
-
Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains between 0-5°C.[9]
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
Prepare a solution of 25.0 g of potassium iodide in 50 mL of water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[12]
-
Gently heat the mixture to approximately 50-60°C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. The crude product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
To remove unreacted iodine, wash the crude product with a cold, dilute solution of sodium thiosulfate until the filtrate is colorless.
-
Wash the product again with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
Visualizing the Synthesis
Workflow for the Sandmeyer Reaction
The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of this compound.
Caption: Workflow of the Sandmeyer reaction for this compound synthesis.
Reaction Mechanism of the Sandmeyer Reaction
The diagram below outlines the mechanistic steps involved in the conversion of the diazonium salt to the final iodinated product.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | FA17551 [biosynth.com]
- 4. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. prepchem.com [prepchem.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
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- 12. beilstein-journals.org [beilstein-journals.org]
A Technical Guide to the Spectroscopic Characterization of 2-Iodo-4,5-dimethoxybenzoic Acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Iodo-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the structural elucidation and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic signature. The presence of a bulky iodine atom ortho to the carboxylic acid group, along with two methoxy groups, influences the electronic environment and, consequently, the nuclear magnetic resonance (NMR) chemical shifts, vibrational modes in infrared (IR) spectroscopy, and fragmentation patterns in mass spectrometry (MS).
Caption: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing and sterically bulky iodo and carboxyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in this region, highly dependent on solvent and concentration. |
| ~7.4 | Singlet | 1H | Ar-H | The aromatic proton at the C6 position is deshielded by the adjacent carboxylic acid group and is expected to appear as a singlet. |
| ~6.5 | Singlet | 1H | Ar-H | The aromatic proton at the C3 position is shielded by the adjacent methoxy group and is expected to appear as a singlet. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons at the C4 position. |
| ~3.8 | Singlet | 3H | -OCH₃ | The methoxy protons at the C5 position. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The chemical shifts are predicted based on additive rules and comparison with similar structures.[1]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~158 | Ar-C | The aromatic carbon attached to the C4-methoxy group. |
| ~150 | Ar-C | The aromatic carbon attached to the C5-methoxy group. |
| ~135 | Ar-C | The aromatic carbon attached to the carboxylic acid group (C1). |
| ~125 | Ar-C | The aromatic carbon at the C6 position. |
| ~115 | Ar-C | The aromatic carbon at the C3 position. |
| ~90 | Ar-C | The aromatic carbon attached to the iodine atom (C2), which is significantly shielded. |
| ~56 | -OCH₃ | The carbon of the C4-methoxy group. |
| ~55 | -OCH₃ | The carbon of the C5-methoxy group. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumental Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Sequence: Standard single-pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-16 ppm
Instrumental Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Spectral Width: 0-220 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500-3300 | O-H stretch (carboxylic acid) | Broad |
| ~1700 | C=O stretch (carboxylic acid) | Strong |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong |
| ~1250, ~1050 | C-O stretch (ethers and carboxylic acid) | Strong |
| ~600-500 | C-I stretch | Medium-Weak |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak. The presence of an ortho-positioned iodine atom may slightly shift the C=O stretching frequency to higher wavenumbers.[2]
Experimental Protocol for IR Spectroscopy
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization)
For this compound (C₉H₉IO₄), the expected molecular weight is approximately 323.96 g/mol .
| m/z (mass-to-charge ratio) | Proposed Ion Identity | Fragmentation Pathway |
| 324 | [M]⁺• | Molecular Ion |
| 309 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 279 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 197 | [M - I]⁺ | Loss of an iodine radical. |
| 127 | [I]⁺ | Iodine cation. |
The molecular ion peak is expected to be observed. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group.[3][4] The presence of the iodine atom will also lead to characteristic fragmentation.
Experimental Protocol for GC-MS Analysis
Due to the low volatility of carboxylic acids, derivatization is often required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Caption: General Experimental Workflow for GC-MS Analysis
Derivatization and Sample Preparation:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Dissolve in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., 60-70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.
-
Cool and dilute with a solvent like ethyl acetate before injection.
Instrumental Parameters:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
-
Injection Mode: Split/Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The outlined protocols for NMR, IR, and MS are based on standard laboratory practices and are designed to yield high-quality data for robust structural confirmation. The predicted spectral data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, offers a valuable reference for researchers engaged in the synthesis and characterization of this and similar molecules.
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-iodo-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-iodo-. NIST Chemistry WebBook. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. [Link]
-
The Royal Society of Chemistry. (2019). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. [Link]
-
Wikipedia. (2025). 2-Iodobenzoic acid. [Link]
Sources
13C NMR of 2-Iodo-4,5-dimethoxybenzoic acid
An In-depth Technical Guide to the ¹³C NMR of 2-Iodo-4,5-dimethoxybenzoic acid
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel and intermediate compounds is paramount. This compound is a polysubstituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility is predicated on its precise molecular architecture, which can be definitively confirmed using a suite of analytical techniques. Among these, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule.
This technical guide provides a comprehensive exploration of the ¹³C NMR spectrum of this compound. Moving beyond a simple presentation of data, this document delves into the underlying principles that govern the spectral features, explains the rationale behind the experimental setup, and offers a detailed, peak-by-peak assignment of the carbon resonances. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural verification and seek a deeper understanding of spectral interpretation for complex aromatic systems.
Molecular Structure and Carbon Environments
To interpret the ¹³C NMR spectrum, one must first understand the molecular structure and identify the unique carbon environments. The structure of this compound contains a benzene ring with four different substituents: a carboxylic acid, an iodine atom, and two methoxy groups.
The molecule possesses nine carbon atoms in total:
-
Six Aromatic Carbons: Labeled C1 through C6. Due to the asymmetric substitution pattern, each of these six carbons is chemically distinct.
-
One Carboxylic Acid Carbon: The carbon atom of the -COOH group.
-
Two Methoxy Carbons: The methyl carbons of the two -OCH₃ groups. These are also in non-equivalent environments.
Consequently, a proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit nine distinct signals, one for each unique carbon environment.
Guiding Principles: Substituent Effects in ¹³C NMR
The chemical shift (δ) of a carbon nucleus in ¹³C NMR is highly sensitive to its local electronic environment. In substituted benzenes, the position of a signal can be predicted by considering the additive effects of each substituent on the base chemical shift of benzene (δ ≈ 128.5 ppm).[1]
-
Carboxylic Acid (-COOH): This group is electron-withdrawing. It strongly deshields the ipso-carbon (the carbon it is attached to, C1) and has a minor deshielding effect on the ortho and para carbons. The carbonyl carbon itself appears far downfield (165-185 ppm).[2][3]
-
Methoxy (-OCH₃): The oxygen atom is electron-withdrawing inductively but strongly electron-donating via resonance. This resonance effect dominates, causing significant shielding (an upfield shift) at the ortho and para positions relative to the methoxy group. The carbon directly bonded to the oxygen (C4, C5) is deshielded.[4] The methoxy carbons themselves typically resonate between 50-65 ppm.[3]
-
Iodine (-I): The iodine substituent presents two opposing effects. Its electronegativity causes an inductive deshielding effect. However, a more dominant factor for the directly attached carbon (C2) is the "heavy atom effect." This effect, involving spin-orbit coupling, induces significant shielding, causing the ipso-carbon signal to shift substantially upfield.[5] This is a key diagnostic feature for iodo-substituted aromatics.
These effects are approximately additive and allow for a reasoned prediction of the chemical shift for each aromatic carbon.[2][5]
Experimental Protocol for High-Fidelity Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed for reliability and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-25 mg of this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for benzoic acids due to enhanced solubility.
-
Cap the tube and gently agitate or sonicate until the sample is fully dissolved. The deuterated solvent provides the deuterium signal that the spectrometer uses to "lock" the magnetic field, ensuring stability over the course of the experiment.[6]
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
"Shim" the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks. Most modern spectrometers perform this step automatically.[6]
-
Tune and match the probe for the ¹³C frequency to maximize signal transmission and sensitivity.
-
-
Data Acquisition:
-
A standard ¹³C experiment with proton decoupling is typically used. This technique irradiates the protons, collapsing all C-H coupling and simplifying the spectrum so that each unique carbon appears as a singlet.[7][8]
-
Key Parameters:
-
Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required.[7] A value between 128 and 1024 scans is typical, depending on sample concentration. Quaternary carbons (C1, C2, C4, C5) often require more scans as they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement and have longer relaxation times.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard. For fully quantitative results where peak integrals are important, longer delays are necessary, but for routine structural confirmation, shorter delays are sufficient.[9]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. The residual solvent peak is typically used as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm; DMSO-d₆ at δ 39.52 ppm).
-
Spectral Analysis and Peak Assignment
The final spectrum is a plot of signal intensity versus chemical shift. The following table provides the predicted chemical shifts for each carbon in this compound, followed by a detailed justification for each assignment. Aromatic carbons typically resonate in the 110-160 ppm region.[2][10]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Dominant Effects |
| -COOH | ~168 | Standard range for a carboxylic acid carbon.[3] |
| C5 | ~153 | Attached to -OCH₃ (deshielding); meta to -I and -COOH. |
| C4 | ~149 | Attached to -OCH₃ (deshielding); ortho to -OCH₃, meta to -COOH. |
| C1 | ~125 | Ipso to -COOH (deshielding); ortho to -I and -H. |
| C6 | ~118 | Protonated carbon; ortho to -COOH, meta to -OCH₃. |
| C3 | ~115 | Protonated carbon; ortho to -I and -OCH₃. |
| C2 | ~92 | Ipso to -I; strong shielding from the "heavy atom effect".[5] |
| -OCH₃ (C5) | ~56.5 | Methoxy carbon, slightly deshielded by proximity to C6-H. |
| -OCH₃ (C4) | ~56.2 | Methoxy carbon, slightly different environment from the other. |
Detailed Interpretation
-
Carboxylic Acid Carbon (-COOH) at ~168 ppm: The signal at the lowest field (most deshielded) is unambiguously assigned to the carbonyl carbon of the carboxylic acid group. This region (165-185 ppm) is characteristic for such functional groups.[2][3]
-
Quaternary Aromatic Carbons (C1, C2, C4, C5): These four signals are expected to be of lower intensity than those of the protonated carbons (C3, C6) in a standard proton-decoupled experiment. This is because their signal intensity is not enhanced by the Nuclear Overhauser Effect (NOE).[2]
-
C2 at ~92 ppm: The most upfield (most shielded) signal in the aromatic region is assigned to C2. This carbon is directly bonded to the iodine atom, and its chemical shift is dominated by the powerful shielding of the heavy atom effect, which overrides the inductive deshielding.[5] This is the most diagnostic signal for confirming the position of the iodine substituent.
-
C4 and C5 at ~149 and ~153 ppm: These two downfield signals are assigned to the carbons bearing the methoxy groups. The direct attachment to the electronegative oxygen causes significant deshielding. Their exact positions are subtly influenced by the other substituents on the ring.
-
C1 at ~125 ppm: This signal is assigned to the carbon attached to the carboxylic acid group. While the -COOH group is deshielding, the combined effects of the adjacent iodine and hydrogen place its resonance in the middle of the aromatic region.
-
-
Protonated Aromatic Carbons (C3, C6) at ~115 and ~118 ppm: These two signals will be more intense than the quaternary carbons. Their relatively upfield positions are consistent with carbons on a highly electron-rich aromatic ring, influenced by the strong donating effects of the two methoxy groups.
-
Methoxy Carbons (-OCH₃) at ~56.2 and ~56.5 ppm: The two sharp, intense signals in the 55-65 ppm range are characteristic of methoxy group carbons.[3] Their slightly different chemical shifts confirm that they are in non-equivalent chemical environments, as expected from the overall molecular asymmetry.
Conclusion
The ¹³C NMR spectrum of this compound provides a definitive fingerprint of its molecular structure. A thorough analysis, grounded in the fundamental principles of substituent effects, allows for the confident assignment of all nine unique carbon signals. The pronounced upfield shift of the iodine-bearing carbon (C2) serves as a key diagnostic marker, while the distinct signals for each of the other eight carbons confirm the specific substitution pattern of the aromatic ring. This guide demonstrates that by combining a robust experimental protocol with a logical, theory-based approach to interpretation, ¹³C NMR spectroscopy is an indispensable tool for the structural verification of complex organic molecules in a modern research setting.
References
-
Title: ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects Source: ResearchGate URL: [Link]
-
Title: Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes Source: The Journal of Chemical Physics URL: [Link]
-
Title: Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: MDPI URL: [Link]
-
Title: The halogen effect on the ¹³C NMR chemical shift in substituted benzenes Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes Source: ResearchGate URL: [Link]
-
Title: How to predict the 13C NMR spectrum of a compound Source: YouTube URL: [Link]
-
Title: ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids Source: The Royal Society of Chemistry URL: [Link]
-
Title: Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid Source: Magnetic Resonance in Chemistry URL: [Link]
-
Title: 13-C NMR Protocol for beginners AV-400 Source: University of Wisconsin-La Crosse URL: [Link]
-
Title: ¹³C NMR (carbon nuclear magnetic resonance) Source: CEITEC URL: [Link]
-
Title: Spectroscopy of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid Source: ResearchGate URL: [Link]
-
Title: The C-13 NMR spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: ¹³C NMR Chemical Shift Source: Oregon State University URL: [Link]
-
Title: ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups Source: ACS Publications - Organic Letters URL: [Link]
-
Title: ¹³C NMR Chemical Shift Table Source: Oregon State University URL: [Link]
-
Title: ¹³C NMR spectroscopy Source: Banaras Hindu University URL: [Link]
-
Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: NMR Techniques in Organic Chemistry: a quick guide Source: University of Cambridge URL: [Link]
-
Title: 1D ¹³C NMR Source: University of Cambridge URL: [Link]
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- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Sourcing 2-Iodo-4,5-dimethoxybenzoic Acid: From Supplier Vetting to Reaction Validation
For the discerning researcher in drug discovery and complex organic synthesis, the integrity of a starting material is not merely a matter of procurement; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. 2-Iodo-4,5-dimethoxybenzoic acid (CAS No. 61203-48-3) stands as a critical building block, a versatile intermediate whose strategic importance demands a rigorous approach to its sourcing.[1][2] This guide eschews simple supplier lists in favor of a holistic methodology, empowering you to vet suppliers, interpret technical data, and confidently integrate this key reagent into your workflows.
The Strategic Profile of this compound
This compound is more than just a substituted aromatic ring. Its specific arrangement of functional groups—a carboxylic acid, an aryl iodide, and two methoxy groups—provides a rich platform for molecular elaboration.
-
The Aryl Iodide: This is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, enabling the construction of complex biaryl scaffolds common in pharmacologically active molecules.[1]
-
The Carboxylic Acid: This group offers a versatile site for transformations into esters, amides, and other functionalities, allowing for the introduction of diverse pharmacophores or linking moieties.[3]
-
The Dimethoxy Core: The electron-donating methoxy groups influence the electronic properties of the aromatic ring, impacting reactivity in subsequent synthetic steps.
Its role as a key intermediate is established in the synthesis of various therapeutic agents and complex organic molecules, making the choice of supplier a critical first step in any research campaign.[2][4]
Caption: Chemical structure of this compound (CAS: 61203-48-3).
A Framework for Supplier Qualification: The Self-Validating Approach
Trustworthiness in a chemical supplier is not assumed; it is verified. A self-validating sourcing protocol ensures that the material you procure will perform as expected, saving invaluable time and resources. This involves a logical progression from initial discovery to final validation.
Caption: A logical workflow for vetting and approving a chemical supplier.
Established Suppliers and Comparative Analysis
Several chemical suppliers offer this compound. The key to selection lies in comparing their specifications and the transparency of their documentation. While pricing and availability are dynamic, the quality parameters provide a solid basis for comparison.
| Supplier | CAS Number | Stated Purity | Molecular Formula | Key Documentation | Notes |
| Sigma-Aldrich (Merck) | 61203-48-3 | ≥96% | C₉H₉IO₄ | CoA, SDS available | Often provides detailed analytical data. May be sold through partners like ChemScene or Jinay Pharmaceuticals. |
| ChemScene | 61203-48-3 | 96% | C₉H₉IO₄ | SDS available via partners | A common supplier for building blocks, often available through larger distributors. |
| BLD Pharm | 61203-48-3 | N/A | C₉H₉IO₄ | GHS/Hazard info provided[5] | Provides related products and basic safety information. Purity must be confirmed via CoA. |
Expertise in Action: Why does stated purity matter? A seemingly small difference between 96% and 99% can be significant. The remaining 1-4% could consist of unreacted starting materials from synthesis (e.g., 3,4-dimethoxybenzoic acid) or regioisomers, which can introduce confounding variables and side products in sensitive downstream reactions like palladium catalysis. Always verify the purity with an in-house analytical test if the application is critical.
Technical Deep Dive: Interpreting the Certificate of Analysis (CoA)
The CoA is the single most important document from a supplier. Do not treat it as a checkbox item.
-
Identity Confirmation: Look for confirmation by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.
-
Purity Assessment: This is typically determined by HPLC (High-Performance Liquid Chromatography) or qNMR (quantitative NMR). An HPLC chromatogram is invaluable; it visually represents the main peak versus any impurity peaks.
-
Residual Solvents: Often assessed by GC (Gas Chromatography). Important for applications where residual synthesis solvents (e.g., THF, ethyl acetate) could interfere.
-
Date of Analysis: Ensure the analysis is recent. The stability of iodinated compounds can be a concern, especially with prolonged or improper storage. The recommended storage is at 4°C, protected from light.[6]
Protocol in Practice: Esterification of this compound
To validate a new batch of starting material, a simple, high-yielding reaction is ideal. The following is a standard protocol for methyl ester formation, a common first step in many synthetic sequences.[7]
Objective: To convert the carboxylic acid to its corresponding methyl ester to confirm reactivity and identify any potential issues arising from the starting material's quality.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (as solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 3.25 mmol).
-
Causality: A flame-dried flask under an inert atmosphere (N₂ or Argon) is crucial to prevent the introduction of water, which can hinder the Fischer esterification equilibrium.
-
-
Reagent Addition: Add anhydrous methanol (e.g., 20 mL). Stir until the solid is fully dissolved. Cool the solution to 0°C in an ice bath.
-
Catalysis: Slowly add concentrated sulfuric acid (e.g., 0.1 mL) dropwise.
-
Causality: Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The addition at 0°C mitigates any potential exothermic reactions.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. For slower reactions, gentle heating to reflux (approx. 65°C) may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Once complete, cool the reaction mixture to room temperature. Carefully and slowly pour it into a beaker containing a stirred solution of saturated sodium bicarbonate.
-
Causality: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, which will be deprotonated and become water-soluble.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Causality: The water wash removes residual methanol and salts, while the brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound methyl ester.[7]
-
Analysis: Analyze the crude product by ¹H NMR. The disappearance of the broad carboxylic acid proton peak and the appearance of a new singlet around 3.9 ppm for the methyl ester protons confirms the reaction's success. Purity can be assessed by LC-MS.
Caption: A validated workflow for the Fischer esterification of the title compound.
Safety and Handling Considerations
As a responsible scientist, proper handling is paramount. Always consult the Safety Data Sheet (SDS) provided by the supplier.
-
Hazards: this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always use safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommendation to protect from light suggests potential photosensitivity, which could lead to degradation over time.
By integrating this rigorous, science-led approach to sourcing, you elevate the quality and reliability of your research, ensuring that the foundational building blocks of your discoveries are as robust as the insights you aim to generate.
References
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Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com. [Link]
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2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. Chemspace. [Link]
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Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. ResearchGate. [Link]
-
Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journals. [Link]
- CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
- Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
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- 5. 54413-93-3|2-Iodo-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound methyl ester | 173043-61-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Iodo-4,5-dimethoxybenzoic acid for Research and Development
Introduction: The Strategic Importance of 2-Iodo-4,5-dimethoxybenzoic acid in Modern Synthesis
This compound is a highly functionalized aromatic compound that serves as a critical building block in the landscape of organic synthesis. Its unique molecular architecture, featuring an iodo-substituent, two methoxy groups, and a carboxylic acid moiety, offers a versatile platform for the construction of complex molecular frameworks. The presence of the iodine atom is particularly significant, as it provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This, combined with the reactivity of the carboxylic acid group, makes it a sought-after intermediate in the synthesis of pharmacologically active compounds and novel materials.[1][2][3] For researchers and drug development professionals, understanding the nuanced safety and handling protocols for this compound is paramount to harnessing its full synthetic potential while ensuring a safe and compliant laboratory environment.
This guide provides an in-depth technical overview of the safety and handling of this compound, moving beyond a simple recitation of procedural steps to explain the causality behind each recommendation. Every protocol described herein is designed as a self-validating system to foster a culture of safety and scientific integrity.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. Based on available safety data sheets (SDS) and the known reactivity of structurally similar halogenated aromatic compounds, the primary risks are associated with its irritant properties.[4]
1.1. GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following classifications are pertinent:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | GHS07 |
Source:
1.2. Physicochemical Properties and Their Implications for Safety
| Property | Value | Safety Implication |
| CAS Number | 61203-48-3 | Unique identifier for ensuring the correct substance is being handled. |
| Molecular Formula | C₉H₉IO₄ | Provides insight into the compound's composition. |
| Molecular Weight | 308.07 g/mol | Relevant for accurate measurements and calculations. |
| Appearance | White to off-white crystalline solid/powder | The powdered form increases the risk of aerosolization and inhalation. |
| Melting Point | 197-200 °C | Stable at room temperature, but thermal decomposition can release hazardous vapors. |
| Storage Temperature | Room Temperature, protect from light | Indicates standard storage conditions, with a precaution for light sensitivity. |
Source:
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.
2.1. The Primacy of Engineering Controls
All manipulations of powdered this compound should be conducted within a certified chemical fume hood.[4][5] This is the most critical engineering control to prevent the inhalation of airborne particles and to contain any potential spills. The fume hood should have a demonstrated face velocity of 100 ± 20 linear feet per minute to ensure adequate airflow.[6]
2.2. A Self-Validating System for Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Rationale and Causality |
| Eyes and Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[4][7] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat | Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of after handling the compound.[4][5] |
| Respiratory | Use in a chemical fume hood | A fume hood is the primary means of respiratory protection. In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[4] |
| Feet | Closed-toe shoes | Protects feet from potential spills.[5] |
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is crucial for minimizing the risk of exposure and ensuring the integrity of the compound.
3.1. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. All necessary equipment, including a designated waste container for halogenated organic waste, should be placed within the fume hood.[4][5]
-
Donning PPE: Put on all required personal protective equipment as outlined in Section 2.2.
-
Weighing and Transfer: Carefully weigh the required amount of this compound on a tared weigh boat within the fume hood. Use a spatula for transfer and handle with care to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the solid in a closed container to prevent splashing.
-
Reaction Setup: Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest possible height that allows for comfortable work.[4]
-
Post-Handling: After use, decontaminate all glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[4]
-
Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.
3.2. Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[7] Protect from light to prevent potential degradation. Keep away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency Procedures
In the event of an emergency, a calm and methodical response is critical.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
4.2. Spill Response Protocol
The following workflow outlines the procedure for managing a spill of powdered this compound.
Caption: Workflow for responding to a spill of powdered this compound.
Detailed Spill Cleanup Procedure:
-
Evacuate and Alert: For a minor spill, alert personnel in the immediate vicinity. For a major spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[8][9][10]
-
Control the Spill: For a powdered spill, do not use a dry brush or towel, as this will aerosolize the particles. Gently cover the spill with damp paper towels to wet the powder.[8][11]
-
Cleanup: Wearing appropriate PPE, carefully wipe up the dampened powder, working from the outside of the spill inwards. Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a designated, sealed container for halogenated hazardous waste.[4]
Section 5: Disposal Considerations
Proper disposal is a critical aspect of the chemical lifecycle to prevent environmental contamination.
5.1. Waste Segregation and Disposal
All waste containing this compound, including contaminated labware and cleaning materials, must be disposed of as hazardous waste.[4] It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Section 6: The Role of this compound in Drug Development
This compound is a valuable precursor in the synthesis of a variety of complex organic molecules with potential therapeutic applications. Its utility stems from the ability to selectively functionalize the molecule at the iodine and carboxylic acid positions. For instance, the iodo group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds. The carboxylic acid can be readily converted to esters, amides, and other derivatives.
These synthetic handles make this compound a key intermediate in the development of novel compounds for various therapeutic areas.[1] While specific drug candidates are often proprietary, the structural motif of dimethoxy-substituted aromatic rings is found in a number of bioactive molecules.
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 7. fishersci.com [fishersci.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. chemkleancorp.com [chemkleancorp.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Section 1: Chemical Identity and Physical Properties
An In-depth Technical Guide to 2-Iodo-4,5-dimethoxybenzoic Acid for Researchers and Drug Development Professionals
This compound is a substituted benzoic acid derivative that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring an iodine atom and two methoxy groups on the benzene ring, offers unique reactivity for creating more complex molecules.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 61203-48-3 | |
| Molecular Formula | C₉H₉IO₄ | |
| Molecular Weight | 308.07 g/mol | |
| Synonyms | This compound | |
| Appearance | Powder | |
| Melting Point | 197-200 °C | |
| Storage Temperature | Room Temperature | |
| InChI Key | HLLHFIIJEOARHX-UHFFFAOYSA-N |
Section 2: Hazard Identification and GHS Classification
Understanding the hazards associated with this compound is paramount for safe handling in a laboratory setting. According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard.
-
Signal Word: Warning
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Safe Handling, Storage, and Emergency Protocols
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is the first line of defense against exposure. The following workflow should be followed:
Handling and Storage Procedures
-
Handling: Avoid dust formation and inhalation.[1][2] Ensure adequate ventilation, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1][3] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place.[3][4] Keep the container tightly closed and sealed.[3][4] Store locked up.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
-
Skin Contact: Immediately wash off with plenty of soap and water.[1][4] Remove contaminated clothing. If skin irritation persists, consult a physician.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a physician or ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and immediately make the victim drink water (two glasses at most). Call a physician or poison control center.
Accidental Release and Fire-Fighting Measures
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.
Sources
Reactivity of the carboxylic acid group in 2-Iodo-4,5-dimethoxybenzoic acid
An In-Depth Technical Guide to the Carboxylic Acid Reactivity of 2-Iodo-4,5-dimethoxybenzoic Acid
Abstract
This compound is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its carboxylic acid moiety, which is intricately modulated by a unique combination of electronic and steric influences from its substituents. This guide provides a comprehensive analysis of these factors, offering field-proven insights into the principal transformations of the carboxylic acid group. We will dissect the underlying principles governing its acidity, esterification, amide coupling, and reduction, supported by detailed experimental protocols and mechanistic considerations to empower researchers in their synthetic endeavors.
Introduction: The Structural and Electronic Landscape
This compound presents a fascinating case study in substituent effects. The reactivity of its carboxylic acid is not straightforward but is a product of the interplay between the bulky, electron-withdrawing iodine atom at the ortho position and the two electron-donating methoxy groups at the meta and para positions. Understanding these competing influences is paramount for predicting reaction outcomes and designing effective synthetic strategies.
-
The Ortho-Iodo Group : As a halogen, iodine exerts a moderate electron-withdrawing inductive effect (-I), which tends to increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.[1] More significantly, its sheer size introduces substantial steric hindrance around the reaction center. This "ortho-effect" can force the carboxylic acid group out of the plane of the benzene ring, disrupting conjugation and paradoxically increasing its acid strength.[2][3][4]
-
The Methoxy Groups : The oxygen atoms of the methoxy groups are highly electronegative, also exerting an inductive pull (-I). However, this is powerfully overridden by their electron-donating resonance effect (+M), where the oxygen's lone pairs delocalize into the aromatic ring.[5] The para-methoxy group is particularly effective at this, increasing electron density throughout the ring and destabilizing the negative charge of the carboxylate, which would typically decrease acidity.[6][7] The meta-methoxy group's resonance effect does not extend to the carboxyl-bearing carbon, so its influence is primarily inductive.[5][8]
The net result is a finely balanced system where the acidity-enhancing steric and inductive effects of the ortho-iodine compete with the acidity-reducing resonance effect of the para-methoxy group.
Figure 1: Competing electronic and steric effects on the carboxylic acid group.
Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of this compound provides context for potential impurities and alternative derivatizations. A common route involves the Sandmeyer-type reaction starting from 2-amino-4,5-dimethoxybenzoic acid, which itself can be prepared from 4,5-dimethoxy-2-nitrobenzoic acid.[9]
Protocol 2.1: Synthesis via Diazotization-Iodination
-
Diazotization : Suspend 2-amino-4,5-dimethoxybenzoic acid (1.0 equiv) in a solution of dilute HCl or H₂SO₄ at 0-5 °C. Add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, maintaining the low temperature to form the diazonium salt.
-
Iodination : In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Work-up : Allow the reaction to warm to room temperature and stir for several hours. The crude product often precipitates. Collect the solid by filtration. If necessary, treat the solution with sodium thiosulfate to quench any excess iodine.
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Key Transformations of the Carboxylic Acid Group
The unique substitution pattern of this molecule necessitates careful selection of reagents and reaction conditions to achieve desired transformations efficiently.
Esterification
Direct acid-catalyzed (Fischer) esterification with an alcohol can be sluggish due to the steric hindrance imposed by the ortho-iodo substituent.[10] More robust methods are required for achieving high yields.
This two-step approach is highly reliable. First, the carboxylic acid is converted to the more reactive acid chloride, which then readily reacts with an alcohol, even a sterically hindered one.
Protocol 3.1.1: Methyl Ester Synthesis via Acid Chloride
-
Acid Chloride Formation : In a fume hood, suspend this compound (1.0 equiv) in thionyl chloride (SOCl₂, 5-10 equiv). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Reagent Removal : Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 2-iodo-4,5-dimethoxybenzoyl chloride is often used directly in the next step.
-
Esterification : Dissolve the crude acid chloride in a dry, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add a solution of methanol (1.5 equiv) and a non-nucleophilic base like triethylamine (TEA, 1.5 equiv) in DCM dropwise.
-
Work-up and Purification : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the pure methyl ester.
For sensitive substrates where acid chloride formation is undesirable, a direct coupling approach using dicyclohexylcarbodiimide (DCC) or a similar agent is effective.
Figure 2: Workflow for esterification via the acid chloride intermediate.
Amide Coupling
Amide bond formation is arguably the most critical reaction for drug development professionals.[11][12] Given the steric hindrance from the ortho-iodine, in situ activating "coupling" reagents are essential for efficient reaction with amines.
Standard carbodiimide reagents like DCC or EDC can be used, but often require additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. For challenging couplings, more potent uronium/aminium or phosphonium salt reagents are preferred.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly effective reagent for sterically hindered acids and poorly nucleophilic amines.
-
HBTU/HOBt : A classic combination that generates a highly reactive OBt active ester intermediate.
-
EDC/Oxyma : A water-soluble carbodiimide paired with a superior additive to HOBt, known for reducing epimerization risk in chiral substrates.[13]
Protocol 3.2.1: Amide Synthesis using HATU
-
Pre-activation : Under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in a dry aprotic solvent such as DMF or DCM. Add HATU (1.1 equiv) and a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes. The solution should change color, indicating the formation of the active ester.
-
Amine Addition : Add the desired amine (1.1-1.2 equiv) to the activated mixture.
-
Reaction : Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up : Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 1 M citric acid or dilute HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide is then purified by flash column chromatography or recrystallization.
Figure 3: General workflow for HATU-mediated amide coupling.
Reduction to Benzyl Alcohol
Reduction of the carboxylic acid to the corresponding primary alcohol, (2-iodo-4,5-dimethoxyphenyl)methanol, requires a powerful reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for reducing carboxylic acids.[14][15] It is highly reactive and non-selective. The reaction must be performed under strictly anhydrous conditions.
-
Borane (BH₃) : Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also effective and can offer better chemoselectivity if other reducible functional groups (like esters or ketones) are present that need to be preserved.[16][17] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[15]
Protocol 3.3.1: Reduction with LiAlH₄
-
Setup : In a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) in anhydrous THF.
-
Acid Addition : Dissolve this compound (1.0 equiv) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at 0 °C. The initial reaction is a vigorous acid-base reaction that produces hydrogen gas.
-
Reaction : After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours to ensure the reduction is complete.
-
Quenching (Fieser workup) : Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.
-
Isolation and Purification : Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting crude alcohol by column chromatography if necessary.
Summary and Outlook
The carboxylic acid group of this compound is a versatile functional handle, but its reactivity is significantly shaped by its unique substitution pattern.
| Transformation | Key Challenge | Recommended Approach | Primary Considerations |
| Esterification | Steric hindrance from ortho-iodine | Two-step: convert to acid chloride (SOCl₂), then react with alcohol. | Anhydrous conditions; use of a non-nucleophilic base. |
| Amide Coupling | Steric hindrance; potential for low reactivity | Use of potent coupling reagents (e.g., HATU, HBTU) with a suitable base (DIPEA). | Anhydrous conditions; correct stoichiometry of reagents. |
| Reduction | High stability of the carboxylic acid | Use of a strong reducing agent like LiAlH₄ or BH₃·THF. | Anhydrous conditions; careful, controlled quenching procedure. |
By understanding the interplay of steric and electronic effects, researchers can strategically select reagents and conditions to overcome the inherent challenges posed by this substrate. The protocols outlined in this guide provide robust starting points for the synthesis of diverse derivatives, enabling the full exploitation of this compound as a valuable building block in drug discovery and advanced materials development.
References
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Physics Forums. (2011). Acidity of substituted benzoic acids. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
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Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
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D'Anna, F., et al. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry, 75(14), 4869-4878. [Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]
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ResearchGate. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation | Request PDF. [Link]
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D'Anna, F., et al. (2010). Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. The Journal of Organic Chemistry. [Link]
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askIITians. (2019). Why benzoic acid is stronger than p-methoxy benzoic acid. [Link]
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Quora. (2019). Which is more acidic meta methoxy benzoic acid or para methoxy benzoic acid and why?. [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. [Link]
-
Gernigon, N., et al. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry, 77(19), 8386-8400. [Link]
-
Chemistry Stack Exchange. (2019). Why acidity of p-methoxybenzoic acid is more acidic than p-hydroxybenzoic acid?. [Link]
-
Gernigon, N., et al. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids... PubMed. [Link]
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ResearchGate. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids... | Request PDF. [Link]
-
Semantic Scholar. (2012). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids.... [Link]
-
Chemguide. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts.... [Link]
-
Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Khan Academy. (2014). Reduction of carboxylic acids. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. [Link]
-
Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid?. [Link]
-
Osbourn, J. (2021). Reduction of Carboxylic Acids. [Link]
-
ResearchGate. (2016). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid.... [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II) | Request PDF. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. [Link]
-
MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Iodo-4,5-dimethoxybenzoic acid
Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 2-iodo-4,5-dimethoxybenzoic acid. This substrate is a valuable building block in medicinal chemistry and materials science, leading to highly functionalized biaryl carboxylic acids. These products are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.
The presence of a carboxylic acid and electron-rich methoxy groups on the aromatic ring of this compound presents unique challenges and considerations for optimizing the Suzuki coupling reaction. This guide will address these nuances, offering a reliable protocol for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The catalytic cycle comprises three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The electron-donating methoxy groups can make this step slower compared to electron-deficient aryl halides.[2]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[1]
Key Considerations for this compound
The specific functionalities of this substrate necessitate careful selection of reaction parameters to ensure high yields and minimize side reactions.
1. The Carboxylic Acid Group:
-
Potential for Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center and potentially hinder catalytic activity.[4]
-
Solubility Issues: The salt of the benzoic acid may have limited solubility in common organic solvents, potentially slowing down the reaction.[5]
-
Base Stoichiometry: An adequate amount of base is crucial not only to facilitate the transmetalation step but also to neutralize the acidic proton of the carboxylic acid.[5]
2. Electron-Rich Aryl Iodide:
-
Slower Oxidative Addition: The electron-donating methoxy groups increase the electron density at the carbon-iodine bond, which can make the oxidative addition step more challenging.[2] The choice of a more reactive aryl iodide over a bromide or chloride helps to mitigate this.[2]
3. Steric Hindrance:
-
The ortho-iodo substituent introduces some steric bulk, which can influence the rate of oxidative addition. The use of bulky phosphine ligands is often beneficial in such cases.[2][6]
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be required for particularly challenging coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Arylboronic acid | ≥97% | Commercially available | |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Air-stable precatalyst. |
| SPhos | ≥98% | Commercially available | A bulky, electron-rich phosphine ligand. |
| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available | A suitable base for this reaction. |
| 1,4-Dioxane | Anhydrous | Commercially available | Use a freshly opened bottle or distill. |
| Water | Degassed, deionized | Degas by sparging with an inert gas. | |
| Ethyl acetate | ACS grade | Commercially available | For workup. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | For workup. | |
| Brine | Saturated NaCl solution | For workup. | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying. |
| Inert gas (Argon or Nitrogen) | High purity |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser and inert gas inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
In a separate vial, weigh out palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%) and SPhos (0.04 equiv., 4 mol%) and add them to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring all solids are suspended) to the flask via syringe.
-
Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure biaryl carboxylic acid.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient oxidative addition | - Use fresh, high-quality reagents and anhydrous solvents.- Ensure thorough degassing to remove oxygen.- Consider using a more electron-rich and bulky ligand like XPhos or RuPhos.[2] |
| Protodehalogenation | - Presence of a hydride source- Interruption of the catalytic cycle | - Use an anhydrous, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.- Employ anhydrous aprotic solvents.- Bulky ligands can sometimes suppress this side reaction.[2] |
| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure rigorous degassing.- Use a Pd(0) source like Pd₂(dba)₃ if homocoupling is a persistent issue. |
| Solubility Issues | - Poor solubility of the carboxylate salt | - A co-solvent like DMF or THF might improve solubility.- Consider protecting the carboxylic acid as an ester, followed by hydrolysis after the coupling. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the specific challenges posed by this substrate, researchers can effectively synthesize a wide range of valuable biaryl carboxylic acid derivatives. The provided protocol, along with the troubleshooting guide, serves as a valuable resource for optimizing this important transformation in the pursuit of novel molecules for various applications.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available at: [Link]
-
Reddit. Carboxylic acid and Cross Coupling reactions. Available at: [Link]
-
Reddit. Do carboxylic acids interfere with Suzukis?. Available at: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available at: [Link]
-
National Center for Biotechnology Information. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Available at: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available at: [Link]
-
Harvard University. The Suzuki Reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]
-
ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Available at: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
ResearchGate. Ligand‐Controlled C−O Bond Coupling of Carboxylic Acids and Aryl Iodides: Experimental and Computational Insights. Available at: [Link]
-
Organic Chemistry Portal. Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Available at: [Link]
-
PubMed. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Available at: [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Available at: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
ResearchGate. Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. Available at: [Link]
-
National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Iodo-4,5-dimethoxybenzoic Acid
Introduction: Strategic Importance and Synthetic Challenges
2-Iodo-4,5-dimethoxybenzoic acid is a highly valuable and versatile substituted aryl iodide, serving as a key building block in the synthesis of complex organic molecules. Its structural motif is present in a range of pharmacologically active compounds and advanced materials. The strategic placement of the iodo, carboxylic acid, and dimethoxy groups allows for sequential, regioselective functionalization. Palladium-catalyzed cross-coupling reactions represent the most powerful and widely adopted strategy for elaborating this core structure.[1][2]
However, the reactivity of this substrate is governed by a unique interplay of steric and electronic factors that present distinct challenges:
-
Steric Hindrance: The iodine atom is positioned ortho to a bulky carboxylic acid group. This steric impediment can significantly hinder the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle, requiring carefully selected catalytic systems to overcome the activation barrier.[3][4]
-
Electronic Effects: The electron-donating nature of the two methoxy groups increases electron density on the aromatic ring, which can slow the rate of oxidative addition. Conversely, the electron-withdrawing carboxylic acid group can influence the reactivity of the palladium center.
-
Catalyst Inhibition: The carboxylic acid moiety itself can potentially coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[5]
This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed, field-proven protocols for the successful implementation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings using this compound.
Mechanistic Foundations: The Palladium Catalytic Cycles
A foundational understanding of the reaction mechanisms is critical for rational catalyst selection, reaction optimization, and troubleshooting. While specific ligands and substrates introduce nuances, the core catalytic cycles provide an essential framework.[6][7]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[7][8] The catalytic cycle involves the palladium center cycling between Pd(0) and Pd(II) oxidation states. A critical feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate transmetalation.[9][10]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
This reaction enables the formation of C-N bonds, a transformation that is otherwise challenging using classical methods.[11][12] The mechanism shares the oxidative addition and reductive elimination steps with other cross-couplings, but the key transmetalation step is replaced by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[13][14]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides and typically employs a dual catalytic system.[15][16] The palladium cycle mirrors that of other couplings, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[16] Copper-free variants have also been developed to avoid potential homocoupling (Glaser coupling) of the alkyne.[17]
Caption: The dual catalytic cycles of the Sonogashira coupling.
Optimizing Experimental Parameters: A Causality-Driven Approach
Success with the sterically encumbered this compound substrate hinges on the rational selection of four key parameters: the palladium precatalyst, ligand, base, and solvent.
| Parameter | Rationale & Causality | Recommended Choices for Substrate |
| Pd Precatalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄) enter the catalytic cycle directly. Pd(II) salts (e.g., Pd(OAc)₂) are often more air-stable and cost-effective but require in situ reduction to the active Pd(0) state, which can be facilitated by phosphine ligands, amines, or solvents.[18][19] | Pd(OAc)₂: Versatile, often used with ancillary ligands. Pd(PPh₃)₄: A reliable Pd(0) source, good for initial screening. Pd₂(dba)₃: Another common Pd(0) source. |
| Ligand | This is the most critical parameter. For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential.[3][20] They accelerate the rate-limiting oxidative addition, promote the final reductive elimination step, and stabilize the monoligated Pd(0) species, which is often the most active catalyst.[18] | Suzuki/Buchwald: Buchwald ligands (e.g., SPhos, XPhos, RuPhos), P(t-Bu)₃. Sonogashira: PPh₃ (often sufficient), but hindered ligands can be beneficial in difficult cases. |
| Base | The base's role is mechanism-specific. In Suzuki couplings, it generates the reactive boronate species.[9][10] In Buchwald-Hartwig reactions, it deprotonates the amine nucleophile.[13][21] Stronger, non-nucleophilic bases are often required, but excessively harsh conditions can lead to hydrolysis of starting materials or products. | Suzuki: K₃PO₄, Cs₂CO₃, K₂CO₃. K₃PO₄ is often a superior choice for hindered substrates. Buchwald: NaOt-Bu, K₃PO₄, Cs₂CO₃. Sodium tert-butoxide is a strong, effective base for aminations. Sonogashira: Et₃N, DIPEA. The amine often serves as both the base and a solvent. |
| Solvent | The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous, degassed solvents are crucial to prevent catalyst oxidation (formation of palladium black) and protodeboronation (in Suzuki couplings).[5] | Aprotic polar solvents are preferred. Dioxane, Toluene, DMF, DME. For Suzuki reactions, a mixture with water (e.g., Dioxane/H₂O 4:1) is common and can accelerate the reaction.[22] |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. All reagents, particularly palladium catalysts and phosphine ligands, should be handled under an inert atmosphere (Nitrogen or Argon) as they can be air- and moisture-sensitive.
Workflow Overview
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 4,5-dimethoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid.
Materials:
-
This compound (1.0 mmol, 308 mg)
-
(2-(Trifluoromethyl)phenyl)boronic acid (1.2 mmol, 228 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 25 mg)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 637 mg)
-
1,4-Dioxane (8 mL), degassed
-
Deionized Water (2 mL), degassed
-
Ethyl Acetate, 1M HCl, Brine, Anhydrous Sodium Sulfate (for workup)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, (2-(trifluoromethyl)phenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Using a syringe, add the degassed 1,4-dioxane and degassed water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically complete in 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the carboxylic acid is protonated.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final product.[23]
Protocol 2: Buchwald-Hartwig Amination
Objective: Synthesis of 2-(phenylamino)-4,5-dimethoxybenzoic acid.
Materials:
-
This compound (1.0 mmol, 308 mg)
-
Aniline (1.2 mmol, 110 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 17 mg)
-
Sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 240 mg)
-
Toluene (10 mL), anhydrous and degassed
-
Ethyl Acetate, 1M HCl, Brine, Anhydrous Sodium Sulfate (for workup)
Procedure:
-
Glovebox Operation Recommended: In an inert atmosphere glovebox, add NaOt-Bu to a dry Schlenk flask equipped with a stir bar.
-
Outside the glovebox, add this compound, Pd₂(dba)₃, and XPhos to the flask.
-
Seal the flask, evacuate, and backfill with argon (3x cycle).
-
Add anhydrous, degassed toluene, followed by aniline via syringe.
-
Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-18 hours).
-
After cooling to room temperature, quench the reaction by carefully adding 1M HCl (10 mL) until the mixture is acidic (pH ~2).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Objective: Synthesis of 4,5-dimethoxy-2-(phenylethynyl)benzoic acid.
Materials:
-
This compound (1.0 mmol, 308 mg)
-
Phenylacetylene (1.5 mmol, 165 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL)
-
N,N-Dimethylformamide (DMF) (5 mL), anhydrous and degassed
-
Ethyl Acetate, 1M HCl, Brine, Anhydrous Sodium Sulfate (for workup)
Procedure:
-
To a dry Schlenk flask with a stir bar, add this compound and PdCl₂(PPh₃)₂.
-
Seal the flask, evacuate, and backfill with argon (3x cycle).
-
Add anhydrous, degassed DMF, followed by DIPEA and phenylacetylene via syringe.[17]
-
Heat the reaction mixture to 80 °C in an oil bath and stir.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 1M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Insufficiently active ligand/base combination for the hindered substrate. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[5] 2. Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos/XPhos). Use a stronger base (e.g., from K₂CO₃ to K₃PO₄). 3. Increase temperature in 10 °C increments. |
| Protodeiodination (Loss of Iodine) | Presence of trace water or other proton sources leading to quenching of the organopalladium intermediate. | Use anhydrous solvents and reagents. Ensure the inert atmosphere is maintained. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen, which can promote oxidative homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[5] |
| Formation of Palladium Black | Catalyst decomposition/aggregation, often due to high temperature, oxygen, or insufficient ligand stabilization. | Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monoligated species). Avoid excessive temperatures. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Espinet, P., & Echavarren, A. M. (2004). Ligand electronic influence in Pd-catalyzed C-C coupling processes. In Palladium in Organic Synthesis (pp. 1-22). Wiley-VCH.
- Liu, W., Zhou, X., Mei, G., & Tong, J. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 193-198.
- Cimino, P., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Singh, R., & Singh, A. (2018). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 8(23), 12560-12587.
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
- Malakar, P. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22.
- Ridgway, B. H., & Woerpel, K. A. (1998). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 120(49), 12990-12998.
- GlaxoSmithKline. (n.d.). Use of base metals in Buchwald-Hartwig coupling.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Andrews, I. P., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 5(1), 69-73.
- Hattori, T., Suzuki, T., Hayashizaka, N., Koike, N., & Miyano, S. (1993). Convenient Synthesis of Biphenyl-2-carboxylic Acids via the Nucleophilic Aromatic Substitution Reaction of 2-Methoxybenzoates by Aryl Grignard Reagents. Bulletin of the Chemical Society of Japan, 66(10), 3034-3040.
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Frank, E., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 52(40), 5164-5166.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Comenius University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
- Mastalir, M., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
-
Indian Journal of Pharmaceutical Sciences. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Iodocyclization, Followed by Palladium-Catalyzed Coupling: A Versatile Strategy for Heterocyclic Library Construction. Retrieved from [Link]
-
Arkat USA. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. Retrieved from [Link]
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Application Notes & Protocols: High-Efficiency Heck Coupling of 2-Iodo-4,5-dimethoxybenzoic acid
Introduction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This transformation is invaluable in the pharmaceutical and materials science sectors for constructing complex molecular scaffolds from simple precursors.[3][4] This guide provides a detailed examination of the Heck reaction conditions specifically tailored for 2-Iodo-4,5-dimethoxybenzoic acid. This substrate is of particular interest as its derivatives are structurally related to combretastatins, a class of potent anti-cancer agents known for their tubulin polymerization inhibition.[5][6][7]
The electronic properties of this compound—an electron-rich aryl iodide due to the two methoxy substituents—present specific challenges and considerations for reaction optimization. The presence of an ortho-carboxylic acid group can also influence the reaction by interacting with the base or catalyst.[4][8] This document offers a deep dive into the mechanistic underpinnings of the reaction, a discussion of critical parameter selection, a detailed experimental protocol, and troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.
Mechanistic Framework: The Heck Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][4][9] Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide. This is often the rate-determining step, and its efficiency follows the trend I > Br > OTf >> Cl.[10] For electron-rich aryl iodides like our substrate, this step can be slower compared to electron-poor counterparts.[11]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the newly formed arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[9][10] With electron-deficient alkenes such as acrylates, this addition occurs with high regioselectivity at the β-carbon.[10]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent (β) to the palladium center is eliminated. This step is stereospecific and regenerates the double bond, yielding the final substituted alkene product, typically as the thermodynamically favored E-isomer.[10]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydrido-palladium(II) complex, in the presence of a stoichiometric amount of base, undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][10]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Mizoroki-Heck reaction.
Critical Parameter Selection
The success of the Heck reaction with this compound hinges on the judicious selection of several key parameters.
Palladium Catalyst Source
Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and Pd₂(dba)₃.[10][12] These are typically Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species by reagents in the reaction mixture, such as phosphine ligands, amines, or the alkene itself.[1][13] For this substrate, Palladium(II) acetate (Pd(OAc)₂) is an excellent starting point due to its high reactivity, stability, and solubility in common organic solvents.
Ligands
Ligands are critical for stabilizing the catalytic species and modulating its reactivity.[10]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard, cost-effective choice.[9] However, for electron-rich aryl iodides, bulky, electron-donating phosphines like Tri(o-tolyl)phosphine (P(o-tol)₃) or Tricyclohexylphosphine (PCy₃) can accelerate the rate-limiting oxidative addition step.[12]
-
Bidentate Phosphines: Ligands like BINAP are also effective but are generally employed to influence stereoselectivity in specific applications.[1]
-
N-Heterocyclic Carbenes (NHCs): These provide highly stable and reactive catalysts that are particularly effective for challenging substrates.[12]
For general purposes, starting with PPh₃ or P(o-tol)₃ at a Pd:Ligand ratio of 1:2 to 1:4 is recommended.
Base
The base is essential for neutralizing the HI generated during the reaction and regenerating the Pd(0) catalyst.[3] Both organic (e.g., triethylamine, Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc, Cs₂CO₃) are used.[1][10] Given that the substrate contains a carboxylic acid, a sufficient excess of base is required (at least 2.5-3.0 equivalents). An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred for its efficacy and to avoid potential side reactions associated with amine bases.
Solvent
The choice of solvent is crucial for substrate solubility and reaction kinetics. Polar aprotic solvents are standard for Heck reactions.[12][14]
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): These are excellent choices due to their high boiling points and ability to dissolve the polar benzoic acid substrate and the inorganic base.[14]
-
Acetonitrile (MeCN): A lower-boiling alternative that can also be effective.
-
Toluene or Dioxane: Less polar options that may be suitable depending on the specific alkene and base used.[15]
Anhydrous DMF is the recommended starting solvent for this system.
Recommended Starting Conditions: A Summary
The following table summarizes recommended starting conditions for the Heck coupling of this compound with an alkene like n-butyl acrylate.
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | n-butyl acrylate or Styrene | 1.2 - 1.5 equivalents |
| Catalyst | Pd(OAc)₂ | 1 - 5 mol%. A robust and common pre-catalyst. |
| Ligand | PPh₃ or P(o-tol)₃ | 2 - 10 mol%. P(o-tol)₃ may improve rates for this electron-rich substrate. |
| Base | K₂CO₃ or K₃PO₄ | 2.5 - 3.0 equivalents. Must neutralize the substrate's acid and the HI byproduct. |
| Solvent | Anhydrous DMF or DMAc | Provides good solubility for all components. |
| Temperature | 100 - 120 °C | Sufficient thermal energy is typically required for efficient reaction.[15] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocol
This protocol describes a representative Heck reaction between this compound and n-butyl acrylate.
Caption: Step-by-step experimental workflow for the Heck reaction.
Materials and Reagents
-
This compound
-
n-butyl acrylate (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), PPh₃ (0.04 equiv, 4 mol%), and anhydrous K₂CO₃ (2.5 equiv).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of all oxygen.[4]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. Add n-butyl acrylate (1.3 equiv) to the mixture via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Once the starting material is consumed (typically 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[4]
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2. This step is crucial to protonate the carboxylic acid product, ensuring its solubility in the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with ethyl acetate.
-
Combine all organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure substituted alkene product.
Troubleshooting and Advanced Considerations
-
Low or No Conversion: If the reaction stalls, consider increasing the temperature, using a more electron-rich ligand (e.g., P(o-tol)₃), or employing a more active catalyst system (e.g., one based on an N-heterocyclic carbene ligand). Catalyst deactivation can sometimes be mitigated by adding phase-transfer agents like tetrabutylammonium chloride (TBACl).[11]
-
Formation of Side Products: Isomerization of the product alkene can sometimes occur. The use of silver or thallium salts can minimize this, although they add cost and toxicity.[12] If catalyst inhibition by the carboxylate is suspected, protecting the carboxylic acid as a methyl or ethyl ester prior to the Heck reaction is a viable strategy.
-
Catalyst Recycling: For large-scale applications, catalyst recovery is a significant concern.[3] The use of ionic liquids or heterogeneous catalysts (e.g., palladium on carbon) can facilitate catalyst recycling, though reaction conditions may require re-optimization.[1][11]
References
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Wikipedia. (2024). Heck reaction. Available at: [Link]
-
BYJU'S. (n.d.). Heck Reaction Mechanism. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2007). Palladium I I. Basic Principles - Heck Reactions. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Available at: [Link]
-
Biajoli, A. F. P., de Azambuja, F., & Correia, C. R. D. (2011). Synthetic Studies Towards Combrestatin Analogues via Heck-Matsuda Reaction. Blucher Proceedings. Available at: [Link]
-
Gagnier, S. V., & Larock, R. C. (2009). Intermolecular Heck-Type Coupling of Aryl Iodides and Allylic Acetates. Organic Letters. Available at: [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. In Greener Organic Transformations. Available at: [Link]
-
Zhang, H., Chen, P., & Liu, G. (2014). Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. Angewandte Chemie International Edition. Available at: [Link]
-
ScienceDirect. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Topic page. Available at: [Link]
-
Calo, V., Nacci, A., & Monopoli, A. (2005). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. The Journal of Organic Chemistry. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
RSC Publishing. (2003). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ. Available at: [Link]
-
PubMed. (2013). Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. Available at: [Link]
-
ResearchGate. (2024). Synthesis of combretastatin A-4 analogs and their structures. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available at: [Link]
-
PubMed. (2020). A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Available at: [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. Presentation Slides. Available at: [Link]
-
National Institutes of Health (NIH). (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. Available at: [Link]
-
Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Available at: [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4,5-dimethoxybenzoic acid with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][4] Its utility is underscored by its tolerance of a wide range of functional groups and the typically mild reaction conditions required, often proceeding at room temperature.[1][5]
This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of 2-iodo-4,5-dimethoxybenzoic acid with various terminal alkynes. This specific transformation is of significant interest to researchers in drug discovery and medicinal chemistry, as the resulting substituted benzoic acid derivatives serve as valuable building blocks for novel therapeutics. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental protocol, present a comprehensive table of reaction parameters for various alkynes, and provide troubleshooting guidance.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unforeseen challenges.
The Palladium Cycle:
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.[1][2][5]
-
Transmetalation: The key carbon-carbon bond-forming step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium(II) complex.[1][2][5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[1][2][5]
The Copper Cycle: The copper cycle, while not as definitively characterized as the palladium cycle, is believed to proceed as follows:
-
Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper(I) acetylide species.[1][2] This activation of the alkyne is a critical function of the copper cocatalyst, increasing the reaction rate.[1]
It is important to note that copper-free Sonogashira protocols have been developed to avoid the primary side reaction, the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the presence of copper and oxygen.[1][6][7] However, the classic palladium/copper system remains widely used due to its high efficiency under mild conditions.[1]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with phenylacetylene as a representative terminal alkyne.
Materials and Reagents:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Reaction flask, condenser, magnetic stirrer, and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.04-0.10 mmol, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne and decomposition of the palladium catalyst.[6]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous solvent (e.g., THF or DMF, 5-10 mL) and the amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (phenylacetylene, 1.1-1.5 mmol, 1.1-1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed.[2][6]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether.[2]
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-4,5-dimethoxybenzoic acid.
Experimental Workflow Diagram
Caption: Generalized workflow for a Sonogashira coupling experiment.
Optimization of Reaction Parameters
The success and efficiency of the Sonogashira coupling are highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimizing the coupling of this compound with a range of terminal alkynes.
| Parameter | Typical Range/Options | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂ | Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources.[6] Catalyst loading typically ranges from 1-5 mol%. |
| Copper(I) Cocatalyst | CuI, CuBr | CuI is the most commonly used cocatalyst.[8] Its freshness is important for reactivity.[6] Loading is typically 2-10 mol%. |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA), Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is required to deprotonate the alkyne.[6] The choice of base can influence the reaction rate and side product formation. |
| Solvent | THF, DMF, Acetonitrile, Toluene | The solvent should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[6][9] The choice can impact catalyst solubility and reaction temperature. |
| Temperature | Room Temperature to 80 °C | Aryl iodides are the most reactive halides and often couple at room temperature.[5][6] Less reactive alkynes or substrates may require heating.[10] |
| Ligands | PPh₃, P(t-Bu)₃, XPhos, N-Heterocyclic Carbenes (NHCs) | The choice of ligand can significantly impact catalyst activity and stability.[11] Bulky, electron-rich ligands can improve efficiency, especially for less reactive substrates.[11] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Product Yield | Inactive catalyst, poor quality reagents, insufficient degassing. | Use a fresh batch of palladium and copper catalysts.[6] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.[6][9] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This can be caused by impurities, inappropriate solvent choice, or incorrect temperature.[6] Using high-purity reagents and solvents can help. Some anecdotal evidence suggests THF may promote its formation.[6][12] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | Ensure the reaction is run under strictly anaerobic conditions.[6] Alternatively, consider a copper-free protocol.[7] |
| Starting Material Remains | Low reactivity of the alkyne or insufficient reaction time/temperature. | Increase the reaction temperature or prolong the reaction time.[10] Consider a more active catalyst system with specialized ligands.[13] |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly versatile transformation for the synthesis of complex organic molecules. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous experimental technique, researchers can effectively utilize this powerful reaction to advance their synthetic goals in drug discovery and beyond. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important cross-coupling reaction.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
YouTube. Sonogashira Coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
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Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Catalysis Science & Technology. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
R Discovery. Iron‐Catalyzed Sonogashira Type Cross‐Coupling Reaction of Aryl Iodides with Terminal Alkynes in Water under Aerobic Conditions. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkynylation. [Link]
-
PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
-
ResearchGate. Synthesis of Oligomers via Sonogashira cross coupling followed by... [Link]
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Buchwald-Hartwig amination of 2-Iodo-4,5-dimethoxybenzoic acid
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 2-Iodo-4,5-dimethoxybenzoic acid
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This application note provides a detailed guide for the palladium-catalyzed amination of this compound, a substrate of interest in pharmaceutical and materials science. We delve into the critical parameters, mechanistic considerations, and a field-proven protocol for this transformation. The inherent challenges posed by the substrate—an electron-rich aryl iodide bearing a potentially coordinating carboxylic acid group—are addressed through rational selection of catalyst, ligand, base, and solvent to ensure a high-yielding and reproducible outcome. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction.
Introduction: The Challenge and Opportunity
The synthesis of substituted anilinic acids is a frequent objective in drug discovery, as these motifs are present in numerous biologically active molecules. The Buchwald-Hartwig amination offers a direct route to these compounds, often superseding classical methods that require harsh conditions and exhibit limited functional group tolerance.[1][3][4]
The substrate, this compound, presents a unique set of challenges:
-
Aryl Iodide: While aryl iodides are typically highly reactive in oxidative addition to Pd(0), the iodide anion generated during the reaction can form unreactive palladium dimers or act as an inhibitory ligand, potentially slowing or stalling the catalytic cycle.[5][6][7]
-
Electron-Rich Arene: The two methoxy groups donate electron density to the aromatic ring, which can decrease the rate of oxidative addition.
-
Carboxylic Acid Moiety: The acidic proton can react with the strong bases typically employed, altering the solubility and electronic properties of the substrate. Furthermore, the carboxylate may coordinate to the palladium center, potentially interfering with the desired catalytic pathway.
This guide provides a systematic approach to navigate these challenges, leading to a successful and optimized amination protocol.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][6] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. Understanding this cycle is paramount for rational troubleshooting and optimization.
The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl iodide.[8] The amine then coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. The final, product-forming step is reductive elimination, which regenerates the Pd(0) catalyst and releases the desired arylamine.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Parameters: A Rationale
The success of the amination of this compound hinges on the judicious selection of four key components: the palladium catalyst (precatalyst and ligand), the base, the solvent, and the temperature.
Catalyst and Ligand Selection
For electron-rich aryl halides and substrates with potentially interfering functional groups, modern catalyst systems are essential. While first-generation catalysts based on simple phosphines like P(o-tolyl)₃ are often insufficient, later generations of sterically hindered, electron-rich phosphine ligands provide superior activity and stability.[1]
-
Palladium Precatalyst: Using a well-defined, air-stable precatalyst such as a G3 or G4 palladacycle (e.g., XPhos Pd G3) is highly recommended. These precatalysts ensure the reliable and rapid generation of the active monoligated Pd(0) species in solution, leading to more reproducible results than using separate Pd sources like Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bidentate ligands like Xantphos or sterically bulky monodentate biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are excellent candidates.[6] For this specific substrate, Xantphos is a strong choice due to its wide bite angle, which promotes reductive elimination and can help circumvent catalyst inhibition. BrettPhos is also a robust option, particularly effective for coupling primary amines.[6]
Choice of Base
The carboxylic acid functionality requires careful consideration of the base. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can deprotonate the carboxylic acid. While this is not necessarily detrimental, the resulting carboxylate salt has vastly different solubility profiles. A more prudent approach is to use a moderately strong inorganic base.
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These bases are strong enough to facilitate the deprotonation of the coordinated amine within the catalytic cycle but are generally compatible with carboxylic acid groups.[6][9] They are often the bases of choice for sensitive substrates.
Solvent Selection
The solvent plays a crucial role in solubility and can influence the rate of key mechanistic steps.
-
Toluene: This is often a preferred solvent for reactions involving aryl iodides. The sodium or potassium iodide byproduct is poorly soluble in toluene, which can help mitigate catalyst inhibition by minimizing the concentration of free iodide in solution.[5][6]
-
1,4-Dioxane or tert-Butanol (t-BuOH): These are also common and effective solvents for Buchwald-Hartwig reactions.[6][10] They may offer better solubility for the polar starting material or the base. A screening of solvents may be necessary for optimal results.
Detailed Experimental Protocol
This protocol provides a general starting point for the amination of this compound with a generic secondary amine. Reagent quantities should be adjusted based on the specific amine used.
Materials and Equipment
-
Reactants: this compound, Amine (primary or secondary)
-
Catalyst System: Xantphos (or other suitable ligand), Pd₂(dba)₃ (or a suitable precatalyst like XPhos Pd G3)
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvent: Anhydrous Toluene (or 1,4-Dioxane)
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, inert atmosphere glovebox or Schlenk line (Nitrogen or Argon), heating block or oil bath, standard laboratory glassware for workup and purification, TLC plates, silica gel for column chromatography.
Reaction Parameters Summary
| Component | Stoichiometry (equiv.) | Molar Amount (mmol) | Example Mass/Volume |
| This compound | 1.0 | 0.5 | 154 mg |
| Amine (e.g., Morpholine) | 1.2 | 0.6 | 52 µL |
| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | 0.01 | 9.2 mg |
| Xantphos | 0.04 (4 mol %) | 0.02 | 11.6 mg |
| Cesium Carbonate (Cs₂CO₃) | 2.0 | 1.0 | 326 mg |
| Anhydrous Toluene | - | - | 5 mL (0.1 M) |
Step-by-Step Procedure
-
Reaction Setup: In an inert atmosphere glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene to the vial to achieve the desired concentration (typically 0.1 M with respect to the aryl iodide).
-
Sealing and Heating: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated heating block or oil bath set to 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS by taking small aliquots periodically (e.g., every 2-4 hours). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete (consumption of starting material), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4 to protonate the product's carboxylic acid. The product should move into the organic layer. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to prevent streaking).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the amination reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently inert conditions (O₂); Poor base/solvent choice. | Use an air-stable precatalyst. Ensure all reagents are dry and the solvent is anhydrous and degassed.[11] Screen alternative bases (e.g., K₃PO₄) and solvents (e.g., dioxane, t-BuOH).[10] Increase catalyst loading to 5 mol %. |
| Hydrodehalogenation Side Product | Presence of water; β-hydride elimination from the amine. | Rigorously exclude water from the reaction. If using a primary amine with β-hydrogens, consider a more sterically hindered ligand which can disfavor this side reaction. |
| Reaction Stalls | Catalyst inhibition by iodide. | Ensure vigorous stirring. Toluene is often the best solvent to precipitate the iodide salt.[6] A higher catalyst loading or a more robust ligand may be required. |
| Poor Product Recovery | Incorrect pH during workup; Product is water-soluble as a salt. | Carefully monitor the pH during the acidic workup. Ensure the solution is sufficiently acidic (pH 3-4) to fully protonate the carboxylate, driving the product into the organic phase. |
Conclusion
The is a highly feasible transformation that provides efficient access to valuable substituted aniline derivatives. Success is predicated on a rational approach to reaction design, specifically the use of a modern, sterically demanding ligand and a well-defined palladium precatalyst, paired with an appropriate inorganic base like Cs₂CO₃ to accommodate the carboxylic acid functionality. The protocol and insights provided herein serve as a robust starting point for researchers to implement and optimize this powerful C-N bond-forming reaction in their own synthetic endeavors.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Mondal, M., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Kadota, I., et al. Palladium/Benzoic Acid Catalyzed Hydroamination of Alkynes. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]
-
ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Request PDF. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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- 11. reddit.com [reddit.com]
Application Notes & Protocols: Leveraging 2-Iodo-4,5-dimethoxybenzoic Acid in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Iodo-4,5-dimethoxybenzoic acid is a highly valuable and versatile scaffold for this purpose. Its utility is rooted in three key structural features:
-
The Aryl Iodide: The iodine substituent serves as an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation.[1]
-
The Carboxylic Acid: This functional group offers a secondary site for chemical modification, enabling the synthesis of amides, esters, and other derivatives, which is crucial for modulating the pharmacological properties of the final compound.
-
The Dimethoxy Substituents: These electron-donating groups influence the electronic properties of the aromatic ring and can play a significant role in molecular recognition and binding to biological targets. The 3,4,5-trimethoxyphenyl motif, a close analogue, is a well-known pharmacophore present in numerous potent antitumor agents, including combretastatin and podophyllotoxin.[2]
This guide provides an in-depth exploration of the synthetic strategies centered around this compound, offering detailed protocols and mechanistic insights for researchers engaged in the synthesis of novel bioactive compounds.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, allowing for the precise and efficient construction of complex molecular frameworks.[3]
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl and substituted aryl structures by coupling an organohalide with an organoboron compound.[3][4] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.[5] For this compound, this translates to a direct route for creating biaryl compounds, a common motif in kinase inhibitors and other targeted therapeutics.
The catalytic cycle, a foundational concept in organometallic chemistry, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | 85-95 | [6] |
| 2 | PdCl₂(dppf) (2) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 100 | 90-98 | [5] |
| 3 | Pd(OAc)₂ (2) + SPhos (4) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 110 | >90 | General Protocol |
Heck-Mizoroki Reaction: Synthesis of Stilbenes and Cinnamic Acid Derivatives
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species in the presence of a base.[7][8] This transformation is exceptionally useful for synthesizing substituted alkenes, such as stilbenes and cinnamates, which are precursors to a wide range of bioactive natural products and pharmaceuticals.[9] When reacting this compound with an alkene like styrene or an acrylate, one can forge a new carbon-carbon double bond with high stereoselectivity, typically favoring the trans isomer.[8]
The mechanism involves oxidative addition of the aryl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product.[10]
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is a powerful method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[11] This reaction typically employs a dual catalytic system of palladium and copper.[12] The resulting aryl alkynes are rigid, linear scaffolds that are integral to many natural products, pharmaceuticals, and materials.[13][14] This reaction provides a direct pathway to introduce an alkynyl moiety onto the this compound core, opening avenues for further chemistry such as click reactions or intramolecular cyclizations.[15]
Caption: Interplay of Pd and Cu cycles in Sonogashira coupling.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Objective: To synthesize a biaryl derivative from this compound and an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Toluene, Ethanol, Deionized water (degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times.[6]
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water) via syringe.
-
Stir the reaction mixture vigorously and heat to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: General Procedure for Heck-Mizoroki Reaction
-
Objective: To synthesize a stilbene derivative from this compound and an alkene.
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
-
Procedure:
-
To a flame-dried, inert-atmosphere flask, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (e.g., DMF) followed by the triethylamine and the alkene via syringe.
-
Stir the mixture and heat to 100 °C.
-
Monitor the reaction by TLC until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Acidify with 1M HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for Sonogashira Coupling
-
Objective: To synthesize an aryl alkyne from this compound and a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide [CuI] (3 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
-
Procedure:
-
In an inert-atmosphere flask, dissolve this compound in a suitable solvent like THF or DMF.
-
Add triethylamine (at least 3 equiv). The amine acts as both a base and a solvent in some cases.
-
Add the terminal alkyne.
-
To this solution, add CuI and PdCl₂(PPh₃)₂.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Once complete, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash chromatography.
-
References
-
PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from PrepChem.com. [Link]
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Request PDF. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Institutes of Health. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link]
-
SciELO México. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]
-
MDPI. (n.d.). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. [Link]
-
ResearchGate. (2014). Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application. [Link]
-
ResearchGate. (2013). Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II). [Link]
-
Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade. [Link]
-
National Institutes of Health. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]
-
National Institutes of Health. (n.d.). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. [Link]
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National Institutes of Health. (n.d.). Natural Products as a Foundation for Drug Discovery. [Link]
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
-
ResearchGate. (2015). Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase. [Link]
- Google Patents. (2010).
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- 15. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
The Strategic Application of 2-Iodo-4,5-dimethoxybenzoic Acid in the Synthesis of Isoquinoline Alkaloid Precursors
Introduction: A Versatile Building Block for Complex Natural Products
2-Iodo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a strategic building block in the convergent synthesis of complex natural products, particularly isoquinoline alkaloids. Its unique substitution pattern, featuring an iodine atom ortho to a carboxylic acid and two methoxy groups, provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical use of this compound in the synthesis of a key precursor to a range of bioactive natural products, including analogues of papaverine and noscapine.[1]
The strategic placement of the iodine atom allows for its selective transformation through powerful cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse substituents onto the aromatic core.[2][3][4] Furthermore, the carboxylic acid moiety serves as a convenient anchor point for amide bond formation, a critical step in the construction of the isoquinoline backbone through methodologies like the Bischler-Napieralski cyclization.[5][6][7][8][9][10] The electron-donating methoxy groups on the benzene ring activate it towards electrophilic aromatic substitution, facilitating key cyclization steps in the synthesis of isoquinoline systems.
This guide will present a detailed, step-by-step protocol for the synthesis of a key isoquinoline intermediate, highlighting the causality behind experimental choices and providing a framework for its further elaboration into complex natural product scaffolds.
Synthetic Strategy: A Convergent Approach to a Dihydroisoquinoline Core
The overall strategy for the utilization of this compound involves a convergent approach, where the substituted benzoic acid is coupled with a phenethylamine derivative, followed by an intramolecular cyclization to construct the dihydroisoquinoline core. This core structure can then be further functionalized using the strategically positioned iodine atom.
The planned synthetic route is outlined below:
Figure 1: Proposed synthetic pathway for the conversion of this compound into a versatile dihydroisoquinoline precursor for natural product synthesis.
Part 1: Synthesis of the Amide Precursor
The initial step involves the formation of an amide bond between this compound and 3,4-dimethoxyphenethylamine. This reaction is crucial as it connects the two key fragments of the final isoquinoline structure.
Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-iodo-4,5-dimethoxybenzamide
This protocol details the amide coupling reaction to furnish the precursor for the subsequent cyclization.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 308.07 | 3.08 g | 10.0 |
| 3,4-Dimethoxyphenethylamine | 181.23 | 1.99 g | 11.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL | 15.0 |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
| Hexane | - | - | - |
| Ethyl acetate | - | - | - |
Procedure:
-
Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), add this compound (3.08 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a pale yellow solid and is used in the next step without further purification.
-
Amide Formation: In a separate 250 mL round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.99 g, 11.0 mmol) and triethylamine (4.2 mL, 30.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride from the previous step in 20 mL of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system.
-
Work-up and Purification: Quench the reaction by adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (from 3:1 to 1:1) to afford N-(3,4-dimethoxyphenethyl)-2-iodo-4,5-dimethoxybenzamide as a white to off-white solid.
Expected Yield: 75-85%
Rationale for Experimental Choices:
-
Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides, which are more reactive towards amines. The byproducts (HCl and SO₂) are gaseous and easily removed.
-
Triethylamine: A tertiary amine base is used to neutralize the HCl generated during the acylation reaction, preventing the protonation of the primary amine and driving the reaction to completion. An excess is used to ensure complete neutralization.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.
Part 2: Construction of the Dihydroisoquinoline Core
The second key transformation is the intramolecular cyclization of the amide precursor to form the dihydroisoquinoline ring system. The Bischler-Napieralski reaction is a classic and powerful method for this transformation.[5][6][7][8][9][10]
Protocol 2: Bischler-Napieralski Cyclization to form 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
This protocol describes the cyclization of the previously synthesized amide using phosphorus oxychloride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-(3,4-Dimethoxyphenethyl)-2-iodo-4,5-dimethoxybenzamide | 471.29 | 2.36 g | 5.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 2.3 mL | 25.0 |
| Anhydrous Toluene | - | 50 mL | - |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add N-(3,4-dimethoxyphenethyl)-2-iodo-4,5-dimethoxybenzamide (2.36 g, 5.0 mmol) and anhydrous toluene (50 mL).
-
Slowly add phosphorus oxychloride (2.3 mL, 25.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-4 hours. Monitor the reaction by TLC (DCM:Methanol 95:5) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approximately 100 g) with stirring.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of concentrated ammonium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude dihydroisoquinoline.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane to dichloromethane:methanol (98:2) to afford 1-(2-iodo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline as a pale yellow oil or solid.
Expected Yield: 60-70%
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful dehydrating agent that activates the amide carbonyl for intramolecular electrophilic aromatic substitution.[8] The electron-rich nature of the dimethoxy-substituted phenethylamine ring facilitates this cyclization.
-
Toluene: A high-boiling, non-polar solvent is used to achieve the necessary temperature for the cyclization to proceed efficiently.
-
Aqueous Work-up with Base: The reaction is quenched with ice and then basified to neutralize the acidic reaction mixture and to deprotonate the iminium intermediate to the free base of the dihydroisoquinoline, which is soluble in organic solvents.
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Part 3: Functionalization of the Dihydroisoquinoline Core
The synthesized 1-(2-iodo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline is a versatile intermediate. The aryl iodide functionality can be readily transformed using various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents, paving the way for the synthesis of diverse natural product analogues.
Application Example: Sonogashira Coupling for Alkyne Installation
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3] This reaction can be used to introduce an alkyne moiety at the 2'-position of the benzyl group, which can be a key structural feature in certain natural products or a handle for further transformations.
Protocol 3: Sonogashira Coupling of the Dihydroisoquinoline Intermediate
This protocol provides a general procedure for the Sonogashira coupling of the iodinated dihydroisoquinoline with a terminal alkyne.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-(2-Iodo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 453.30 | 453 mg | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 mg | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 |
| Copper(I) iodide (CuI) | 190.45 | 10 mg | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | - |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 1-(2-iodo-4,5-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (453 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (10 mL) via syringe.
-
Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst for Sonogashira couplings.
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
-
Triethylamine: Serves as both the solvent and the base to neutralize the HI generated during the reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Application Notes & Protocols: The Strategic Use of 2-Iodo-4,5-dimethoxybenzoic Acid in Pharmaceutical Synthesis
Introduction: A Profile of a Versatile Pharmaceutical Building Block
2-Iodo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its molecular architecture is distinguished by three key features: an iodine atom, a carboxylic acid group, and two methoxy groups on the benzene ring. This strategic arrangement of functional groups makes it an exceptionally valuable and versatile precursor in drug development.[1]
The iodine atom, positioned ortho to the carboxylic acid, is an excellent leaving group, making the molecule amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][2] These reactions are cornerstones of modern medicinal chemistry for their ability to form carbon-carbon bonds with high efficiency and selectivity.[3][4] The carboxylic acid moiety provides a reactive handle for amide bond formation, esterification, or reduction, while the dimethoxy substituents influence the electronic properties of the ring and are often key pharmacophoric elements in the final active pharmaceutical ingredient (API). This guide provides detailed protocols and scientific rationale for leveraging this intermediate in pharmaceutical research and development.
The Strategic Advantage in Synthesis: Causality of Experimental Design
The utility of this compound lies in its predictable reactivity at two distinct sites, allowing for sequential and controlled modifications. This dual reactivity is fundamental to its role in constructing complex molecular scaffolds found in many drugs.[1]
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is the primary site for C-C bond formation. Its relatively low bond dissociation energy facilitates oxidative addition to a Pd(0) catalyst, which is the initial and often rate-limiting step in catalytic cycles like the Suzuki or Heck reactions.[5][6] This allows for the efficient introduction of diverse aryl, vinyl, or alkyl groups at the 2-position.
-
Carboxylic Acid Derivatization: The -COOH group is a versatile functional handle. It can be readily converted into an amide, a common linkage in many pharmaceuticals, by coupling with various amines. Alternatively, it can be esterified or reduced to an alcohol, opening up further synthetic pathways.
This orthogonal reactivity allows chemists to first build a complex biaryl or styrenyl system via the iodo group and then elaborate the molecular structure through the carboxylic acid, a strategy frequently employed in the synthesis of APIs like Verapamil and its analogues.[7][8]
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, a common motif in pharmaceuticals. This protocol details the coupling of this compound with a generic arylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
|---|---|---|---|---|
| This compound | 308.07 | 1.0 | 1.0 | 308 mg |
| Arylboronic acid | - | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane (degassed) | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Procedure:
-
Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (308 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₃PO₄ (637 mg, 3.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.
-
Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[9]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel. Acidify the aqueous layer to a pH of ~2 using 1M HCl to ensure the carboxylic acid product is protonated and soluble in the organic layer. d. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[9]
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.
Application Protocol 2: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl iodide with an alkene, creating a substituted alkene product.[2][3] This is particularly useful for synthesizing precursors to complex heterocyclic systems or introducing vinyl groups that can be further functionalized.
Catalytic Cycle Diagram: Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[5]
Detailed Experimental Protocol
Materials:
| Reagent/Material | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
|---|---|---|---|---|
| This compound | 308.07 | 1.0 | 1.0 | 308 mg |
| Alkene (e.g., n-Butyl acrylate) | 128.17 | 1.5 | 1.5 | 210 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 2.5 | 350 µL |
| N,N-Dimethylformamide (DMF) | - | - | - | 5 mL |
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(o-tol)₃ (12.2 mg, 0.04 mmol). Add 2 mL of anhydrous DMF and stir for 10 minutes at room temperature. The solution should turn from brown to a pale yellow, indicating the formation of the Pd(0) active catalyst.
-
Scientist's Note: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the catalyst and promotes the oxidative addition step.[5] Using a 2:1 ligand-to-palladium ratio is common.
-
-
Reactant Addition: To the catalyst solution, add this compound (308 mg, 1.0 mmol), anhydrous DMF (3 mL), triethylamine (350 µL, 2.5 mmol), and n-butyl acrylate (210 µL, 1.5 mmol).[5]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into 30 mL of 1M HCl. b. Extract the aqueous mixture with diethyl ether (3 x 20 mL). c. Combine the organic layers and wash with water (20 mL) and then brine (20 mL).[5] d. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted alkene.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature.3. Catalyst poisoning by impurities. | 1. Ensure rigorous degassing of solvents and inert atmosphere.[9] Use a fresh catalyst.2. Increase reaction temperature in 10 °C increments.[9]3. Use high-purity, anhydrous solvents and reagents. |
| Significant Homocoupling (Suzuki) | 1. Presence of oxygen.2. Pd(II) species in the reaction mixture. | 1. Improve degassing technique.[10]2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure conditions fully reduce the Pd(II) precatalyst.[9] |
| Low Yield (Heck) | 1. Steric hindrance.2. Catalyst inhibition by the carboxylic acid group. | 1. Use a more reactive, bulkier phosphine ligand (e.g., Buchwald ligands) to accelerate oxidative addition.[9]2. Consider protecting the carboxylic acid as an ester (e.g., methyl ester) prior to the coupling reaction, followed by hydrolysis.[5] |
Conclusion
This compound is a premier building block for pharmaceutical synthesis due to its well-defined and orthogonal reactivity. The protocols outlined above for Suzuki-Miyaura and Mizoroki-Heck reactions provide robust and reproducible starting points for researchers. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are paramount to achieving high yields and purity, thereby accelerating the discovery and development of new therapeutic agents.
References
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- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Retrieved January 11, 2026.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved January 11, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid. Retrieved January 11, 2026.
-
ResearchGate. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Retrieved January 11, 2026, from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 11, 2026, from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 11, 2026, from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. University of California, Irvine. Retrieved January 11, 2026, from [Link]
- Lee, H. Y., & Lee, S. H. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of forensic sciences, 56 Suppl 1, S132–S139.
- Dakenchem. (2024). The Role of 2-Amino-4,5-dimethoxybenzoic Acid in Modern Synthesis. Retrieved January 11, 2026.
-
ResearchGate. (2018). Results of the Heck coupling of iodobenzene with cyclohexene catalyzed by. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
- National Institutes of Health. (n.d.).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 11, 2026, from [Link]
- Google Patents. (2016). WO2016181292A1 - A process for the preparation of verapamil hydrochloride.
- Micheli, F., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of medicinal chemistry, 36(4), 439–445.
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Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
An In-Depth Technical Guide to the Derivatization of 2-Iodo-4,5-dimethoxybenzoic Acid
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis. Its strategic combination of three distinct reactive sites—a carboxylic acid, an aryl iodide, and an electron-rich dimethoxy-substituted benzene ring—provides chemists with a powerful and versatile platform for constructing complex molecular architectures. The derivatives of this compound are of significant interest in medicinal chemistry and materials science, where they form the core of novel therapeutic agents, agrochemicals, and fine chemicals.[1]
The true synthetic value of this molecule lies in the orthogonal reactivity of its primary functional groups. The carboxylic acid moiety readily undergoes classical transformations into amides and esters, while the aryl iodide is an excellent handle for sophisticated transition-metal-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key derivatization strategies, complete with detailed, field-proven protocols and an exploration of the chemical principles that govern these transformations.
Physicochemical Properties and Strategic Reactivity
Understanding the inherent properties and reactivity of this compound is fundamental to designing successful synthetic routes.
| Property | Value |
| Molecular Formula | C₉H₉IO₄ |
| Molecular Weight | 308.07 g/mol |
| IUPAC Name | This compound |
| CAS Number | 54435-09-5 (similar structure) |
| Appearance | Typically an off-white to brown crystalline solid |
Key Reactive Sites:
-
Carboxylic Acid (-COOH): This group is the primary site for forming amide and ester linkages, which are fundamental in drug molecules and prodrug strategies. Its acidity allows for straightforward activation and coupling.
-
Aryl Iodide (C-I): The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This enables efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
-
Dimethoxy Aromatic Ring: The two methoxy groups are strongly electron-donating, activating the aromatic ring. However, derivatization is typically directed through the more predictable reactivity of the carboxylic acid and iodide groups.
Derivatization Strategies and Experimental Protocols
The following sections detail robust protocols for the most common and powerful derivatizations of this compound.
Amide Bond Formation via Carbodiimide Coupling
Amidation is one of the most frequently performed reactions in drug discovery. Carbodiimide-mediated coupling is a reliable method that proceeds under mild conditions, converting the carboxylic acid into a reactive O-acylisourea intermediate that is readily attacked by an amine.[2][3] The use of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma-based reagents is crucial for suppressing side reactions and enhancing efficiency, especially with less reactive amines.[4][5]
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (1M HCl, sat. NaHCO₃, brine)
-
-
Procedure:
-
To a dry, inert-atmosphere flask, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM (or a minimal amount of DMF if solubility is an issue) to a concentration of approximately 0.1-0.2 M.
-
Cool the resulting mixture to 0 °C in an ice bath with stirring.
-
Slowly add DIPEA (2.5 equiv), followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.[4]
-
-
Expertise & Causality:
-
Why EDC/HOBt? EDC is a water-soluble carbodiimide that facilitates easy removal during aqueous workup. HOBt reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a cleaner reaction.[2][4]
-
Why DIPEA? A non-nucleophilic hindered base like DIPEA is used to neutralize the HCl salt of EDC and the carboxylic acid proton without competing with the primary amine nucleophile.[6]
-
Why 0 °C? The initial cooling helps to control the exothermic reaction of carbodiimide activation and minimizes potential side reactions.
-
Esterification via Acid Catalysis
Fischer-Speier esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and simple alcohols. The reaction is an equilibrium process catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by using a large excess of the alcohol or by removing the water byproduct.[7][8]
Caption: Workflow for Fischer Esterification.
Protocol 2: Fischer-Speier Esterification
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Methanol, Ethanol) (large excess, acts as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-5 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or other extraction solvent
-
-
Procedure:
-
Suspend or dissolve this compound in a large excess of the desired alcohol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops for a small-scale reaction) to the stirring mixture.
-
Attach a condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours depending on the alcohol's steric hindrance.
-
Monitor the disappearance of the starting carboxylic acid by TLC.
-
Once complete, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully wash with water, followed by saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by recrystallization or flash column chromatography as needed.[7]
-
-
Expertise & Causality:
-
Why Acid Catalyst? The proton from H₂SO₄ protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][10]
-
Why Excess Alcohol? The reaction is an equilibrium. According to Le Châtelier's principle, using a large excess of one reactant (the alcohol) drives the equilibrium towards the product side, maximizing the ester yield.
-
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the synthesis of biaryl compounds by coupling an aryl halide with an organoboron species.[11] Aryl iodides are particularly effective substrates. The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[12]
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[13]
-
Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (3.0 equiv).[14]
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, ensuring the product moves into the organic layer.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude biaryl product by flash column chromatography or recrystallization.[13]
-
-
Expertise & Causality:
-
Catalytic Cycle: The reaction proceeds via a well-established cycle: oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation of the aryl group from the boron to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[15]
-
Role of Base: The base is critical. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12] K₃PO₄ is often more effective than weaker bases for sterically hindered substrates.[13]
-
Inert Atmosphere: Pd(0) catalysts are sensitive to oxidation by air, which would deactivate them. A rigorously oxygen-free environment is essential for good yields.
-
C-C Bond Formation: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[16] It characteristically uses a dual-catalyst system, employing both palladium and a copper(I) salt co-catalyst, and is typically run under mild conditions with an amine base.[17]
Caption: Sonogashira Cross-Coupling Workflow.
Protocol 4: Sonogashira Cross-Coupling
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or DIPEA, acts as base and co-solvent)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and an excess of TEA (e.g., 3-4 equivalents).
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvents under reduced pressure.[18]
-
Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl to protonate the carboxylic acid.
-
Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify the product by flash column chromatography.
-
-
Expertise & Causality:
-
Dual Catalysis: The reaction involves two interlinked catalytic cycles. The palladium cycle is similar to the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16]
-
Amine Base: The amine serves two purposes: it acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and it can also serve as a solvent.[17]
-
Copper-Free Variants: While the copper co-catalyst is traditional, concerns about homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols, which are also highly effective.[17]
-
Conclusion
This compound is a testament to the power of strategic molecular design. Its functional group orthogonality allows for a stepwise and controlled elaboration into a vast array of complex derivatives. By mastering the fundamental reactions of amidation, esterification, and palladium-catalyzed cross-coupling, researchers can leverage this building block to its full potential. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel compounds for applications ranging from cutting-edge pharmaceuticals to advanced organic materials.
References
-
PrepChem. Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Available from: [Link]
-
PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available from: [Link]
-
ResearchGate. Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF. Available from: [Link]
-
Pharmaffiliates. 2-Iodo-5-Methoxybenzoic Acid: A Key Intermediate in Chemical Synthesis. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Forensic Science International. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Available from: [Link]
-
Syrris. Flow Chemistry: Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]
-
ResearchGate. Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II) | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
-
Nature. Photoinduced inverse Sonogashira coupling reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. Amide Bond Formation and Peptide Coupling. Available from: [Link]
-
Royal Society of Chemistry. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Available from: [Link]
- Google Patents.US20180086689A1 - Esterification process.
-
Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available from: [Link]
-
MDPI. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
MDPI. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. Available from: [Link]
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Application Note & Protocol: Synthesis of Methyl 2-Iodo-4,5-dimethoxybenzoate via Fischer-Speier Esterification
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
2-Iodo-4,5-dimethoxybenzoic acid is a highly functionalized aromatic carboxylic acid. Its derivatives, particularly its esters, serve as crucial building blocks and intermediates in the synthesis of complex organic molecules. These esters are frequently utilized in the development of pharmaceuticals, agrochemicals, and materials science due to the versatile reactivity of the iodide substituent, which can be readily displaced or engaged in various cross-coupling reactions.
This document provides a comprehensive guide to the synthesis of Methyl 2-Iodo-4,5-dimethoxybenzoate, a common and useful derivative. The protocol is based on the robust and well-established Fischer-Speier esterification method.[1] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step laboratory protocol, and discuss key considerations for process optimization and troubleshooting.
Scientific Principles: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2][3] The reaction is an equilibrium process, and specific strategies must be employed to drive it towards the formation of the desired ester product.[3][4][5]
Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway.[2][6] The key steps are as follows:
-
Protonation of the Carbonyl: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[1][7][8] This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[1][2][6]
-
Nucleophilic Attack: A molecule of the alcohol (in this case, methanol) acts as a nucleophile and attacks the activated carbonyl carbon.[1][6][9] This forms a tetrahedral intermediate, specifically an oxonium ion.[1][2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][6][9] This converts the hydroxyl group into a much better leaving group: water.[2][7]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[2][7][8]
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1][7][8]
To overcome the reversible nature of the reaction, Le Châtelier's principle is applied.[3] This is typically achieved by using a large excess of the alcohol, which also conveniently serves as the solvent, or by actively removing the water byproduct as it forms.[3][6][10]
Detailed Experimental Protocol: Methyl 2-Iodo-4,5-dimethoxybenzoate
This protocol details the synthesis of the methyl ester of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| This compound | 308.09 | 5.00 g | 16.2 mmol | 1.0 |
| Methanol (Anhydrous) | 32.04 | 50 mL | ~1.24 mol | ~76 |
| Sulfuric Acid (Conc., 98%) | 98.08 | 1.0 mL | ~18.4 mmol | ~1.1 |
| Ethyl Acetate | 88.11 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - |
| Brine (Saturated NaCl) | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.00 g, 16.2 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL). Stir the mixture to dissolve the solid. Once dissolved, carefully and slowly add concentrated sulfuric acid (1.0 mL) dropwise to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Let the reaction proceed under reflux for 4-6 hours.
-
Process Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot indicates reaction progression.
-
-
Cooling and Solvent Removal: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Aqueous Work-up: Pour the concentrated reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Note: The ester product is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from the water-soluble components.
-
-
Neutralization and Washing: Wash the combined organic layers sequentially with:
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and collect the filtrate.
-
Final Concentration: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude product.
Purification
The crude product, Methyl 2-iodo-4,5-dimethoxybenzoate, is often obtained as a solid.[12] If impurities are present, recrystallization is an effective purification method.[13]
-
Dissolve the crude solid in a minimum amount of hot solvent (e.g., methanol or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to obtain the final product.
Experimental Workflow and Data
Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of Methyl 2-Iodo-4,5-dimethoxybenzoate.
Caption: Workflow for Fischer-Speier Esterification.
Expected Results and Data
| Parameter | Expected Value |
| Product Name | Methyl 2-iodo-4,5-dimethoxybenzoate[12] |
| Molecular Formula | C₁₀H₁₁IO₄[12] |
| Molecular Weight | 322.1 g/mol [12] |
| Theoretical Yield | 5.22 g (based on 5.00 g starting material) |
| Typical Actual Yield | 4.4 - 4.9 g (85-95% yield) |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR/HPLC) | >98% after recrystallization |
Trustworthiness: Self-Validating System & Troubleshooting
-
Reaction Monitoring: Regular TLC analysis is critical. The reaction is complete when the starting carboxylic acid is no longer visible. Stalling may indicate insufficient catalyst or wet reagents.
-
Work-up Validation: The wash with saturated NaHCO₃ is a key validation step. The cessation of CO₂ effervescence confirms the complete neutralization of acidic components.[11]
-
Purification Efficacy: The purity of the final product should be confirmed by analytical methods such as ¹H NMR spectroscopy, melting point determination, or HPLC. A sharp melting point close to the literature value indicates high purity.
-
Low Yield Issues: If the yield is poor, ensure all reagents, especially the methanol, are anhydrous. Water in the reaction mixture will shift the equilibrium back towards the starting materials.[4] Also, confirm the reflux temperature and reaction time were adequate.
-
"Oiling Out": During recrystallization, if the product separates as an oil instead of a solid, it may be due to impurities or too rapid cooling.[13] Try adding more solvent or allowing the solution to cool more slowly.[13]
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]
-
StudyCorgi. (n.d.). Esterification Experiment Report. Retrieved from [Link]
-
Beurskens, F. J., et al. (2002). Enzymatic synthesis and purification of aromatic coenzyme A esters. PubMed. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying esters.
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
St. John's University. (n.d.). Methyl 2-iodo-4, 5-dimethoxybenzoate, min 98%, 10 grams. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Methyl 5-iodo-2-methoxybenzoate. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]
-
ResearchGate. (2018, April). 2-Iodo- N -isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]
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Application Notes and Protocols for Amide Bond Formation with 2-Iodo-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Iodo-4,5-dimethoxybenzamides
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] 2-Iodo-4,5-dimethoxybenzoic acid is a valuable building block in this context, offering a unique combination of structural features. The presence of an ortho-iodo substituent provides a handle for further functionalization, such as cross-coupling reactions, while the dimethoxy groups can influence the molecule's conformation and solubility. The resulting 2-iodo-4,5-dimethoxybenzamides are key intermediates in the synthesis of complex molecular architectures and are of significant interest in drug discovery programs.
These application notes provide a comprehensive guide to the successful formation of amide bonds using this compound, detailing the underlying chemical principles, offering a selection of robust protocols, and providing guidance for troubleshooting and optimization.
Chemical Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| CAS Number | 61203-48-3 | [3] |
| Molecular Formula | C₉H₉IO₄ | [3] |
| Molecular Weight | 308.07 g/mol | N/A |
| Appearance | Typically a powder | [3] |
| Melting Point | 197-200 °C | [3] |
| Storage | Room Temperature | [3] |
The ortho-iodo substituent introduces steric hindrance around the carboxylic acid group, which can influence the rate and efficiency of the amide coupling reaction. The electron-donating nature of the two methoxy groups may slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Mechanism of Amide Bond Formation: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are incompatible with many functional groups. Therefore, the carboxylic acid must first be activated to a more reactive species.[2] This is achieved using a variety of "coupling reagents." The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: Generalized mechanism of amide bond formation.
Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[4] The choice of coupling reagent is crucial and depends on factors such as the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the formation of amide bonds with this compound. These are robust starting points that can be optimized for specific substrates.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt
This is a widely used and cost-effective method suitable for a broad range of amines.[4] The addition of 1-hydroxybenzotriazole (HOBt) suppresses side reactions and reduces the risk of racemization in chiral amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (2.5 eq) to the stirred solution.
-
Slowly add EDC (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sources
Purification of products from 2-Iodo-4,5-dimethoxybenzoic acid reactions
Application Note: A-1024
Topic: Strategies for the Purification of Reaction Products Derived from 2-Iodo-4,5-dimethoxybenzoic acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Utility and Purification Challenges
This compound is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures. Its key structural features—an electron-rich aromatic ring, a reactive aryl iodide, and a carboxylic acid handle—make it an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While these reactions are powerful tools for C-C bond formation, the subsequent purification of the desired products often presents significant challenges that require a systematic and well-reasoned approach.
The inherent properties of the starting material and its derivatives—namely the acidity of the carboxyl group and the polarity imparted by the methoxy substituents—dictate the potential impurity profile and the corresponding purification strategy. A successful purification is not merely a procedural step but a critical component of the synthetic workflow that ensures the integrity of the final compound for downstream applications. This guide provides a detailed overview of field-proven purification strategies, from initial work-up to final polishing, tailored for products originating from this compound.
Understanding the Impurity Profile
Before selecting a purification method, it is crucial to anticipate the potential impurities in the crude reaction mixture. A typical reaction, such as a Suzuki coupling, will contain not only the desired biaryl product but also a host of other species.
Table 1: Common Impurities in Reactions of this compound
| Impurity Type | Specific Examples | Physicochemical Properties & Rationale |
| Unreacted Starting Material | This compound | Acidic, polar. Its presence indicates an incomplete reaction. |
| Reagents & Byproducts | Boronic acids/esters, inorganic bases (K₂CO₃, K₃PO₄) | Boronic acids can be difficult to separate from the acidic product due to similar polarities.[3] Inorganic salts are typically water-soluble. |
| Catalyst Residues | Palladium complexes (e.g., from Pd(OAc)₂, Pd(PPh₃)₄) | Can be soluble or insoluble. Residual palladium is often toxic and must be removed, especially for pharmaceutical applications.[4] |
| Homocoupling Byproducts | Dimer of the boronic acid partner | Often non-polar and can complicate chromatographic separations. |
| Solvents | DMF, Dioxane, Toluene, Ethanol, Water | Must be removed post-reaction, typically under reduced pressure. |
A Strategic Workflow for Purification
A multi-step purification strategy is almost always necessary. The choice and sequence of techniques depend on the specific properties of the product and the nature of the impurities. The following workflow provides a logical progression from the crude reaction mixture to the final, pure compound.
Caption: General purification workflow from crude mixture to pure product.
Detailed Protocols and Methodologies
Step 1: Aqueous Work-up and Acid-Base Extraction
This is the first and often most powerful step to remove inorganic salts and manipulate the solubility of acidic or basic components.[5][6] The carboxylic acid moiety of the starting material and many of its products is the key to an effective separation.
Protocol 1: General Acid-Base Extraction
-
Quench and Dilute: Cool the reaction mixture to room temperature. If a high-boiling solvent like DMF was used, dilute the mixture with an immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 3-5 volumes).
-
Initial Base Wash (Removal of Unreacted Acid): Transfer the diluted mixture to a separatory funnel. Wash with a mild aqueous base like 1 M sodium bicarbonate (NaHCO₃) solution.[7][8]
-
Causality: The desired biaryl product, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities, such as homocoupled byproducts, will remain in the organic layer. Unreacted boronic acids may also be partially extracted.
-
-
Separate Layers: Carefully separate the aqueous layer (containing the product) from the organic layer (containing neutral impurities).
-
Back-Extraction (Optional): Wash the isolated aqueous layer with a fresh portion of organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath. Slowly acidify with 1 M or 2 M hydrochloric acid (HCl) until the pH is ~2-3 (test with pH paper).[9] The product will precipitate as a solid or oil out of the aqueous solution.
-
Causality: Re-protonation of the carboxylate salt renders the carboxylic acid product insoluble in water.[6]
-
-
Final Extraction: Extract the acidified aqueous layer multiple times (e.g., 3x) with an organic solvent (EtOAc or DCM).
-
Combine and Dry: Combine all the final organic extracts. Wash once with brine (saturated NaCl solution) to aid in the removal of water.[7] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 2: Removal of Palladium Catalyst
Residual palladium is a common issue in cross-coupling reactions. Several methods can be employed to reduce its concentration.[4]
-
Filtration: If a heterogeneous catalyst like Pd/C was used, it can be removed by simple filtration of the reaction mixture through a pad of Celite®.[10][11][12] This should be done before the aqueous work-up.
-
Adsorption/Scavenging: For homogeneous catalysts, residual palladium can be removed by stirring the crude product solution with an adsorbent.
-
Activated Carbon: A cost-effective but sometimes non-specific method. Stirring the crude product in a suitable solvent with 5-10 wt% activated carbon, followed by filtration through Celite, can effectively remove palladium.[13][14]
-
Thiol-based Scavengers: Solid-supported scavengers (e.g., thiol-functionalized silica) show high affinity for palladium and can reduce levels to ppm concentrations.[13]
-
Protocol 2: Palladium Removal with Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product obtained from Step 4.1 in a suitable solvent (e.g., EtOAc, MeOH).
-
Add Carbon: Add activated carbon (5-10% of the crude product mass).
-
Stir: Stir the suspension at room temperature for 1-2 hours.
-
Filter: Filter the mixture through a pad of Celite® to remove the carbon. Wash the pad thoroughly with fresh solvent to recover all the product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
Step 3: Purification by Column Chromatography
For products that are oils, or for mixtures where crystallization is ineffective, flash column chromatography is the method of choice.[15][16] The key to a successful separation is selecting an appropriate solvent system (mobile phase).
Table 2: Recommended Solvent Systems for Flash Chromatography
| Product Polarity | Typical Mobile Phase | Rationale & Tips |
| Moderately Polar | Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1) | The standard for many biaryl carboxylic acids. A gradient elution (gradually increasing EtOAc percentage) is often effective. |
| More Polar | Dichloromethane / Methanol (e.g., 98:2 to 9:1) | For highly polar products. Keep the methanol percentage below 10% to avoid dissolving the silica gel.[17] |
| Acidic Products (Tailing) | Add 0.1-1% Acetic Acid or Formic Acid to the mobile phase | The acidic modifier suppresses the ionization of the carboxylic acid on the silica surface, leading to sharper peaks and better separation.[3][18] |
Protocol 3: Flash Column Chromatography
-
Select Solvent System: Determine the optimal mobile phase using Thin-Layer Chromatography (TLC). Aim for a product Rf value of ~0.3.
-
Pack Column: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Load Sample: Dissolve the crude product in a minimal amount of solvent (preferably the mobile phase or DCM).[18] Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elute: Apply the mobile phase to the top of the column and use positive pressure to force it through the silica gel.[15]
-
Collect & Analyze: Collect fractions sequentially and analyze them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Step 4: Purification by Crystallization
If the final product is a solid, crystallization is an excellent method for achieving high purity.[19] It relies on the principle that the desired compound is more soluble in a hot solvent than in a cold one, while impurities remain in solution upon cooling.[19][20]
Protocol 4: Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the product poorly at room temperature but well at its boiling point. Common solvents for substituted benzoic acids include ethanol, methanol, toluene, or mixtures like ethanol/water or hexanes/methanol.[21][22][23]
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves. Add the solvent dropwise to avoid using an excess.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[20]
-
Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure product.[20]
-
Cool Further: Once crystals have formed, place the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolate & Wash: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry: Dry the crystals under vacuum to remove all traces of solvent.
Conclusion
The purification of products from reactions involving this compound is a multi-faceted task that benefits from a logical, step-wise approach. By understanding the potential impurity profile, researchers can strategically employ a combination of acid-base extraction, catalyst removal techniques, chromatography, and crystallization. The protocols outlined in this guide provide a robust framework for isolating high-purity compounds, ensuring the reliability of subsequent research and development activities.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? Retrieved from [Link]
-
ResearchGate. (2025). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Retrieved from [Link]
-
The ScienceMadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Columbia University, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
Kennesaw State University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
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- 19. The Recrystallization of Benzoic Acid [sites.pitt.edu]
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Topic: A Comprehensive Guide to the Workup and Purification of Products from Suzuki-Miyaura Reactions Involving 2-Iodo-4,5-dimethoxybenzoic Acid
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, experience-driven guide for the workup and purification of reactions utilizing 2-iodo-4,5-dimethoxybenzoic acid as a substrate. The presence of the carboxylic acid moiety introduces specific challenges and opportunities in the post-reaction workup, primarily revolving around pH-dependent solubility. We will explore the underlying chemical principles and provide robust, step-by-step protocols for isolating pure biaryl carboxylic acid products, addressing common issues such as the removal of residual palladium catalyst and boronic acid byproducts.
Introduction: The Unique Chemistry of an Acidic Coupling Partner
This compound is a valuable building block, particularly in medicinal chemistry, due to its structural motifs. When used in a Suzuki-Miyaura coupling, the goal is to replace the iodine atom with a new aryl or vinyl group, yielding a biphenyl or stilbene derivative.
The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step of the catalytic cycle.[1][3][4][5] The presence of the carboxylic acid on the aryl iodide starting material, and consequently on the product, dictates the entire workup strategy. Unlike neutral products, the acidic nature of the target compound allows for a powerful purification technique: acid-base liquid-liquid extraction.[6][7][8] This guide will focus on leveraging this property to achieve high purity.
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism provides context for the potential byproducts that must be removed during the workup.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. rose-hulman.edu [rose-hulman.edu]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Iodo-4,5-dimethoxybenzoic acid
Welcome to the technical support hub for scientists, researchers, and drug development professionals. This guide is specifically designed to address the challenges associated with the Suzuki-Miyaura cross-coupling of 2-Iodo-4,5-dimethoxybenzoic acid. This particular substrate, while a valuable building block, presents a unique combination of electronic and steric challenges that can often lead to disappointing yields. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your reaction outcomes.
Understanding the Challenges
The structure of this compound introduces several factors that can impede the efficiency of the Suzuki-Miyaura coupling. A clear understanding of these potential issues is the first step toward successful troubleshooting.
-
Steric Hindrance: The iodine atom is positioned ortho to a methoxy group and the carboxylic acid. This steric congestion can hinder the approach of the bulky palladium catalyst, slowing down the crucial oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
-
Electronic Effects: The two methoxy groups are strong electron-donating groups, which increase the electron density on the aromatic ring. This makes the carbon-iodine bond less electrophilic and, consequently, less reactive towards oxidative addition by the Pd(0) catalyst.[3][4]
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid will be deprotonated by the base required for the reaction. The resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[5] Additionally, the presence of the acidic proton necessitates the use of extra equivalents of base.[5]
Logical Flow for Troubleshooting
This guide is structured to help you systematically diagnose and resolve issues with your reaction. The following diagram illustrates a logical workflow for troubleshooting low yields with this compound.
Caption: A systematic approach to troubleshooting low yields.
Frequently Asked Questions (FAQs)
Here are some initial questions you might have when encountering difficulties with this specific Suzuki coupling.
Q1: Why is my reaction with this compound so sluggish compared to other aryl iodides?
A1: The combination of steric hindrance from the ortho-substituents and the electron-rich nature of the aromatic ring significantly slows down the oxidative addition of the palladium catalyst to the carbon-iodine bond.[1][3][6] This is often the rate-limiting step of the entire catalytic cycle.[7]
Q2: I see a lot of my boronic acid starting material being consumed, but not much product is forming. What's happening?
A2: This often points to a competing side reaction called protodeboronation, where the boronic acid reacts with residual water or protic solvents to revert to the corresponding arene.[8][9] This side reaction can be exacerbated by high temperatures and prolonged reaction times.
Q3: My reaction mixture turns black immediately. Is this a bad sign?
A3: Yes, the formation of a black precipitate, known as palladium black, indicates that your palladium catalyst has decomposed and precipitated out of solution.[8] This is often caused by exposure to oxygen, high temperatures, or the use of an inappropriate ligand that fails to stabilize the catalyst.[8]
Q4: Do I need to protect the carboxylic acid group?
A4: While not always necessary, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can sometimes improve yields. This prevents the formation of the carboxylate, which can interfere with the catalyst.[5] However, this adds extra steps to your synthesis (protection and deprotection). It is often preferable to first optimize the reaction conditions with the free acid.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
This is the most common issue and typically points to a problem with the catalytic system's ability to perform the oxidative addition step.
Causality & Solution: Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the phosphine ligand is critical for overcoming the steric and electronic challenges of this substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Expert Insight: For sterically hindered and electron-rich aryl halides, bulky and electron-rich phosphine ligands are generally required.[10][11] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step.[11] They also accelerate the final reductive elimination step. Buchwald and Fu have developed a range of dialkylbiaryl phosphine ligands that are highly effective for these challenging couplings.[11]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precatalysts that are activated in situ by the phosphine ligand. |
| Recommended Ligands | SPhos, XPhos, RuPhos | These are bulky, electron-rich Buchwald ligands known to be effective for sterically hindered substrates.[11] |
| Alternative Ligands | tBu₃P (tri-tert-butylphosphine) | An electron-rich and sterically demanding ligand that can be effective for challenging couplings.[12] |
| Catalyst Loading | 1-5 mol% | Higher catalyst loadings may be necessary for difficult substrates. |
| Ligand:Palladium Ratio | 1.1:1 to 2:1 | An excess of ligand is often used to ensure catalyst stability. |
Experimental Protocol: Ligand Screening
-
Setup: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq), your boronic acid partner (1.2-1.5 eq), and the chosen base (see Problem 2 for guidance, e.g., K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane/water 4:1). Then, in a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq) in a small amount of the reaction solvent. Add this pre-catalyst solution to the reaction vial via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Analysis: Monitor the reaction progress by TLC or LC-MS.
Caption: The Suzuki-Miyaura catalytic cycle.
Problem 2: Significant Side Product Formation
Even if you achieve some conversion, low yields can be due to the prevalence of side reactions. The primary culprits are typically protodehalogenation of the starting material and homocoupling of the boronic acid.
Causality & Solution: Base and Solvent Selection
The base plays a multifaceted role in the Suzuki coupling: it activates the boronic acid for transmetalation and neutralizes the HX formed during the cycle.[12][13] However, an inappropriate base or solvent system can promote side reactions.
-
Expert Insight:
-
Protodehalogenation (Ar-I → Ar-H): This side reaction, where the iodine is replaced by hydrogen, can be promoted by certain bases and protic solvents (like alcohols) which can act as a hydride source.[6]
-
Homocoupling (Ar'-B(OH)₂ → Ar'-Ar'): This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules.[14] Thorough degassing is crucial.
-
Base Choice for Acidic Substrates: Due to the carboxylic acid on your substrate, you must use at least one extra equivalent of base to deprotonate it. Stronger, non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a good choice as it is effective in anhydrous conditions, which can help suppress protodeboronation.[3] Cesium carbonate (Cs₂CO₃) is also highly effective due to its high solubility in organic solvents.[15]
-
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a strong, non-nucleophilic base suitable for anhydrous conditions. Cs₂CO₃ is highly effective and soluble. K₂CO₃ is a standard, cost-effective choice.[3][9] |
| Base Equivalents | 2.5 - 4.0 eq. | At least one equivalent is consumed by the carboxylic acid. An excess is needed to drive the reaction. |
| Solvent | Dioxane, Toluene, THF, CPME[9] | Aprotic solvents are generally preferred to minimize protodehalogenation.[6] Often used with a small amount of water to aid in dissolving the base and activating the boronic acid.[14] |
| Degassing | Freeze-pump-thaw (3 cycles) or bubbling with Argon/N₂ for 20-30 min | Crucial for removing dissolved oxygen to prevent homocoupling and catalyst decomposition.[3][9] |
Experimental Protocol: Base and Solvent Screening
-
Setup: Prepare parallel reactions in separate vials as described in the ligand screening protocol.
-
Variables:
-
Vial 1 (Control): Your previous best (or failed) condition.
-
Vial 2: Use K₃PO₄ (3 eq) in anhydrous Toluene.
-
Vial 3: Use Cs₂CO₃ (3 eq) in Dioxane with 10% water.
-
Vial 4: Use K₂CO₃ (3 eq) in THF with 10% water.
-
-
Execution: Ensure all solvents are thoroughly degassed before use. Run the reactions in parallel under identical temperature and time conditions.
-
Analysis: Compare the conversion and side product formation across the different conditions using LC-MS or ¹H NMR of the crude reaction mixtures.
References
-
Lei, P., Mu, Y., Wang, Y. et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 552-559. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Rutgers University. (2021). Green Solvent Selection for Suzuki-Miyaura Coupling of Amides. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
The Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. [Link]
-
American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(45), 10436-10441. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2022). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
PubMed. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194-5. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
-
Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]
-
American Chemical Society. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(21), 6690-6691. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
-
American Chemical Society. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1663-1670. [Link]
-
De Gruyter. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(7), 677-715. [Link]
-
National Institutes of Health. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Semantic Scholar. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Iodo-4,5-dimethoxybenzoic Acid in Cross-Coupling Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges and side reactions encountered when utilizing 2-iodo-4,5-dimethoxybenzoic acid in palladium-catalyzed cross-coupling reactions. My aim is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Introduction: The Double-Edged Sword of a Versatile Reagent
This compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature: the reactive aryl iodide for cross-coupling, the directing and potentially coordinating carboxylic acid group, and the electron-donating methoxy substituents. However, this very functionality can be a source of frustration, leading to a variety of undesired side reactions that can complicate purification and reduce the yield of your target molecule. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary side product is 4,5-dimethoxybenzoic acid. What is causing this de-iodination and how can I prevent it?
Answer: This common side reaction is known as protodeiodination or hydrodehalogenation.[1][2] It involves the replacement of the iodine atom with a hydrogen atom, effectively reducing your starting material.
Underlying Causes:
-
Formation of Palladium-Hydride (Pd-H) Species: The primary culprit is often the in-situ formation of a palladium-hydride species.[2] This can arise from the reaction of the palladium catalyst with various components in your reaction mixture, including amine bases, alcohols (if used as a solvent or present as an impurity), or even trace amounts of water.
-
Interrupted Catalytic Cycle: If the catalytic cycle is stalled after the initial oxidative addition of the palladium catalyst to the C-I bond but before the subsequent transmetalation step, the resulting arylpalladium(II) intermediate is susceptible to reaction with a hydride source.[1]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Optimize Base Selection | Stronger, more coordinating bases, especially in the presence of protic sources, can facilitate the formation of Pd-H species. | Switch to a milder, non-coordinating inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] Avoid amine bases if protodeiodination is a significant issue. |
| Solvent Choice | Protic solvents like alcohols can act as hydride donors. | Use anhydrous, aprotic solvents such as dioxane, THF, or toluene to minimize the availability of hydride sources.[1] |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the desired C-C bond-forming reductive elimination step, outcompeting the deiodination pathway. | Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote efficient cross-coupling.[1][3] |
| Reaction Temperature | Lowering the temperature can sometimes disfavor the side reaction pathway. | If the desired coupling proceeds at a reasonable rate at a lower temperature, consider reducing the reaction temperature to minimize deiodination.[2] |
Q2: I'm observing a significant amount of a high molecular weight byproduct, which appears to be a dimer of my starting material. What is this and how do I suppress it?
Answer: You are likely observing the formation of a homocoupled product, resulting from the coupling of two molecules of this compound. This can occur through pathways resembling Ullmann-type couplings, especially if copper co-catalysts are present or if the palladium catalytic cycle is inefficient.[4][5]
Underlying Causes:
-
Inefficient Transmetalation: If the transmetalation step with your desired coupling partner (e.g., a boronic acid in a Suzuki coupling) is slow, the arylpalladium(II) intermediate can react with another molecule of the starting aryl iodide.
-
Presence of Oxygen: Residual oxygen in the reaction mixture can promote the homocoupling of organoboron reagents (in the case of Suzuki coupling) and can also affect the palladium catalyst's stability and reactivity profile.[6]
Troubleshooting Strategies:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6]
-
Optimize Ligand-to-Metal Ratio: A sufficient excess of the phosphine ligand can help to stabilize the palladium catalyst and prevent the side reactions that lead to homocoupling.[7][8] A 2:1 ligand-to-palladium ratio is a good starting point.[3]
-
Control Reagent Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the coupling partner (e.g., the boronic acid) can help to drive the desired cross-coupling reaction forward and minimize self-coupling of the this compound.
Q3: My reaction is sluggish and I'm concerned about decarboxylation at higher temperatures. At what point does this become a significant side reaction?
Answer: Decarboxylation, the loss of CO₂, is a potential side reaction for benzoic acids, especially under harsh thermal conditions.[9][10] For dimethoxybenzoic acid derivatives, significant degradation is generally observed at temperatures above 200°C.[10][11] However, palladium-catalyzed decarboxylative couplings can occur at lower temperatures, suggesting that the catalyst can facilitate this process.[9][12]
Underlying Causes:
-
Thermal Instability: At elevated temperatures, benzoic acids can undergo thermal decarboxylation.[10][13]
-
Palladium-Mediated Decarboxylation: The palladium catalyst can coordinate to the carboxylate group, potentially facilitating the extrusion of CO₂ and leading to decarboxylative cross-coupling or other unwanted pathways.[9]
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Careful Temperature Control | Minimizing thermal stress on the molecule is key to preventing decarboxylation. | Aim for the lowest effective temperature for your cross-coupling reaction. While some sluggish couplings may require heating, prolonged exposure to temperatures approaching 150-200°C should be avoided if possible. |
| Protecting Group Strategy | Converting the carboxylic acid to an ester can prevent decarboxylation and may also mitigate catalyst inhibition by the carboxylate. | Consider converting the carboxylic acid to a methyl or ethyl ester prior to the cross-coupling reaction. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[6] |
| Catalyst and Ligand Choice | A highly active catalyst system can enable the desired reaction to occur at a lower temperature, thereby avoiding the thermal threshold for decarboxylation. | Screen highly active catalyst systems, such as those employing bulky biarylphosphine ligands, which may allow for efficient coupling at temperatures below 100°C.[3][14] |
Visualizing the Pathways: Key Side Reactions
To better understand the competing reactions, the following diagrams illustrate the primary side reaction pathways.
Caption: Competing reaction pathways for this compound.
Experimental Protocol: General Procedure for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to mitigate the side reactions discussed above.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (0.02 eq., 2 mol%)
-
SPhos (0.04 eq., 4 mol%)
-
K₃PO₄ (3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 dioxane:water ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Acidify the aqueous layer with 1M HCl to protonate the product and extract with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: A typical workflow for Suzuki-Miyaura coupling.
References
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ScienceGate. Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]
-
The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix. (2009). Journal of Mass Spectrometry. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Transition-Metal-Free Decarboxylative Iodination: New Routes for Decarboxylative Oxidative Cross-Couplings. (2017). Journal of the American Chemical Society. Retrieved from [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. Retrieved from [Link]
-
Heck Coupling. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). National Institutes of Health. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Decarboxylative cross-coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. (2022). MDPI. Retrieved from [Link]
-
Pd-catalysed Mono- And Dicarbonylation of Aryl Iodides: Insights Into the Mechanism and the Selectivity. (2014). PubMed. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
-
Pd-Catalyzed Cross-Coupling of Carboxylic Acids with Nitroethane via Combination of Decarboxylation and C-H Functionalization. (2010). The Royal Society of Chemistry. Retrieved from [Link]
-
Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025). YouTube. Retrieved from [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. (2009). National Institutes of Health. Retrieved from [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed. Retrieved from [Link]
-
Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. (n.d.). SCI. Retrieved from [Link]
-
Ullmann reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved from [Link]
-
An efficient process for pd-catalyzed C-N cross-coupling reactions of aryl iodides: insight into controlling factors. (2009). PubMed. Retrieved from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). (2021). YouTube. Retrieved from [Link]
-
Thermochemical properties of benzoic acid derivatives XII. Vapour pressures and enthalpies of sublimation and formation of five dimethoxybenzoic acids. (1985). DIGITAL.CSIC. Retrieved from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group. Retrieved from [Link]
-
REINVESTIGATNG THE ULLMANN REACTION. (n.d.). ProQuest. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). EliScholar – A Digital Platform for Scholarly Publishing at Yale. Retrieved from [Link]
-
3,5-Dimethoxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. Retrieved from [Link]
-
The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2025). ResearchGate. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. The effect of temperature on the stability of compounds used as UV-MALDI-MS matrix: 2,5-dihydroxybenzoic acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic acid, 3,5-dimethoxy-4-hydroxycinnamic acid, nor-harmane and harmane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homocoupling of Boronic Acids with 2-Iodo-4,5-dimethoxybenzoic Acid
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the homocoupling of boronic acids, particularly when using 2-Iodo-4,5-dimethoxybenzoic acid as a substrate. Our focus is to deliver field-proven insights and scientifically grounded solutions to common challenges encountered during these synthetic transformations.
Introduction: The Duality of Homocoupling
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the formation of a symmetrical biaryl from the boronic acid starting material (Ar-B(OH)₂ → Ar-Ar) is known as homocoupling. While often considered a problematic side reaction that reduces the yield of the desired cross-coupled product and complicates purification, under certain conditions, it can be a synthetically useful transformation for creating symmetrical biaryls.[1] This guide will address homocoupling primarily as an undesirable side reaction in the context of cross-coupling with this compound and provide strategies for its minimization.
Understanding the Challenges with this compound
The substrate, this compound, presents a unique set of challenges in Suzuki-Miyaura cross-coupling that can favor homocoupling and other side reactions.
-
Steric Hindrance: The iodine atom is positioned ortho to the carboxylic acid group, creating significant steric bulk around the reaction center. This can hinder the crucial oxidative addition step of the aryl iodide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2]
-
Electronic Effects: The methoxy groups are electron-donating, which can also slow down the rate of oxidative addition.
-
Catalyst Inhibition by the Carboxylate Group: Under the basic conditions required for the Suzuki-Miyaura reaction, the carboxylic acid is deprotonated to a carboxylate. This carboxylate can coordinate to the palladium center, forming stable and catalytically inactive palladacycles, thereby removing the catalyst from the reaction cycle.[2][3]
These factors can disrupt the kinetics of the desired cross-coupling reaction, creating opportunities for competing side reactions like the homocoupling of the more reactive boronic acid to dominate.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This section is designed to help you diagnose and resolve issues with excessive homocoupling in a question-and-answer format.
Issue 1: High Levels of Homocoupled Byproduct Detected
Question: My reaction is producing a significant amount of the homocoupled product from my boronic acid, and the yield of my desired cross-coupled product with this compound is low. What are the primary causes and how can I mitigate this?
Answer: High levels of boronic acid homocoupling are typically symptomatic of issues within the catalytic cycle, often exacerbated by the challenging nature of your aryl iodide. The two main culprits are the presence of dissolved oxygen and an excess of palladium(II) species.[1]
Core Causes & Solutions:
-
Oxygen Contamination: Dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of the boronic acid.[1] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in the homocoupling pathway.
-
Solution: Rigorous Degassing. Ensure all solvents are thoroughly degassed prior to use. Common techniques include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or performing three to four freeze-pump-thaw cycles. It is also crucial to maintain a positive pressure of an inert gas throughout the reaction.[4]
-
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species to initiate the cross-coupling cycle. If this reduction is slow or incomplete, the remaining Pd(II) can directly promote the homocoupling of the boronic acid.[1]
-
Solution: Catalyst Choice and Additives.
-
Issue 2: Inconsistent Results and Variable Yields
Question: I am observing significant batch-to-batch variability in the ratio of homocoupling to cross-coupling product. What could be the source of this inconsistency?
Answer: Inconsistent results often point to subtle variations in the reaction setup and the quality of the reagents.
Key Areas to Scrutinize:
-
Reagent Purity: The purity of your boronic acid, this compound, base, and solvents is critical. Impurities can act as catalyst poisons. Boronic acids themselves can degrade over time.
-
Base Selection and Handling: The choice and handling of the base are crucial. The base activates the boronic acid for transmetalation.[5] For a substrate with a carboxylic acid, you will need to use a sufficient excess of base to both neutralize the acid and facilitate the catalytic cycle. Ensure the base is finely powdered and dry, especially for anhydrous reactions.
-
Stirring and Mixing: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between components in different phases.[4] Inadequate stirring can lead to poor reproducibility.
Frequently Asked Questions (FAQs)
Q1: Can the carboxylic acid on my aryl iodide be protected to improve the reaction?
A1: Yes, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a highly recommended strategy.[2] This prevents the formation of the carboxylate anion, which can inhibit the palladium catalyst. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step after the cross-coupling is complete.
Q2: What type of ligands are best suited for coupling with the sterically hindered this compound?
A2: For sterically demanding substrates, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands can accelerate the rate-limiting oxidative addition and the subsequent reductive elimination steps, which can help the desired cross-coupling reaction outcompete the homocoupling pathway.[2]
Q3: I am also observing deiodination of my starting material. Is this related to homocoupling?
A3: Deiodination (replacement of the iodine with a hydrogen) is another common side reaction that can compete with both cross-coupling and homocoupling. It often arises from the formation of palladium-hydride (Pd-H) species. The conditions that minimize homocoupling, such as careful selection of the base and ligand, can also help to suppress deiodination.[2]
Q4: Can the order of addition of reagents impact the amount of homocoupling?
A4: Yes, the order of addition can be important. Some practitioners recommend adding the boronic acid slowly to the reaction mixture. This can help to keep its instantaneous concentration low, potentially disfavoring the bimolecular homocoupling reaction.
Experimental Protocols and Data
Table 1: Recommended Reaction Conditions for Minimizing Homocoupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%) | Pre-formed Pd(0) catalysts that do not require in situ reduction. |
| Ligand | SPhos or XPhos (1.1-1.5 eq. relative to Pd) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.5-3.5 equivalents) | Strong, non-coordinating bases that effectively activate the boronic acid.[2] |
| Solvent System | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems that can dissolve both the organic substrates and the inorganic base. Must be rigorously degassed. |
| Temperature | 80-110 °C | Sufficiently high to overcome the activation energy for oxidative addition of the hindered aryl iodide. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-mediated homocoupling.[1] |
General Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ and SPhos). Then, add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with the organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Catalytic Cycles
Caption: A decision tree for diagnosing and resolving high homocoupling issues.
References
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. [Link]
-
Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
ChemOrgChem. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
National Institutes of Health. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-4,5-dimethoxybenzoic acid Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-Iodo-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during these synthetic transformations. Our focus is to move beyond simple procedural steps and delve into the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenges of a Sterically Hindered and Electron-Rich Substrate
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of a carboxylic acid group ortho to the iodine can lead to catalyst inhibition or poisoning.[1][2] Furthermore, the steric bulk from the ortho-iodo and adjacent methoxy group can hinder the crucial oxidative addition step in the catalytic cycle.[2][3] These factors make the careful optimization of catalyst loading a critical parameter for achieving high yields and purity.
This guide will provide a structured approach to troubleshooting and optimizing catalyst loading for various coupling reactions of this substrate, including Suzuki-Miyaura, Heck, and Sonogashira reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered when performing coupling reactions with this compound, with a focus on how catalyst loading and other reaction parameters can be adjusted to overcome these challenges.
Q1: My reaction shows low or no conversion. Should I simply increase the catalyst loading?
Answer: While insufficient catalyst is a possible cause for low conversion, it's often not the primary issue and simply increasing the loading can lead to new problems like increased side reactions and difficult purification.[4] Before increasing the catalyst, consider the following:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂), or it may be deactivated by oxygen.[5][6]
-
Inefficient Oxidative Addition: The steric hindrance of the substrate can make the initial oxidative addition of the aryl iodide to the palladium center the rate-limiting step.[2]
-
Catalyst Poisoning by the Carboxylic Acid: The carboxylate group, formed under basic conditions, can coordinate to the palladium center and form an inactive complex, effectively taking the catalyst out of the cycle.[2]
If these factors have been addressed and conversion is still low, a systematic increase in catalyst loading is a reasonable next step.
Q2: I'm observing significant side product formation, such as homocoupling of my coupling partner or deiodination of the starting material. How can I mitigate this?
Answer: Side product formation is often a sign of an imbalanced catalytic cycle or catalyst deactivation. Adjusting the catalyst system and reaction conditions can help favor the desired cross-coupling pathway.
-
Homocoupling: This is particularly common in Suzuki reactions with boronic acids and Sonogashira reactions with terminal alkynes.[8][9]
-
Deiodination: The formation of 4,5-dimethoxybenzoic acid is a common side reaction.
-
Solution: This can be promoted by certain bases and solvents. Using a weaker, non-coordinating base and an aprotic solvent can help. Employing a bulky ligand that promotes faster reductive elimination over other side reactions can also be beneficial.[2]
-
Optimizing the catalyst loading is also relevant here. An excessively high catalyst concentration can sometimes lead to an increase in side reactions.[10]
Q3: My reaction is stalling before completion. What are the likely causes and solutions?
Answer: A stalling reaction often points to catalyst decomposition or product inhibition.
-
Catalyst Decomposition: The active catalyst may not be stable under the reaction conditions for the entire duration of the reaction, leading to the formation of inactive palladium black.[2]
-
Product Inhibition: The coupled product may be coordinating to the palladium center and inhibiting further catalytic turnover.
-
Solution: Trying a different solvent to improve the solubility of all components and potentially disfavor product coordination can be effective.[6]
-
Q4: How does the choice of ligand impact the optimal catalyst loading?
Answer: The ligand is a critical component of the catalytic system and has a direct impact on the required catalyst loading.
-
Ligand's Role: The ligand stabilizes the active palladium species, influences its reactivity, and can accelerate key steps in the catalytic cycle.[4][11]
-
Bulky, Electron-Rich Ligands: These ligands, such as those from the Buchwald and Josiphos families, are highly effective for challenging substrates.[3][12] Their electronic properties enhance the rate of oxidative addition, while their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species.[3][7] This increased efficiency often allows for the use of lower catalyst loadings.[3]
-
Palladium-to-Ligand Ratio: The optimal ratio is typically between 1:1 and 1:1.2. An excess of ligand can sometimes be inhibitory by forming less reactive catalyst species.[4]
Experimental Protocols and Optimization Guide
The following protocols provide a starting point for optimizing catalyst loading for common coupling reactions of this compound.
General Experimental Workflow
The diagram below illustrates a general workflow for setting up and optimizing a cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Catalyst Loading Optimization Protocol
This protocol outlines a systematic approach to optimizing catalyst loading. It is recommended to first establish a baseline condition and then systematically vary the catalyst concentration.
1. Baseline Reaction Setup (Example: Suzuki-Miyaura Coupling)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Solvent (e.g., Dioxane/Water, 4:1)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium precatalyst and ligand.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate aqueous work-up, including acidification to protonate the carboxylic acid, followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product.[5]
-
2. Systematic Variation of Catalyst Loading
Once a baseline has been established, perform a series of reactions varying the catalyst loading while keeping all other parameters constant.
| Experiment | Catalyst Loading (mol%) | Ligand Loading (mol%) | Expected Outcome |
| 1 | 0.5 | 1.0 | Potentially lower yield, but cost-effective if successful. |
| 2 | 1.0 | 2.0 | A common starting point for many reactions. |
| 3 | 2.0 | 4.0 | Baseline Condition. |
| 4 | 5.0 | 10.0 | May improve yield for sluggish reactions but increases cost and potential for side products. |
3. Troubleshooting Flowchart for Catalyst Optimization
The following diagram provides a logical approach to troubleshooting common issues related to catalyst loading.
Caption: Troubleshooting flowchart for catalyst optimization.
Concluding Remarks
Optimizing catalyst loading for the coupling of this compound is a multifaceted challenge that requires a systematic and informed approach. By understanding the inherent difficulties posed by this substrate and the interplay between the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and refine their reaction conditions. This guide provides a framework for this optimization process, with the goal of enabling the efficient and reproducible synthesis of valuable chemical entities.
References
- Application Notes and Protocols for the Heck Reaction of 2-Iodo-5-methylbenzoic Acid - Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid - Benchchem.
- Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - Arkivoc.
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions - Books.
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
- Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid - Benchchem.
- Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline - Benchchem.
- Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Best phosphine ligands for Suzuki coupling of 2-Iodo-4,5-dimethoxybenzoic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Iodo-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful synthesis of your target biaryl compounds. Our focus is on providing scientifically sound and field-proven insights to overcome the specific challenges associated with this sterically hindered and electron-rich substrate.
Introduction: Understanding the Challenges
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges. The ortho-iodo substituent, while generally reactive, is flanked by a bulky carboxylic acid group, which can sterically hinder the approach of the palladium catalyst to the C-I bond for oxidative addition. Furthermore, the electron-donating methoxy groups increase the electron density of the aromatic ring, which can also slow down the rate-determining oxidative addition step.[1] The presence of the acidic carboxylic acid proton also necessitates careful selection of the base to avoid unwanted side reactions and ensure efficient transmetalation. This guide will address these challenges by providing a comprehensive overview of optimal phosphine ligands, reaction conditions, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the best phosphine ligands for the Suzuki coupling of this compound?
A1: For sterically hindered and electron-rich aryl iodides like this compound, bulky and electron-rich monophosphine ligands are paramount for a successful coupling.[2][3][4] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5] The most effective and commonly recommended ligands for this type of substrate are the Buchwald biaryl phosphine ligands, such as SPhos and XPhos , as well as cataCXium® A .[4][6][7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand has demonstrated exceptional activity in Suzuki-Miyaura coupling processes, allowing for reactions with sterically hindered biaryls and often enabling reactions to be carried out at lower temperatures.[8][9][10] Its electron-rich nature and steric bulk are well-suited to overcome the challenges presented by your substrate.[1]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Similar to SPhos, XPhos is a highly effective ligand for coupling hindered aryl substrates.[3][6][7] Its significant steric bulk can be advantageous in promoting the reductive elimination step.
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine): This is another excellent choice, known for its steric bulk and electron-rich character, which has proven successful for the activation of aryl halides.[11]
Q2: My reaction is sluggish or not going to completion. What are the likely causes?
A2: Several factors can contribute to a sluggish reaction with this substrate:
-
Inefficient Oxidative Addition: As mentioned, the combination of steric hindrance from the ortho-carboxylate and the electron-rich nature of the ring can slow down this crucial first step. Using a highly active ligand like SPhos or cataCXium® A is the primary solution.
-
Catalyst Deactivation: The presence of the carboxylic acid can potentially lead to catalyst deactivation. The carboxylate can coordinate to the palladium center, inhibiting its catalytic activity.[12] Using a suitable base is crucial to mitigate this.
-
Suboptimal Base: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong or nucleophilic could lead to side reactions. Anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[12]
-
Inadequate Temperature: While some highly active catalysts can promote the reaction at room temperature, sterically hindered substrates often require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[3]
Q3: I am observing significant protodehalogenation (replacement of iodine with hydrogen). How can I prevent this?
A3: Protodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing cross-coupling.[13] To minimize this:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water can be a proton source. Ensure your solvents are anhydrous.
-
Optimize the Base: Certain bases can promote protodehalogenation. Using a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃ is recommended.
-
Ligand Choice: Employing a bulky, electron-rich ligand that accelerates the desired cross-coupling pathway can outcompete the protodehalogenation side reaction.
Q4: How does the carboxylic acid functional group affect the reaction?
A4: The carboxylic acid group has two main effects:
-
Steric Hindrance: Its proximity to the iodine atom sterically encumbers the reaction center, making oxidative addition more challenging.[14]
-
Acidity: The acidic proton will be deprotonated by the base used in the reaction. The resulting carboxylate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[12] It is essential to use a sufficient excess of base to both deprotonate the carboxylic acid and facilitate the transmetalation step. Some researchers opt to protect the carboxylic acid as an ester to circumvent these issues, followed by saponification after the coupling.[12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective ligand for the sterically hindered substrate. 2. Catalyst deactivation. 3. Insufficient reaction temperature or time. 4. Inactive palladium precatalyst. | 1. Ligand Screening: If using a less bulky ligand, switch to SPhos, XPhos, or cataCXium® A. 2. Base Optimization: Use at least 3 equivalents of an anhydrous base like K₃PO₄ or Cs₂CO₃. 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (up to ~110 °C). 4. Use a Pre-formed Catalyst: Consider using a palladacycle precatalyst like SPhos Pd G3 to ensure the active Pd(0) species is generated. |
| Formation of Protodehalogenated Byproduct | 1. Presence of a proton source (e.g., water, alcohol solvent). 2. Suboptimal base. | 1. Use Anhydrous Solvents: Ensure solvents like dioxane or toluene are thoroughly dried. 2. Change Base: Switch to a non-nucleophilic, anhydrous base such as K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without a reducing agent. | 1. Thorough Degassing: Degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃. |
| Poor Product Solubility | The biaryl product may have limited solubility in the reaction solvent, leading to precipitation and incomplete reaction. | Solvent Screening: If precipitation is observed, try a different solvent system. A mixture of solvents, such as toluene/ethanol or dioxane/water, might be necessary to keep all components in solution. In some cases, a higher boiling point solvent like DMF may be required, but be mindful of potential side reactions. |
Recommended Ligands and Reaction Parameters
The following table summarizes the recommended phosphine ligands and starting reaction conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid coupling partners.
| Ligand | Palladium Precatalyst | Recommended Base | Solvent System | Temperature (°C) |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ (3 eq.) | Dioxane/H₂O (10:1) or Toluene | 80 - 100 |
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ (3 eq.) | Toluene or Dioxane | 90 - 110 |
| cataCXium® A | Pd(OAc)₂ | Cs₂CO₃ (3 eq.) | Dioxane | 80 - 100 |
Experimental Protocols
Protocol 1: Suzuki Coupling using SPhos
This protocol is a general starting point and should be optimized for your specific arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq., finely ground and dried)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the remaining anhydrous dioxane and degassed water (e.g., a 10:1 dioxane:water ratio) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting common Suzuki coupling issues.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPhos - Wikipedia [en.wikipedia.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Technical Support Center: Suzuki Reaction with 2-Iodo-4,5-dimethoxybenzoic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and frequently asked questions encountered when using 2-Iodo-4,5-dimethoxybenzoic acid as a substrate. Our goal is to provide you, our fellow researchers and drug development professionals, with the in-depth technical insights and practical guidance needed to ensure the success of your experiments.
Introduction: The Unique Challenges of this compound
The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds. However, the success of the reaction is highly dependent on the specific substrates involved. This compound presents a unique set of challenges due to the electronic and steric properties of its substituents. The electron-donating methoxy groups can enrich the electron density at the reaction center, potentially slowing down the oxidative addition step.[1] Concurrently, the ortho-iodo and carboxylic acid groups introduce significant steric hindrance, which can impede the approach of the palladium catalyst.[2][3][4][5][6] Furthermore, the acidic nature of the carboxylic acid can lead to several complications, including catalyst poisoning and unwanted side reactions.[7]
This guide will walk you through the critical aspect of base selection for this specific substrate, providing troubleshooting advice and optimized protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is showing low to no conversion. What is the most likely cause related to the base?
A: Low or no conversion is a common issue with this substrate and can often be traced back to the choice and role of the base. The primary function of the base in a Suzuki reaction is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[8][9][10][11] With an acidic substrate like this compound, the base has a dual role: it must also neutralize the carboxylic acid. If a weak base is used, it may be preferentially consumed by the benzoic acid, leaving insufficient base to activate the boronic acid, thus stalling the catalytic cycle.
Q2: I'm observing significant decomposition of my starting material. Could the base be the culprit?
A: Yes, a strong base, particularly in combination with elevated temperatures, can promote undesirable side reactions. One potential issue is decarboxylation of the benzoic acid, which becomes more facile under harsh basic conditions.[12][13] Additionally, strong bases can lead to the degradation of sensitive functional groups on either coupling partner.
Q3: Can the carboxylic acid group on my substrate interfere with the catalyst?
A: Absolutely. The carboxylate anion formed after deprotonation can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst.[7] This can lead to a significant decrease in catalytic activity. The choice of base can influence the concentration and reactivity of the carboxylate, thereby impacting the extent of catalyst inhibition.
Troubleshooting Guide: Base Selection and Optimization
Navigating the complexities of base selection for this compound requires a systematic approach. This section provides a detailed breakdown of common problems and their solutions.
Problem 1: Inefficient Boronic Acid Activation
Symptoms:
-
Low product yield.
-
Recovery of unreacted starting materials.
Root Cause Analysis: The pKa of the base is a critical factor.[14] A base that is too weak will not be effective in deprotonating the boronic acid to form the reactive boronate. The equilibrium between the boronic acid and the boronate will lie too far to the left, slowing down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[15][16]
Solutions:
-
Employ a stronger base: Inorganic bases are generally preferred for their robustness and effectiveness. Consider switching from weaker bases like sodium bicarbonate (NaHCO₃) to stronger options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[11][17][18]
-
Consider the solvent system: The effectiveness of a base can be solvent-dependent.[19] For instance, the use of a biphasic system (e.g., toluene/water or dioxane/water) can be beneficial. Water can help to solubilize the inorganic base and facilitate the formation of the boronate species.[7]
Problem 2: Catalyst Inhibition by the Carboxylic Acid
Symptoms:
-
Reaction starts but does not go to completion.
-
Formation of palladium black, indicating catalyst decomposition.
Root Cause Analysis: The carboxylate anion of the deprotonated benzoic acid can coordinate to the palladium catalyst, leading to the formation of inactive or less active palladium species.[7][20] This is a form of product inhibition that can significantly slow down or halt the reaction.
Solutions:
-
Use a bulky base: A sterically hindered base, such as potassium tert-butoxide, can be effective. The bulkiness of the base can disfavor its coordination to the palladium center.
-
Protect the carboxylic acid: A common strategy is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[7] The Suzuki coupling is then performed on the esterified substrate, and the ester is subsequently hydrolyzed to regenerate the carboxylic acid. This approach prevents the carboxylate from interfering with the catalyst.
-
Decarbonylative Coupling: For certain applications, a decarbonylative Suzuki coupling can be employed, which directly uses the carboxylic acid functionality.[21][22]
Problem 3: Base-Induced Side Reactions
Symptoms:
-
Formation of unintended byproducts.
-
Low mass balance.
Root Cause Analysis:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[16] It is often promoted by the presence of water and a strong base, especially at higher temperatures.
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[7]
-
Decarboxylation: As mentioned earlier, strong bases and high temperatures can lead to the loss of CO₂ from the benzoic acid.[12][23]
Solutions:
-
Careful control of reaction conditions: Use the mildest base and lowest temperature that still afford a reasonable reaction rate.
-
Anhydrous conditions: To minimize protodeboronation, consider running the reaction under anhydrous conditions with a base like potassium fluoride (KF).[10][24]
-
Thorough degassing: Rigorously degas all solvents and the reaction mixture to minimize oxygen levels and suppress homocoupling.[7][17]
Base Selection Decision Workflow
To assist in a logical approach to base selection, the following workflow is proposed:
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. reddit.com [reddit.com]
Technisches Support-Zentrum: Verbesserung der Löslichkeit von 2-Iod-4,5-dimethoxybenzoesäure in organischen Lösungsmitteln
Answering in German as the user is interacting in German. Absolut. Hier ist eine detaillierte technische Anleitung zur Verbesserung der Löslichkeit von 2-Iod-4,5-dimethoxybenzoesäure, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Einführung
2-Iod-4,5-dimethoxybenzoesäure ist ein wichtiges Zwischenprodukt in der organischen Synthese, insbesondere bei der Entwicklung pharmazeutischer Wirkstoffe. Ihre komplexe Struktur, die sowohl polare (Carbonsäure) als auch unpolare (aromatischer Ring, Iod) Merkmale aufweist, führt häufig zu Löslichkeitsproblemen in gängigen organischen Lösungsmitteln. Diese Anleitung bietet einen systematischen Ansatz zur Fehlerbehebung und Optimierung der Löslichkeit, um zuverlässige und reproduzierbare experimentelle Ergebnisse zu gewährleisten.
Chemische Profilübersicht
Das Verständnis der molekularen Eigenschaften von 2-Iod-4,5-dimethoxybenzoesäure ist der erste Schritt zur Lösung von Löslichkeitsproblemen. Die Carbonsäuregruppe kann Wasserstoffbrückenbindungen eingehen, während der substituierte Benzolring van-der-Waals-Wechselwirkungen und π-π-Stapelung begünstigt. Die Iod- und Methoxygruppen tragen zusätzlich zur Polarität und zum sterischen Anspruch des Moleküls bei.
| Eigenschaft | Detail |
| Chemische Formel | C₉H₉IO₄ |
| Molekulargewicht | 324.07 g/mol |
| Funktionelle Gruppen | Carbonsäure, Phenylring, Iod, Methoxy |
| Erwartete Interaktionen | Wasserstoffbrückenbindung (über -COOH), Dipol-Dipol, van-der-Waals-Kräfte |
| Allgemeines Löslichkeitsverhalten | Geringe Löslichkeit in unpolaren Lösungsmitteln; mäßige bis gute Löslichkeit in polaren aprotischen und protischen Lösungsmitteln. |
Häufig gestellte Fragen (FAQs)
F1: Warum löst sich meine 2-Iod-4,5-dimethoxybenzoesäure in meinem gewählten Lösungsmittel nicht auf?
A1: Die mangelnde Löslichkeit ist wahrscheinlich auf eine Unverträglichkeit zwischen den Polaritäten von gelöstem Stoff und Lösungsmittel zurückzuführen. Als kristalliner Feststoff erfordert die Auflösung von 2-Iod-4,5-dimethoxybenzoesäure eine erhebliche Energiemenge, um die Kristallgitterenergie zu überwinden. Das Lösungsmittel muss in der Lage sein, starke intermolekulare Wechselwirkungen mit dem gelösten Stoff einzugehen, um diesen Prozess zu kompensieren. Carbonsäuren neigen auch dazu, über Wasserstoffbrückenbindungen Dimere zu bilden, was ihre Löslichkeit in weniger polaren Lösungsmitteln weiter verringern kann.[1][2]
F2: Ist es sicher, die Mischung einfach zu erhitzen, um die Löslichkeit zu erhöhen?
A2: Erhitzen ist eine gängige Methode, um die Löslichkeit der meisten Feststoffe zu erhöhen, da der Lösungsvorgang oft endotherm ist.[3] Es sollte jedoch mit Vorsicht vorgegangen werden. Übermäßiges oder längeres Erhitzen kann zum Abbau der Verbindung führen. Es ist wichtig, die thermische Stabilität der Verbindung zu überprüfen und die niedrigste Temperatur zu verwenden, die zur Auflösung erforderlich ist. Beachten Sie, dass eine beim Erhitzen gebildete Lösung beim Abkühlen übersättigt werden und ausfallen kann.
F3: Welche Art von Lösungsmittel sollte ich zuerst ausprobieren – polar oder unpolar?
A3: Beginnen Sie mit polaren aprotischen Lösungsmitteln. Aufgrund der polaren Carbonsäure- und Methoxygruppen ist die Verbindung in unpolaren Lösungsmitteln wie Hexan oder Toluol wahrscheinlich schlecht löslich. Polare aprotische Lösungsmittel wie DMSO, DMF oder Aceton sind oft ein guter Ausgangspunkt, da sie die polaren Gruppen solvatisieren können, ohne mit der sauren Proton der Carbonsäure zu konkurrieren. Polare protische Lösungsmittel wie Ethanol oder Methanol können ebenfalls wirksam sein.
F4: Ich habe die Verbindung erfolgreich gelöst, aber sie ist beim Hinzufügen eines anderen Reagenzes wieder ausgefallen. Was ist passiert?
A4: Dies wird als "Ausfallen" bezeichnet und tritt normalerweise auf, wenn sich die Zusammensetzung des Lösungsmittels ändert, wodurch die Löslichkeit des gelösten Stoffes verringert wird. Wenn Sie beispielsweise ein unpolares Reagenz zu einer polaren Lösung Ihrer Verbindung hinzufügen, kann die Gesamtpolarität des Lösungsmittelsystems sinken und die Verbindung aus der Lösung zwingen. Die Verwendung eines Co-Lösungsmittelsystems kann helfen, dieses Problem zu mildern.[4]
Detaillierte Fehlerbehebung und Optimierungsstrategien
Ein methodischer Ansatz ist entscheidend, um das richtige Lösungsmittelsystem für Ihre Experimente zu finden. Das folgende Flussdiagramm skizziert einen logischen Arbeitsablauf zur Fehlerbehebung bei Löslichkeitsproblemen.
Abbildung 1: Ein schrittweiser Arbeitsablauf zur systematischen Behebung von Löslichkeitsproblemen.
Systematisches Lösungsmittel-Screening
Kausalität: Der Grundsatz "Gleiches löst sich in Gleichem" ist hier von zentraler Bedeutung. Die Wirksamkeit eines Lösungsmittels hängt von seiner Fähigkeit ab, die intermolekularen Kräfte des gelösten Stoffes durch günstige Solvatationswechselwirkungen zu ersetzen. Durch das Testen einer Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten und Wasserstoffbrückeneigenschaften können Sie das am besten geeignete System empirisch identifizieren.
Experimentelles Protokoll:
-
Vorbereitung: Geben Sie eine kleine, abgemessene Menge (z. B. 1-2 mg) 2-Iod-4,5-dimethoxybenzoesäure in separate, beschriftete 1-ml-Fläschchen.
-
Lösungsmittelzugabe: Fügen Sie jedem Fläschchen schrittweise (z. B. in 100-µl-Schritten) ein anderes Testlösungsmittel hinzu. Gängige Testlösungsmittel sind Hexan (unpolar), Toluol (aromatisch), Dichlormethan (DCM), Ethylacetat (mittlere Polarität), Aceton, Acetonitril (ACN), Ethanol (polar protisch) und Dimethylsulfoxid (DMSO, polar aprotisch).
-
Mischen: Verschließen Sie jedes Fläschchen und schütteln Sie es bei Raumtemperatur 1-2 Minuten lang kräftig.
-
Beobachtung: Beobachten Sie jedes Fläschchen visuell auf Auflösung. Notieren Sie, ob die Verbindung unlöslich, schwer löslich, mäßig löslich oder gut löslich ist.
-
Quantifizierung (optional): Für eine genauere Messung kann eine gesättigte Lösung hergestellt, filtriert und das Lösungsmittel verdampft werden, um die Masse des gelösten Stoffes zu bestimmen.
| Lösungsmittelklasse | Beispiele | Erwartete Löslichkeit | Begründung |
| Unpolar | Hexan, Cyclohexan | Sehr gering | Kann die polare Carbonsäuregruppe nicht effektiv solvatisieren. |
| Aromatisch | Toluol, Benzol | Gering bis mäßig | π-π-Wechselwirkungen mit dem Phenylring können eine gewisse Löslichkeit vermitteln. |
| Halogeniert | Dichlormethan (DCM) | Gering bis mäßig | Mäßige Polarität kann mit Teilen der Molekülstruktur interagieren. |
| Ester | Ethylacetat | Mäßig | Akzeptiert Wasserstoffbrücken und hat eine mittlere Polarität. |
| Ketone | Aceton | Mäßig bis gut | Polar aprotisch, guter Akzeptor für Wasserstoffbrücken. |
| Alkohole | Methanol, Ethanol | Mäßig bis gut | Polar protisch, kann Wasserstoffbrücken sowohl spenden als auch annehmen.[5] |
| Aprotisch, hochpolar | DMF, DMSO | Gut bis sehr gut | Starke Dipol-Dipol-Wechselwirkungen und ausgezeichnete Akzeptoren für Wasserstoffbrücken. |
Thermische Methoden
Kausalität: Nach dem Prinzip von Le Chatelier begünstigt eine Erhöhung der Temperatur endotherme Prozesse. Da die Auflösung der meisten Feststoffe Energie erfordert, um das Kristallgitter aufzubrechen, führt eine Temperaturerhöhung im Allgemeinen zu einer höheren Löslichkeit.[3][6]
Experimentelles Protokoll:
-
Sicherheit zuerst: Konsultieren Sie das Sicherheitsdatenblatt (SDB) für die thermische Stabilität der Verbindung. Arbeiten Sie immer in einem gut belüfteten Bereich.
-
Vorbereitung: Bereiten Sie eine Suspension der Verbindung in dem gewählten Lösungsmittel vor (aus Schritt 1).
-
Schrittweises Erhitzen: Erwärmen Sie die Suspension unter Rühren langsam (z. B. in Schritten von 10 °C) auf einem Heizrührer.
-
Beobachtung: Notieren Sie die Temperatur, bei der sich der gesamte Feststoff auflöst.
-
Stabilitätsprüfung: Nach der Auflösung lassen Sie die Lösung auf Raumtemperatur abkühlen. Beobachten Sie, ob die Verbindung wieder ausfällt. Wenn dies der Fall ist, war die Lösung bei der höheren Temperatur übersättigt, was für die Rekristallisation nützlich sein kann, aber nicht für Reaktionen bei Raumtemperatur.
Co-Lösungsmittel-Systeme
Kausalität: Ein Co-Lösungsmittel-System verwendet eine Mischung aus zwei oder mehr vollständig mischbaren Lösungsmitteln, um die Löslichkeit eines gelösten Stoffes zu verbessern.[4][] Die Strategie besteht darin, die Polarität des Lösungsmittelsystems so anzupassen, dass sie besser zur Polarität des gelösten Stoffes passt. Ein "gutes" Lösungsmittel kann die Wechselwirkungen zwischen dem gelösten Stoff und einem "schlechten" Lösungsmittel überbrücken.
Abbildung 2: Vereinfachte Darstellung der Wechselwirkungen zwischen gelöstem Stoff und Lösungsmittel.
Experimentelles Protokoll:
-
Methode 1 (Lösen im guten, Verdünnen mit schlechtem):
-
Lösen Sie die Verbindung in der minimalen Menge eines "guten" Lösungsmittels (z. B. DMSO), in dem sie gut löslich ist.
-
Titrieren Sie langsam das "schlechte" Lösungsmittel (z. B. Wasser oder Toluol) unter kräftigem Rühren hinzu, bis die gewünschte Endkonzentration erreicht ist. Beobachten Sie auf Anzeichen von Ausfällung.
-
-
Methode 2 (Suspendieren im schlechten, Titrieren mit gutem):
-
Suspendieren Sie die Verbindung in einem "schlechten" Lösungsmittel.
-
Fügen Sie langsam ein "gutes" Lösungsmittel hinzu, bis sich die Verbindung vollständig auflöst. Dies hilft Ihnen, das minimale Verhältnis von Co-Lösungsmitteln zu bestimmen, das zur Aufrechterhaltung der Löslichkeit erforderlich ist.
-
pH-Modifikation und Salzbildung
Kausalität: Als Carbonsäure ist 2-Iod-4,5-dimethoxybenzoesäure eine schwache Säure. Durch Zugabe einer Base kann die Carbonsäuregruppe deprotoniert werden, um das entsprechende Carboxylatsalz zu bilden. Dieses Salz ist ionisch und daher in polaren Lösungsmitteln oft deutlich löslicher als die neutrale Säure.[2][8]
Experimentelles Protokoll:
-
Basenauswahl: Wählen Sie eine geeignete Base. Für organische Lösungsmittel sind organische Basen wie Triethylamin (TEA), Diisopropylethylamin (DIPEA) oder 1,8-Diazabicycloundec-7-en (DBU) üblich. Für wässrige Systeme können anorganische Basen wie NaOH oder K₂CO₃ verwendet werden.
-
Vorbereitung: Suspendieren Sie die 2-Iod-4,5-dimethoxybenzoesäure in dem gewählten polaren Lösungsmittel (z. B. Methanol, Acetonitril).
-
Basenzugabe: Fügen Sie die Base tropfenweise (oder in kleinen Portionen) zur Suspension hinzu, während Sie rühren. Normalerweise ist ein Äquivalent Base ausreichend.
-
Beobachtung: Beobachten Sie die Auflösung des Feststoffs, wenn das Carboxylatsalz gebildet wird.
-
Überlegungen: Diese Methode ist äußerst effektiv, aber stellen Sie sicher, dass die basischen Bedingungen und das Vorhandensein des Salzes mit nachfolgenden Reaktionsschritten kompatibel sind. Die Reaktion muss möglicherweise nach Abschluss wieder angesäuert werden, um die neutrale Säure zurückzugewinnen.
Sicherheitsvorkehrungen
Beim Umgang mit 2-Iod-4,5-dimethoxybenzoesäure und organischen Lösungsmitteln sind angemessene Sicherheitsmaßnahmen unerlässlich.
-
Persönliche Schutzausrüstung (PSA): Tragen Sie immer eine Schutzbrille, einen Laborkittel und chemikalienbeständige Handschuhe.
-
Belüftung: Arbeiten Sie in einem gut belüfteten Abzug, um das Einatmen von Staub oder Lösungsmitteldämpfen zu vermeiden.
-
Staubvermeidung: Gehen Sie vorsichtig mit dem festen Material um, um die Bildung von Staub zu minimieren, der reizend für die Atemwege sein kann.[9]
-
Entsorgung: Entsorgen Sie chemische Abfälle gemäß den institutionellen und behördlichen Vorschriften.
Durch die Anwendung dieser systematischen Ansätze können Forscher die Löslichkeitsprobleme im Zusammenhang mit 2-Iod-4,5-dimethoxybenzoesäure effektiv überwinden und so den Weg für erfolgreiche experimentelle Ergebnisse ebnen.
Referenzen
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. Benchchem. Abgerufen von
-
R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Abgerufen von
-
ChemBK. (2024). 54435-09-5 - Introduction. ChemBK. Abgerufen von
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Abgerufen von
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Abgerufen von
-
IntechOpen. (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. IntechOpen. Abgerufen von
-
OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Abgerufen von
-
PubMed. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Abgerufen von
-
ACS Publications. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Abgerufen von
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Doc Brown's Chemistry. Abgerufen von
-
PubMed. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Abgerufen von
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. Abgerufen von
-
International Journal of Trend in Scientific Research and Development. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. IJTSRD. Abgerufen von
-
ResearchGate. (n.d.). Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. ResearchGate. Abgerufen von
-
Sigma-Aldrich. (n.d.). 2-Iodo-4,5-dimethylbenzoic acid 97. Sigma-Aldrich. Abgerufen von
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich. Abgerufen von
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. Abgerufen von
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Britannica. Abgerufen von
-
MedCrave. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. MedCrave. Abgerufen von
-
BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences. Abgerufen von
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Abgerufen von
Sources
- 1. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. angenechemical.com [angenechemical.com]
Stability of 2-Iodo-4,5-dimethoxybenzoic acid under reaction conditions
An Application Scientist's Guide to 2-Iodo-4,5-dimethoxybenzoic acid: Stability and Reaction Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. As a versatile building block, its stability under various reaction conditions is paramount for achieving high yields and predictable outcomes. This document, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to ensure the successful application of this reagent.
Troubleshooting Guide: Addressing Common Experimental Issues
This section focuses on specific problems you might encounter during your experiments, providing explanations for their root causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in low yields or failing completely. What are the likely causes?
Low yields in palladium-catalyzed cross-coupling reactions involving this compound are a frequent issue. The problem often stems from one of three areas: substrate decomposition, suboptimal reaction conditions, or catalyst inhibition.
Primary Suspect: Reductive Deiodination A common side reaction is the premature loss of the iodine atom, a process known as reductive deiodination or proto-deiodination. This is particularly prevalent when using certain phosphine ligands, which can facilitate the cleavage of the C-I bond.[1][2] The electron-donating methoxy groups on the ring can further influence the reactivity of the aryl iodide.
Secondary Suspects:
-
Base Incompatibility: The choice of base is critical. Strong bases can potentially react with the acidic proton of the carboxylic acid, altering solubility and reactivity. While a base is necessary to activate the boronic acid for transmetalation, an inappropriate choice can hinder the catalytic cycle.[3][4]
-
Solvent and Temperature: Thermal instability can be a concern. High temperatures (>120 °C) can promote decomposition pathways. The solvent system must be appropriate for all components, including the base, catalyst, and substrates.[5]
-
Atmospheric Control: Failure to maintain an inert atmosphere can lead to oxidation of the phosphine ligands and deactivation of the Pd(0) catalyst.
To systematically troubleshoot this issue, consider the following workflow:
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I've confirmed that reductive deiodination is the primary side reaction. What is the mechanism and how can I prevent it?
Reductive deiodination is the replacement of the iodine atom with a hydrogen atom, leading to the undesired byproduct 4,5-dimethoxybenzoic acid. This process is often mediated by the palladium catalyst and phosphine ligand.
Proposed Mechanism: Mechanistic studies suggest that certain phosphine ligands, particularly bidentate ligands with a wide bite-angle like Xantphos, can engage in a C-P reductive elimination.[1] This process can form a phosphonium intermediate that facilitates exchange reactions, and in the presence of a proton source (e.g., trace water), can lead to the cleavage of the C-I bond and its replacement with a C-H bond.
Caption: Proposed pathway for reductive deiodination.
Prevention Strategies:
-
Ligand Selection: Avoid ligands known to promote C-P reductive elimination under your reaction conditions. Buchwald-type ligands (e.g., SPhos, XPhos) are often robust choices for Suzuki couplings.[5]
-
Temperature Control: Run the reaction at the lowest effective temperature. Start screening around 80 °C and only increase if the reaction is sluggish.
-
Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water can suppress this side reaction. Consider using anhydrous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) in solvents like dioxane or toluene.[5][6]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.
Q3: I am observing byproducts that suggest cleavage of the methoxy groups. Under what conditions is this likely to occur?
The methoxy (CH₃O-) groups are ethers and are generally stable. However, they are susceptible to cleavage under strongly acidic conditions, particularly in the presence of hydrohalic acids like HBr or HI.[7][8]
Mechanism of Ether Cleavage: The reaction is a nucleophilic substitution. The ether oxygen is first protonated by a strong acid, converting the methoxy group into a good leaving group (methanol).[9] A nucleophile (e.g., Br⁻ or I⁻) then attacks the methyl carbon via an Sₙ2 mechanism to yield a phenol and methyl iodide.[8]
Incompatible vs. Compatible Conditions: This reaction is generally not a concern in standard palladium-catalyzed cross-couplings, which are run under basic or neutral conditions. However, if your workflow involves a subsequent deprotection or transformation step under strong acid, you risk cleaving one or both methoxy groups.
| Condition/Reagent Class | Compatibility | Rationale |
| Strong Acids (HBr, HI, BBr₃) | Incompatible | Promotes Sₙ2/Sₙ1 cleavage of the ether C-O bond.[7][8] |
| Strong Oxidizing Agents (KMnO₄, Oxone) | Caution | The aryl iodide can be oxidized to a hypervalent iodine species (e.g., iodoxybenzoic acid).[10][11][12] |
| Strong Reducing Agents (LiAlH₄) | Caution | May reduce the carboxylic acid and potentially the C-I bond. |
| Typical Suzuki Conditions (Pd catalyst, phosphine ligand, base like K₂CO₃, K₃PO₄) | Compatible | The basic conditions are not conducive to ether cleavage.[3][13] |
| Standard Amide Coupling (EDC, HOBt) | Compatible | Generally performed under neutral or mildly basic conditions. |
| Dilute Mineral Acids (e.g., 1M HCl for workup) | Generally Compatible | Brief exposure at ambient temperature is usually tolerated, but prolonged heating should be avoided.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
To ensure the long-term integrity of the compound, proper storage is crucial.
-
Temperature: Store refrigerated at 4°C.
-
Light: Protect from light. The carbon-iodine bond can be susceptible to photolytic cleavage.[14] Store in an amber vial or in a dark location.
-
Atmosphere: While not exceptionally air-sensitive, storing under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent gradual degradation from atmospheric moisture and oxygen, especially for long-term storage.
-
Handling: Handle in a well-ventilated area or fume hood.[15] The compound is classified as a skin, eye, and respiratory irritant.[16]
Q2: How photostable is the compound?
Best Practice: For all experiments, especially those that are run for extended periods, it is recommended to protect the reaction vessel from direct light by wrapping it in aluminum foil.
Q3: Can the carboxylic acid group interfere with my reaction, and should I protect it?
The carboxylic acid has an acidic proton and can interfere in several ways:
-
Reactions with Strong Bases: In reactions requiring strong bases like organolithiums or Grignard reagents, the acid will be deprotonated, consuming at least one equivalent of the base.
-
Solubility: The formation of a carboxylate salt upon addition of a base can significantly alter the solubility of the starting material in organic solvents.
-
Catalyst Inhibition: The carboxylate may coordinate to the metal center of a catalyst, potentially inhibiting its activity.
To Protect or Not to Protect?
-
For Suzuki Couplings: Protection is often unnecessary. Bases like K₂CO₃ or K₃PO₄ are generally compatible with the free acid.[5][6]
-
For Reactions with Organometallics: Protection is highly recommended. A common strategy is to convert the carboxylic acid to a methyl or ethyl ester via Fischer esterification prior to the main reaction. The ester can then be hydrolyzed back to the carboxylic acid post-reaction.
Protocol: Robust Suzuki-Miyaura Coupling
This protocol is optimized to minimize common side reactions like deiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed, if required by a specific protocol)
Procedure:
-
To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, under argon, add the Pd₂(dba)₃ and SPhos.
-
Add degassed 1,4-dioxane to the reaction vessel via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the catalyst and ligand to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
-
Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - PMC - PubMed Central. (URL: [Link])
-
2-Iodoxybenzoic acid - Wikipedia. (URL: [Link])
-
Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. (URL: [Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
(PDF) Palladium‐Catalyzed Decarbonylative Iodination of Aryl Carboxylic Acids Enabled by Ligand‐Assisted Halide Exchange - ResearchGate. (URL: [Link])
-
Synthesis of 2-iodo-4-methoxy-benzoic acid - PrepChem.com. (URL: [Link])
-
Radical phosphination of aryl iodides. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
“Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid | Request PDF - ResearchGate. (URL: [Link])
-
2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem. (URL: [Link])
-
2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. (URL: [Link])
-
Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC - NIH. (URL: [Link])
-
Ether cleavage - Wikipedia. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
(PDF) 2-Iodo- N -isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation - ResearchGate. (URL: [Link])
-
Further findings concerning 2,6-diiodo-3,4,5-trimethoxybenzoic acid (Part II) | Request PDF - ResearchGate. (URL: [Link])
-
Acidic cleavage of ethers (video) | Week 3 - Khan Academy. (URL: [Link])
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination - YouTube. (URL: [Link])
-
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. (URL: [Link])
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL: [Link])
-
13.3 Reactions of Ethers | Organic Chemistry - YouTube. (URL: [Link])
-
2-Iodo-1,3-dimethoxybenzene - PMC - NIH. (URL: [Link])
-
Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental, - Beilstein Journals. (URL: [Link])
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (URL: [Link])
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- 12. Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. database.ich.org [database.ich.org]
Preventing ester hydrolysis during Suzuki coupling of 2-Iodo-4,5-dimethoxybenzoic acid
Technical Support Center: Suzuki Coupling of Ester-Containing Aryl Halides
Topic: Preventing Ester Hydrolysis During Suzuki Coupling of 2-Iodo-4,5-dimethoxybenzoic acid (and its ester derivatives)
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura coupling reactions with base-sensitive substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with ester hydrolysis during the coupling of substrates like this compound methyl ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format.
The Core Challenge: Competing Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the reaction's reliance on a base to facilitate the crucial transmetalation step presents a significant challenge when the substrate contains a base-labile functional group, such as an ester.[3][4]
The issue arises from a competing reaction: base-mediated ester hydrolysis (saponification).[5] The hydroxide ions, or the basic conditions generated in situ, can attack the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. This undesired side reaction cleaves the ester, reduces the yield of the desired product, and complicates purification. For a substrate like methyl 2-iodo-4,5-dimethoxybenzoate, this means balancing the conditions to favor the palladium-catalyzed cycle over the saponification pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My starting material is this compound. Should I esterify it first or couple it directly?
Answer: It is highly recommended to protect the carboxylic acid, typically as a methyl or ethyl ester, before attempting the Suzuki coupling. Attempting the coupling on the free carboxylic acid can lead to several complications:
-
Acid-Base Neutralization: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle, consuming at least one equivalent of base before it can participate in the reaction.
-
Solubility Issues: The resulting carboxylate salt may have different solubility profiles in common organic solvents, potentially hindering the reaction.
-
Coordination to Palladium: The carboxylate group can coordinate to the palladium center, potentially inhibiting catalytic activity.
Protecting the acid as an ester (e.g., methyl 2-iodo-4,5-dimethoxybenzoate) allows for a cleaner reaction, provided that hydrolysis is controlled.
Q2: I'm observing significant hydrolysis of my methyl ester during the reaction. What is the most likely cause?
Answer: The primary cause is that the base you are using is too strong or the reaction temperature is too high. Ester hydrolysis is a well-known side reaction under basic conditions.[5] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl group.[5]
Several factors accelerate this undesired reaction:
-
Base Strength: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or even strong alkoxides can rapidly hydrolyze esters.
-
Presence of Water: Many Suzuki protocols use aqueous/organic solvent mixtures. Water is a reactant in the hydrolysis reaction.[6]
-
Elevated Temperature: Like most reactions, the rate of hydrolysis increases significantly with temperature.[7][8][9] A reaction running at 100 °C will show much more hydrolysis than one at 60 °C.
Your first step in troubleshooting should be to re-evaluate your choice of base and the reaction temperature.
Q3: Which base should I choose to minimize ester hydrolysis?
Answer: The key is to select a base that is strong enough to promote the Suzuki transmetalation step but not so strong that it aggressively promotes hydrolysis. Milder inorganic bases are generally preferred.
| Base | Formula | Typical Conditions | Suitability for Ester Substrates | Rationale & Comments |
| Potassium Phosphate | K₃PO₄ | Anhydrous or aqueous | Excellent | Often the best choice. K₃PO₄ is sufficiently basic to facilitate coupling but is less nucleophilic and generally milder towards esters than carbonates in many systems.[10][11] |
| Potassium Carbonate | K₂CO₃ | Aqueous/Organic | Good to Fair | A very common Suzuki base, but can cause hydrolysis, especially at higher temperatures.[10][12] It's a viable option if K₃PO₄ is ineffective, but temperature control is critical. |
| Cesium Carbonate | Cs₂CO₃ | Anhydrous or aqueous | Good | Often used for challenging couplings. Its high solubility in organic solvents can be advantageous. It is a strong base and should be used with caution, preferably at lower temperatures. |
| Potassium Fluoride | KF | Anhydrous | Excellent | KF is known to activate boronic acids while being exceptionally mild towards base-labile groups like esters. It is an excellent choice for highly sensitive substrates, though it may require anhydrous conditions. |
| Organic Bases | e.g., Et₃N, DIPEA | Anhydrous | Fair to Poor | Generally not basic enough for efficient transmetalation with many arylboronic acids, though they are non-nucleophilic. They are more commonly used in other coupling reactions like Heck or Sonogashira.[1] |
| Strong Hydroxides | NaOH, KOH, Ba(OH)₂ | Aqueous/Organic | Very Poor | Avoid. These strong, nucleophilic bases are highly likely to cause rapid and complete saponification of the ester. |
Recommendation: Start with K₃PO₄ in a solvent system with minimal water (or anhydrously, if possible) at the lowest effective temperature.
Q4: How do I optimize reaction conditions (temperature, solvent, time) to protect the ester?
Answer: Optimizing these parameters is crucial for success.
-
Temperature: This is your most powerful tool. Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate. Start trials around 60-80 °C.[12] Higher temperatures dramatically accelerate hydrolysis.[9] If the reaction is too slow, consider a more active catalyst/ligand system rather than simply increasing the heat.[12]
-
Solvent: While many Suzuki reactions use aqueous co-solvents (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) to dissolve the inorganic base, minimizing water can suppress hydrolysis.[12] Consider using a more polar aprotic solvent like DMF or DMA in which bases like K₃PO₄ have some solubility, or run the reaction under anhydrous conditions.[13]
-
Reaction Time: A slow Suzuki coupling means the ester is exposed to basic conditions for longer, increasing the chance of hydrolysis.[12] Using a more efficient catalyst that shortens the reaction time can paradoxically lead to less hydrolysis, even at the same temperature. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.
Q5: Does my choice of palladium catalyst or ligand affect ester stability?
Answer: Yes, indirectly but significantly. The role of the catalyst and ligand is to accelerate the desired Suzuki coupling. A highly efficient catalytic system will complete the reaction quickly, minimizing the time the ester is exposed to potentially harmful basic conditions.[12]
-
For Electron-Deficient Aryl Iodides: Your substrate, methyl 2-iodo-4,5-dimethoxybenzoate, is an electron-deficient aryl iodide due to the ester group. Oxidative addition should be relatively fast. The rate-limiting step is more likely to be transmetalation or reductive elimination.
-
Ligand Choice: Modern, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are designed to accelerate both transmetalation and reductive elimination.[14] Using one of these advanced ligands can dramatically shorten reaction times and allow for lower reaction temperatures, both of which will preserve your ester group. Arsa-Buchwald ligands, arsenic analogs, have also shown effectiveness for sterically hindered substrates.[15]
Troubleshooting Workflow
If you are experiencing ester hydrolysis, follow this logical progression to diagnose and solve the issue.
Caption: A decision tree for troubleshooting ester hydrolysis in Suzuki couplings.
Mechanistic Viewpoint: The Competing Pathways
The success of your reaction depends on favoring the kinetics of the Suzuki catalytic cycle over the saponification reaction.
Caption: Competing reaction pathways for an ester-containing aryl halide under Suzuki conditions.
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki coupling of methyl 2-iodo-4,5-dimethoxybenzoate with a generic arylboronic acid, designed to minimize ester hydrolysis.
Materials:
-
Methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4.4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, SPhos, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add methyl 2-iodo-4,5-dimethoxybenzoate and the arylboronic acid.
-
Solvent Addition: Add anhydrous 1,4-dioxane or toluene via syringe. The final concentration should be approximately 0.1 M with respect to the aryl iodide.
-
Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath at 70-80 °C . Stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Be aware that washing with water can remove the desired carboxylate if some hydrolysis has occurred. An acidic wash (e.g., 1M HCl) should be avoided as it can promote other side reactions, but a neutral workup is preferred.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl ester product.
References
- Jain, S., & Kumar, A. (2019). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Guram, A. S., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(22), 5104-5107. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Schüßler, P., et al. (2020). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 18(28), 5369-5373. [Link]
-
Vale, P., et al. (2011). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Toxins, 3(8), 989-1002. [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 48(5), 1503-1515. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12810-12821. [Link]
-
Tani, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 681-688. [Link]
-
Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4465-4473. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Thomas, A. A., et al. (2018). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 8(4), 3122-3127. [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12438-12441. [Link]
-
Schüßler, P., et al. (2020). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [Link]
-
Wang, H., et al. (2018). Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. ResearchGate. [Link]
-
Hosoya, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 3(11), 3121-3131. [Link]
-
Al-Amin, M., & El-Faham, A. (2020). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Yufit, S. S., & Zotova, S. I. (1981). The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]
-
Hosoya, T., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 3(11), 3121-3131. [Link]
-
Szostak, M., & Szostak, R. (2018). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. ACS Catalysis, 8(8), 7087-7097. [Link]
-
Aksnes, G., & Libnau, F. O. (1991). Temperature dependence of ester hydrolysis in water. Acta Chemica Scandinavica, 45, 558-562. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Comisar, C. M., et al. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 47(3), 577-584. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
Sources
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. Temperature and base requirements for the alkaline hydrolysis of okadaite's esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Catalyst Removal from 2-Iodo-4,5-dimethoxybenzoic Acid Reaction Products
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from reaction products, with a specific focus on methodologies applicable to the synthesis involving 2-Iodo-4,5-dimethoxybenzoic acid. This guide is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds. Efficient removal of palladium is a critical concern, not only to meet stringent regulatory limits for active pharmaceutical ingredients (APIs) but also to prevent interference in subsequent synthetic steps and biological assays.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the removal of residual palladium from reaction mixtures involving this compound and its derivatives, offering potential solutions in a question-and-answer format.
Issue 1: My filtrate is still black/grey after filtering a heterogeneous catalyst (e.g., Palladium on Carbon).
-
Question: I've completed my reaction using Pd/C and filtered the mixture, but the solution is still colored, suggesting residual palladium. What's going wrong?
-
Answer: This is a common issue that can arise from several factors. Filtration is only effective for heterogeneous catalysts, and any soluble or colloidal palladium will pass through standard filter paper.[4]
-
Possible Causes & Solutions:
-
Fine Catalyst Particles: The palladium on carbon (Pd/C) particles may be too fine for your filter medium.
-
Colloidal Palladium: Under certain reaction conditions, palladium can form colloids, which are suspensions of sub-micron sized particles that can pass through conventional filters.
-
Leached Palladium: Some palladium may have leached from the solid support into the solution, forming soluble palladium species.
-
-
Issue 2: Inefficient Palladium Removal Using Scavengers.
-
Question: I've treated my reaction mixture with a palladium scavenger, but ICP-MS analysis shows the palladium levels are still unacceptably high. What should I do?
-
Answer: Inefficient scavenging can be due to several factors, primarily related to the choice of scavenger and the process conditions.[7]
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium species (Pd(0) or Pd(II)) and the solvent system.[7] Thiol-based scavengers, for instance, are often effective for softer Pd(II) complexes.[7][8]
-
Insufficient Scavenger Amount: Using too little scavenger will lead to incomplete palladium removal.
-
Solution: A common starting point is 5-10 equivalents of the scavenger relative to the palladium catalyst.[7] This ratio may need to be optimized and increased for particularly stubborn cases.
-
-
Suboptimal Reaction Conditions: Time and temperature significantly impact scavenger efficiency.
-
Solution: While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) can enhance the rate and extent of scavenging.[6] The optimal scavenging time can range from a few hours to overnight (2-24 hours).[7] It is advisable to monitor the palladium concentration over time to determine the optimal duration.
-
-
-
Issue 3: Significant Loss of this compound Product During Palladium Removal.
-
Question: I'm losing a significant amount of my desired product after treating the reaction mixture with activated carbon. How can I prevent this?
-
Answer: Product loss is a known drawback of using non-selective adsorbents like activated carbon.[6]
-
Possible Causes & Solutions:
-
Non-Specific Adsorption: Activated carbon has a high surface area and can adsorb organic molecules, including your product, in a non-specific manner.[6] The carboxylic acid and methoxy functional groups on your molecule of interest could potentially interact with the carbon surface.
-
Solution 1: Reduce the amount of activated carbon used. Start with a smaller quantity (e.g., 5 wt%) and increase only if necessary.
-
Solution 2: Switch to a more selective, functionalized scavenger. Silica- or polymer-bound scavengers are designed to specifically target metals and often result in significantly less product loss.[2][9]
-
Solution 3: After filtration, thoroughly wash the activated carbon or scavenger with fresh solvent to recover any adsorbed product.[6]
-
-
-
Issue 4: Palladium Co-elutes with My Product During Column Chromatography.
-
Question: I'm trying to purify my product using silica gel chromatography, but a colored band is co-eluting, and the fractions contain palladium.
-
Answer: This indicates that soluble palladium-containing species have a similar polarity to your product under the chosen chromatographic conditions.[10]
-
Possible Causes & Solutions:
-
Formation of Stable Complexes: The palladium may be complexed with ligands (e.g., phosphines) or even the product itself, creating a species that travels with the product on the column.
-
Solution 1: A highly reliable approach is to perform a scavenging step before chromatography.[1][11] This will remove the bulk of the palladium, preventing it from contaminating the column and final product.
-
Solution 2: If the palladium species is known, you might alter the mobile phase to change its retention. For example, adding a small amount of a chelating agent to the solvent system could potentially cause the palladium to bind more strongly to the silica.
-
Solution 3: Recrystallization of the crude product before chromatography can also be an effective way to remove a significant portion of the palladium impurities.[12]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction involving a product like this compound?
A1: The most common and effective methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium. This includes broad-spectrum adsorbents like activated carbon and highly selective metal scavengers (e.g., silica- or polymer-based materials with thiol, amine, or dimercaptotriazine functionalities).[3][6]
-
Filtration: Primarily for removing heterogeneous catalysts (e.g., Pd/C) by passing the reaction mixture through a filter aid like Celite®.[5][6]
-
Crystallization: Purifying the final product through recrystallization can leave palladium impurities behind in the mother liquor.[6][9] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[6][7]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst based on differences in polarity.[5][9]
-
Extraction: Employing liquid-liquid extraction, sometimes with an aqueous solution containing a chelating agent, to partition the palladium catalyst into a phase separate from the product.[6]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors, including the form of the palladium residue (homogeneous vs. heterogeneous), the properties of your product, the required purity level, and the scale of the reaction. The following decision tree provides a general guide.
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products. Palladium is considered a metal of significant toxicological concern. According to the ICH Q3D Guideline for Elemental Impurities, palladium has a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration. This PDE is then used to calculate a maximum permissible concentration in ppm (µg/g) based on the maximum daily dose of the drug product.[9] For many APIs, this translates to a limit of 10 ppm or less.[13]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[6] However, its primary limitation is a lack of selectivity, which can lead to non-specific adsorption of the desired product, resulting in significant yield loss.[6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers, which are designed for high-affinity binding to specific metals.[2]
Q5: Is it effective to combine different palladium removal methods?
A5: Absolutely. Using a combination of orthogonal methods is often the most robust strategy to achieve very low levels of residual palladium.[7] For example, you could use a scavenger to capture the bulk of the palladium from the crude reaction mixture, followed by recrystallization as a final polishing step to remove any remaining trace impurities and achieve the desired crystalline form of your product.[7]
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general procedure for using a silica- or polymer-based scavenger.
Caption: General workflow for palladium removal using a scavenger.
-
Dissolution: After the reaction is complete, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the solution.[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 2-24 hours).[7] The optimal time and temperature should be determined experimentally.
-
Filtration: Once the palladium removal is deemed complete, filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]
-
Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm it meets the required specification.[1][14]
Protocol 2: Palladium Removal using Celite® Filtration
This protocol is intended for the removal of heterogeneous catalysts like Pd/C.
-
Preparation: Place a sintered glass funnel on a filter flask connected to a vacuum source.
-
Slurry Formation: In a separate beaker, create a slurry of Celite® in the solvent used for the reaction.
-
Pad Formation: Pour the Celite® slurry onto the funnel and apply a gentle vacuum to form an even pad of 1-2 cm thickness.[4] Ensure the pad is flat and free of cracks.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity and ensure the product remains in solution.[5]
-
Filtration: Carefully pour the diluted reaction mixture onto the center of the Celite® pad and apply a gentle vacuum to draw the solution through the filter.[4]
-
Washing: Wash the Celite® pad with several portions of fresh solvent to ensure all the product is recovered.[5]
-
Collection: The collected filtrate contains the product, now free of the heterogeneous palladium catalyst.[4]
Scavenger Selection Guide
The choice of scavenger is critical for efficient palladium removal. The following table summarizes common scavenger types and their primary applications.
| Scavenger Functional Group | Common Support | Primary Target | Notes |
| Thiol (-SH) | Silica, Polystyrene | Pd(II) | Highly effective for Pd(II) due to soft-soft interactions. Can also scavenge Pd(0).[7][8] |
| Thiourea | Silica | Pd(II), Pd(0) | Broad applicability for various palladium species.[2] |
| Amine (-NH2, -NHR) | Silica, Polystyrene | Pd(II) | Effective for chelating electron-deficient palladium centers. |
| Trimercaptotriazine (TMT) | Silica, Polystyrene | Pd(II), Pd(0) | A very powerful and versatile scavenger for palladium and other metals.[15][16] |
| N-acetylcysteine | Homogeneous additive | Pd(II) | Can be used as an additive during crystallization to keep palladium in the mother liquor.[7] |
References
- Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.
- ResearchGate.
- National Institutes of Health (NIH).
- Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
- Benchchem.
- PubMed. Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions.
- Organic Syntheses Procedure. palladium.
- Biotage. How to Remove Palladium in three easy steps.
- ACS Medicinal Chemistry Letters.
- SiliCycle.
- ACS Publications.
- Benchchem. Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
- ACS Publications.
- Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Sopachem.
- Royal Society of Chemistry. CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
- Benchchem. Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions.
Sources
- 1. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pharmtech.com [pharmtech.com]
- 15. biotage.com [biotage.com]
- 16. sopachem.com [sopachem.com]
Technical Support Center: Column Chromatography Purification of 2-Iodo-4,5-dimethoxybenzoic Acid Derivatives
Welcome to the technical support center dedicated to the column chromatography purification of 2-iodo-4,5-dimethoxybenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and in-depth knowledge necessary to overcome common challenges in the purification of these important compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of this compound derivatives. Each problem is presented in a question-and-answer format, providing a diagnosis of the cause and a step-by-step solution.
Issue 1: Poor Separation of the Target Compound from Impurities
Q: I'm observing significant co-elution of my this compound derivative with closely related impurities. How can I improve the resolution?
A: Achieving baseline separation for structurally similar compounds is a common challenge. The primary factors influencing resolution are the choice of mobile phase and stationary phase.
Causality and Strategic Solutions:
The polarity of both your target compound and the impurities dictates their interaction with the stationary phase and solubility in the mobile phase.[1] Fine-tuning the mobile phase composition is often the most effective strategy.
Step-by-Step Protocol for Optimizing Separation:
-
Re-evaluate Your TLC Solvent System: Thin-Layer Chromatography (TLC) is an indispensable tool for predicting column chromatography outcomes.[2] The ideal TLC solvent system should yield a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[3] If your current system results in an Rf outside this range, it requires optimization.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly enhance separation.[2] Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For example, begin with 100% hexane and gradually introduce ethyl acetate.
-
Modify Mobile Phase pH: Since you are working with a benzoic acid derivative, the mobile phase pH can dramatically affect retention and selectivity.[4] The carboxylic acid group can be protonated or deprotonated depending on the pH.
-
Recommendation: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[5] This will suppress the ionization of the carboxylic acid group, making the compound less polar and altering its interaction with the silica gel, which can improve peak shape and resolution.[6][7] The mobile phase pH should ideally be at least 1.5 to 2 units below the pKa of your benzoic acid derivative to ensure it remains in a single, non-ionized form.[8]
-
-
Consider Alternative Stationary Phases: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues.[1][9] If pH modification of the mobile phase is ineffective, consider using a different adsorbent like neutral or basic alumina, or even reversed-phase silica gel (e.g., C18) for highly polar derivatives.[9]
Issue 2: The Compound is "Stuck" on the Column or Elutes Very Slowly
Q: My this compound derivative is showing very strong retention on the silica gel column and I'm struggling to elute it, even with highly polar solvents.
A: This issue, often referred to as "streaking" or irreversible adsorption, is common with polar, acidic compounds on silica gel.
Causality and Strategic Solutions:
The acidic nature of silica gel can lead to strong ionic interactions with the carboxylic acid moiety of your compound, causing it to bind tightly to the stationary phase.[10]
Step-by-Step Protocol to Improve Elution:
-
Increase Mobile Phase Polarity Systematically: If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, you can switch to a more polar solvent system, such as dichloromethane/methanol.[11] Be cautious with methanol, as concentrations above 10% can start to dissolve the silica gel.[11]
-
Acidify the Mobile Phase: As mentioned previously, adding a small amount of acetic or formic acid to the eluent is a highly effective technique.[5] The acid will protonate your benzoic acid derivative, reducing its polarity and disrupting the strong interaction with the silica gel, thereby facilitating its elution.
-
Consider a "Solvent Push": If the compound is still retained after trying the above, you can attempt to "push" it off the column with a small volume of a very polar solvent mixture, such as 5-10% methanol in dichloromethane. Be aware that this may co-elute other polar impurities.
-
Test for Compound Stability: It's crucial to ensure your compound is not decomposing on the silica gel, which can also manifest as a failure to elute.[9] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.
Issue 3: Low Yield of the Purified Compound
Q: After column chromatography, the yield of my purified this compound derivative is significantly lower than expected. What are the potential causes?
A: Low recovery can be attributed to several factors, including irreversible adsorption, compound degradation, and mechanical losses during the process.
Causality and Strategic Solutions:
Optimizing loading, elution, and fraction collection techniques is key to maximizing yield.
Step-by-Step Protocol to Maximize Yield:
-
Optimize Sample Loading: The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[12]
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the initial mobile phase or a slightly more polar solvent.[12]
-
Dry Loading: If your compound is not very soluble in the mobile phase, you can pre-adsorb it onto a small amount of silica gel.[13] Dissolve your compound in a suitable solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.[14]
-
-
Avoid Column Overloading: As a general rule, the mass of your crude sample should not exceed 1-5% of the mass of the stationary phase.[13] Overloading leads to broad bands and poor separation, which can result in discarding mixed fractions and thus lowering the yield.
-
Ensure Proper Column Packing: A well-packed column is essential for uniform flow and good separation.[13] Avoid air bubbles and channels in the stationary phase, as these lead to uneven band migration and mixing of components.[1]
-
Careful Fraction Collection and Analysis: Collect smaller fractions, especially when the target compound is expected to elute.[2] Analyze all fractions carefully by TLC to ensure you are not prematurely discarding fractions containing your product. Since these compounds are often colorless, visualization techniques are crucial.[2]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of purifying this compound derivatives via column chromatography.
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for these compounds due to its polarity and resolving power.[1] However, because silica gel is slightly acidic, it can sometimes lead to the issues of strong adsorption or even decomposition of sensitive compounds.[9] In such cases, neutral or basic alumina can be a good alternative. For highly polar derivatives, reversed-phase chromatography using a C18-functionalized silica gel might be more suitable.[15]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is typically determined by preliminary TLC analysis.[2] A good starting point for many organic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] The ratio of these solvents is adjusted to achieve an Rf value of 0.2-0.3 for the target compound on a TLC plate.[3] For more polar compounds, a system like dichloromethane/methanol may be necessary.[11] Remember to consider adding a small amount of acid (e.g., acetic acid) to the mobile phase to improve the chromatography of these acidic compounds.[5]
Q3: My compound is colorless. How can I detect it on a TLC plate and in the fractions?
A3: Since this compound derivatives are typically colorless, visualization techniques are essential.[2]
-
UV Light: These aromatic compounds usually absorb UV light. When a TLC plate with a fluorescent indicator is exposed to UV light (typically at 254 nm), the compound will appear as a dark spot against a green fluorescent background.[16]
-
Iodine Staining: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[17]
-
Chemical Stains: Destructive stains like potassium permanganate or p-anisaldehyde can be used.[18] These reagents react with the compound to produce a colored spot. It is advisable to test these stains on a separate TLC plate first.
For analyzing column fractions, spot a small amount from each fraction onto a TLC plate and visualize using one of the methods above.[2]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading is a sample application technique where the crude material is pre-adsorbed onto a solid support (usually silica gel) before being added to the column.[13] This method is particularly useful when:
-
The compound has poor solubility in the chosen mobile phase.[12]
-
A large amount of crude material needs to be purified.
-
You need to use a strong solvent to dissolve the sample that is much more polar than the initial mobile phase.
The process involves dissolving the sample, mixing it with a small amount of silica gel, and then evaporating the solvent to get a dry, free-flowing powder that is then loaded onto the column.[14]
Q5: Can I reuse my column?
A5: While it is technically possible to regenerate and reuse a chromatography column by flushing it with a very polar solvent (like methanol) and then re-equilibrating with the initial mobile phase, it is generally not recommended for high-purity applications. Impurities from previous runs may not be completely removed and could contaminate subsequent purifications. For obtaining high-purity compounds, especially in a drug development setting, using a fresh column for each purification is the standard practice to ensure reproducibility and avoid cross-contamination.
III. Visualizations and Protocols
Experimental Workflow for Troubleshooting Poor Separation
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. yamazenusa.com [yamazenusa.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. chromtech.com [chromtech.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 16. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Chromatography [chem.rochester.edu]
Technical Support Center: Navigating Difficult Suzuki Couplings with Electron-Rich Iodobenzoic Acids
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with particularly demanding substrates: electron-rich iodobenzoic acids. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize your synthetic routes.
Electron-rich aryl iodides, while possessing a highly reactive C-I bond, can paradoxically lead to sluggish or failed reactions.[1] The electron-donating groups slow the rate-limiting oxidative addition step, creating a kinetic bottleneck that allows side reactions to compete.[2][3] The presence of a benzoic acid moiety introduces further complexity through its interaction with the basic media required for the reaction. This guide will dissect these challenges and provide a systematic, causality-driven approach to overcoming them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with an electron-rich iodobenzoic acid is failing or giving very low yields. What are the primary culprits?
This is a common issue stemming from a combination of factors that disrupt the catalytic cycle. The high reactivity of the C-I bond is often not the problem; instead, issues typically arise from catalyst deactivation, suboptimal reaction conditions, or competing side reactions that are kinetically favored when the main cycle is sluggish.[4]
Primary Causes & Solutions:
-
Slow Oxidative Addition: Electron-donating groups on the aryl iodide increase the electron density at the carbon center, which impedes the insertion of the Pd(0) catalyst.[1][2] This is often the rate-limiting step for these substrates.
-
Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[4] Furthermore, the carboxylate group of the benzoic acid can potentially coordinate to the palladium center, inhibiting its catalytic activity.[7]
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the experiment.[4][8] Use thoroughly degassed solvents and reagents. Consider using robust, air-stable palladium pre-catalysts (e.g., SPhos Pd G3/G4) which are designed for the controlled generation of the active catalyst.[9]
-
-
Ineffective Base/Solvent System: The base is critical for activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[4][10][11][12][13] However, the benzoic acid starting material will be deprotonated by the base, and the resulting carboxylate salt may have poor solubility in common organic solvents, effectively removing it from the reaction.
-
Solution: Screen a range of bases, paying close attention to their solubility and strength. Stronger, more soluble bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[4][8] A mixed solvent system, such as Dioxane/H₂O or Toluene/H₂O, can improve the solubility of both the base and the carboxylate salt.[8]
-
-
Boronic Acid Decomposition: Boronic acids are susceptible to degradation, especially under basic conditions, through pathways like protodeboronation (replacement of the C-B bond with C-H).[14][15] This side reaction becomes more significant if the main coupling reaction is slow.
-
Solution: Use fresh, high-quality boronic acid. To circumvent instability, consider using more robust boronic acid surrogates like pinacol esters, MIDA boronates, or organotrifluoroborates.[14][16][17][18][19][20] MIDA boronates are particularly useful as they undergo slow hydrolysis under basic conditions, releasing the boronic acid gradually and keeping its instantaneous concentration low, which suppresses decomposition pathways.[19][20]
-
Q2: I'm observing significant side products. How can I identify and minimize them?
When the desired cross-coupling is slow, several side reactions can become prominent, consuming starting materials and complicating purification.
-
Hydrodehalogenation (Ar-I → Ar-H): This is the reduction of your starting material, where the iodine is replaced by a hydrogen atom.[21] It occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[21][22] This Pd-H species can then reductively eliminate with the aryl group.[21][22]
-
Mitigation:
-
Ligand Choice: Use bulky ligands that disfavor the formation of or reaction with Pd-H species.
-
Base Selection: Sometimes switching to a non-hydroxide base or using anhydrous conditions with a base like K₃PO₄ can help.
-
Solvent: Avoid alcohol co-solvents if hydrodehalogenation is a major issue.
-
-
-
Protodeboronation (Ar'-B(OH)₂ → Ar'-H): This is the cleavage of the carbon-boron bond of your coupling partner by a proton source, often accelerated by heat and a strong base.[14][15]
-
Mitigation:
-
Use Milder Conditions: Lower the reaction temperature or use a milder base if possible.
-
Minimize Water: Use anhydrous solvents if your protocol allows.[15]
-
Use Stable Boron Reagents: As mentioned, boronic esters (pinacol, neopentyl glycol) or MIDA boronates are significantly more resistant to protodeboronation.[17][19]
-
-
-
Homocoupling of Boronic Acid (Ar'-Ar'): This side product forms from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or if the oxidative addition step is very slow, allowing the transmetalation and subsequent homocoupling pathway to dominate.[17]
-
Mitigation:
-
Rigorous Degassing: Scrupulously remove all oxygen from the reaction mixture and maintain an inert atmosphere.[15]
-
Accelerate the Catalytic Cycle: Using a more active ligand/catalyst system to speed up the oxidative addition of the iodobenzoic acid will make the desired cross-coupling pathway outcompete the homocoupling reaction.[15]
-
-
Visualizing the Problem: The Catalytic Cycle and Competing Pathways
To effectively troubleshoot, it is crucial to understand the main catalytic cycle and where it can be intercepted by side reactions.
Caption: The Suzuki cycle with key side reactions for electron-rich aryl halides.
Recommended Starting Points & Protocols
When faced with a difficult coupling, a systematic approach is more effective than random screening. The following table provides recommended starting conditions for optimizing the Suzuki coupling of an electron-rich iodobenzoic acid.
| Parameter | Initial Recommendation | Rationale & Secondary Options |
| Palladium Source | XPhos-Pd-G3 or SPhos-Pd-G3 (1-2 mol%) | Air-stable pre-catalysts that reliably generate the active Pd(0) species. If unavailable, use Pd₂(dba)₃ (1 mol%) or Pd(OAc)₂ (2 mol%).[2][9] |
| Ligand | XPhos or SPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich biaryl phosphines are proven to accelerate oxidative addition for electron-rich halides.[5][6][8] |
| Base | K₃PO₄ (3 equivalents) | Strong, moderately soluble base that effectively promotes borate formation without being overly harsh.[4][21] Alternative: Cs₂CO₃ (3 eq.). |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good general solvent for Suzuki couplings that can help solubilize both organic and inorganic components.[8] Alternatives: Toluene/H₂O, 2-MeTHF/H₂O.[2] |
| Boron Source | Arylboronic Acid (1.5 equivalents) | A slight excess helps drive the reaction to completion. If protodeboronation is observed, switch to the corresponding pinacol or MIDA boronate (1.2 eq.).[15][19] |
| Temperature | 80-100 °C | While many aryl iodides react at lower temperatures, the sluggish oxidative addition of electron-rich substrates often requires heating.[4][21] |
General Protocol for a Challenging Suzuki Coupling
This protocol assumes a 0.5 mmol scale. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Setup: To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add the electron-rich iodobenzoic acid (0.5 mmol, 1.0 equiv), the arylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Catalyst & Solvent: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.01 mmol, 2 mol%). Add the degassed solvent mixture (e.g., 5 mL of 10:1 Dioxane/H₂O).
-
Degassing (Optional but Recommended): For particularly sensitive reactions, degas the final mixture by bubbling argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.[21]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the iodobenzoic acid starting material.
-
Workup:
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This will protonate the carboxylic acid product, ensuring it partitions into the organic layer.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Troubleshooting Flowchart
If your initial reaction fails, follow this logical progression to diagnose the issue.
Caption: A systematic flowchart for troubleshooting failed Suzuki reactions.
References
- Technical Support Center: Suzuki Coupling of 4-Iodobenzoic Acid. Benchchem.
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- Addressing the instability of boronic acids in Suzuki-Miyaura coupling. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semanticscholar.org.
- Application Notes and Protocols for Ligand Selection in 4-Iodophenylboronic Acid Cross-Coupling. Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semanticscholar.org.
- Suzuki Coupling. Organic Chemistry Portal.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Suzuki reaction. Wikipedia.
- Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Technical Support Center: Suzuki Coupling Reactions with Halogen
- Struggling with Suzuki Reaction. Reddit.
- preventing protodeboronation in Suzuki reactions involving 3-Iodobenzoic acid. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?
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- 3. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Yoneda Labs [yonedalabs.com]
- 18. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Troubleshooting Steric Hindrance in Couplings with 2-Iodo-4,5-dimethoxybenzoic acid
Welcome to the technical support center for navigating the challenges associated with cross-coupling reactions involving 2-iodo-4,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize complex molecules using this sterically hindered building block. Here, we will address common issues, provide in-depth explanations for experimental choices, and offer robust, field-proven protocols to ensure the success of your reactions.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable synthon, but its structure presents a significant challenge: steric hindrance. The iodine atom at the 2-position, flanked by a carboxylic acid group at the 1-position and a methoxy group at the 4-position, creates a crowded environment around the reaction center. This steric bulk can impede the approach of the catalyst and the coupling partner, leading to low yields, slow reaction rates, and the formation of undesired byproducts.[1] This guide will provide you with the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of steric hindrance and catalyst inhibition. The bulky ortho-iodo substituent slows down the crucial oxidative addition and transmetalation steps of the catalytic cycle.[2][3] Additionally, the carboxylic acid group can deprotonate under basic conditions to form a carboxylate, which can coordinate to the palladium center and act as a catalyst poison, forming inactive complexes.[1]
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands such as SPhos and XPhos are excellent choices as they can accelerate both oxidative addition and the subsequent reductive elimination, outcompeting catalyst deactivation pathways.[1][4] N-heterocyclic carbenes (NHCs) are also highly effective for coupling sterically hindered substrates.[4]
-
Base Optimization: The choice of base is critical. Strong bases can exacerbate catalyst poisoning by the carboxylate. Screen milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to find the optimal balance for your specific coupling partners.[1]
-
Protecting the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents the formation of the inhibitory carboxylate anion. The ester can be easily hydrolyzed back to the carboxylic acid after a successful coupling.[1]
-
Catalyst Loading: For particularly challenging couplings, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.[1]
Q2: I am observing significant amounts of the deiodinated byproduct, 4,5-dimethoxybenzoic acid. How can I prevent this?
A2: The formation of the deiodinated product is a common side reaction, particularly with sterically hindered aryl iodides. This occurs through a competing pathway involving a palladium-hydride (Pd-H) species. To minimize deiodination:
-
Optimize the Base and Solvent: The choice of base and solvent can influence the formation of Pd-H species. Using anhydrous solvents and carefully selecting a non-protic base can be beneficial.
-
Ligand Choice: As mentioned previously, bulky, electron-rich ligands can accelerate the desired C-C bond formation, which helps to outcompete the deiodination pathway.[1]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of the deiodination reaction relative to the desired coupling.
Q3: Can I use this compound in Heck or Sonogashira couplings? What challenges should I expect?
A3: Yes, but with careful consideration of the reaction conditions.
-
Heck Coupling: Steric hindrance will be a major factor. High temperatures are often required, which can lead to catalyst decomposition (formation of palladium black).[5] The use of robust ligands, such as bulky phosphines or NHCs, is essential to stabilize the catalyst and promote the reaction.[5]
-
Sonogashira Coupling: The steric bulk around the iodine will slow the reaction.[6][7] For sterically demanding aryl iodides, it is often beneficial to use a copper co-catalyst to facilitate the transmetalation step.[8] However, copper-free conditions with specialized ligands have also been developed and may be worth exploring.[9] Microwave-assisted heating can sometimes improve yields and reduce reaction times for challenging Sonogashira couplings.[10]
Q4: Are there alternative coupling strategies for such a sterically hindered substrate?
A4: When traditional cross-coupling methods prove difficult, consider alternative strategies:
-
Decarboxylative Coupling: This method uses the carboxylic acid functionality as a handle for the coupling reaction, offering a different mechanistic pathway that may be less sensitive to the ortho-iodine.[11]
-
Directed Ortho-Metalation: If starting from 4,5-dimethoxybenzoic acid, a directed ortho-lithiation followed by quenching with an electrophile can be a powerful way to introduce functionality at the 2-position, bypassing the need for a halogenated starting material.
Troubleshooting Guide: A Deeper Dive
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | 1. Inefficient Oxidative Addition due to Steric Hindrance. 2. Catalyst Poisoning by the Carboxylate Group. 3. Inactive Catalyst Species. | 1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos, NHCs). 2. Protect the carboxylic acid as an ester. 3. Use a milder base (K₃PO₄, Cs₂CO₃). 4. Increase catalyst loading incrementally. 5. Ensure rigorous inert atmosphere and use of degassed solvents. |
| Significant Deiodination | 1. Formation of Palladium-Hydride (Pd-H) Species. 2. Slow Reductive Elimination Compared to Deiodination Pathway. | 1. Optimize the base; avoid strong, protic bases. 2. Use bulky ligands to accelerate reductive elimination. 3. Lower the reaction temperature. |
| Formation of Palladium Black | 1. Catalyst Decomposition at High Temperatures. 2. Absence of a Stabilizing Ligand. | 1. Use a more robust, sterically hindered ligand (e.g., NHCs). 2. Lower the reaction temperature if possible. 3. Ensure the reaction is under a strict inert atmosphere. |
| Poor Reproducibility | 1. Inconsistent Quality of Reagents (especially base and solvent). 2. Variations in Reaction Setup and Inert Atmosphere Technique. | 1. Use freshly purchased, high-purity reagents. Dry solvents and bases before use. 2. Standardize the procedure for degassing solvents and maintaining an inert atmosphere. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Ester-Protected this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling using the methyl ester of this compound to avoid catalyst inhibition.
Step-by-Step Methodology:
-
Esterification (if necessary): If starting with the carboxylic acid, convert it to the methyl ester using standard conditions (e.g., SOCl₂ in methanol, or TMSCHN₂). Purify the resulting methyl 2-iodo-4,5-dimethoxybenzoate before proceeding.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add methyl 2-iodo-4,5-dimethoxybenzoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) at least three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene or dioxane, sufficient to make a 0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Hydrolysis (optional): If the carboxylic acid is the desired final product, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).
Visualizing the Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Mechanistic Insights: The Role of Ligands
The success of cross-coupling reactions with sterically hindered substrates is highly dependent on the choice of ligand. Bulky, electron-rich ligands play several crucial roles in the catalytic cycle:
-
Promoting Oxidative Addition: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the sterically hindered aryl iodide.
-
Stabilizing the Monoligated Species: Bulky ligands favor the formation of a monoligated palladium(0) species, which is often the active catalyst. This prevents the formation of less reactive bis-ligated complexes.[4]
-
Accelerating Reductive Elimination: The steric bulk of the ligand can promote the final C-C bond-forming reductive elimination step, which releases the product and regenerates the active catalyst.[2] This is particularly important for outcompeting side reactions like deiodination.
Visualizing the Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Concluding Remarks
While this compound presents challenges due to steric hindrance, successful couplings are readily achievable with a rational approach to reaction design and optimization. By understanding the underlying principles of catalyst selection, the role of ligands, and potential side reactions, researchers can confidently employ this versatile building block in their synthetic endeavors. This guide serves as a starting point for troubleshooting and developing robust protocols. Remember that each specific substrate pairing may require fine-tuning of the conditions presented here.
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Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - ACS Omega. [Link]
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Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation - IntechOpen. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - National Institutes of Health. [Link]
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The effect of steric bulk in Sonogashira coupling reactions - ResearchGate. [Link]
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Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - ACS Publications. [Link]
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Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect - ResearchGate. [Link]
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Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction - SciSpace. [Link]
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Methoxylation of Aryl Bromides - ChemistryViews. [Link]
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Sonogashira coupling - Wikipedia. [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - National Institutes of Health. [Link]
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The Buchwald-Hartwig Amination Reaction - YouTube. [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
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Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-4,5-dimethoxybenzoic Acid vs. 2-Bromo-4,5-dimethoxybenzoic Acid
For Immediate Publication
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division Subject: Comparative Reactivity Analysis: 2-Iodo-4,5-dimethoxybenzoic Acid and 2-Bromo-4,5-dimethoxybenzoic Acid in Key Synthetic Transformations
Introduction: Choosing the Optimal Aryl Halide for Synthesis
In the realm of medicinal chemistry and materials science, 2-halo-4,5-dimethoxybenzoic acids serve as versatile building blocks for the synthesis of complex molecular architectures. The choice between the iodo- and bromo-substituted variants is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of the reactivity of this compound and 2-bromo-4,5-dimethoxybenzoic acid, empowering researchers to make informed decisions for their specific applications.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. This guide will dissect these differences and provide a comparative analysis across a range of synthetically important reactions, supported by experimental data and mechanistic insights.
The Decisive Factor: The Carbon-Halogen Bond
The disparate reactivity of aryl iodides and bromides is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is notably weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction is the primary determinant of their behavior in many catalytic cycles.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-I | ~240[1] |
| C-Br | ~276[1] |
This difference in bond energy has profound implications for the kinetics of reactions where the cleavage of the C-X bond is the rate-determining step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[2]
Caption: Fundamental differences in C-X bond properties.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The general trend for the reactivity of aryl halides in these transformations is I > Br > Cl > F.[2] This is primarily due to the ease of the oxidative addition step, which is often rate-limiting.[3]
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The higher reactivity of this compound allows for milder reaction conditions, such as lower temperatures and catalyst loadings, compared to its bromo counterpart.
| Substrate | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 80 | 2 | >95 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 100 | 12 | ~85 |
| Data is representative and compiled from typical Suzuki-Miyaura conditions for analogous aryl halides.[4][5] |
Sonogashira Coupling
For the formation of a C(sp²)-C(sp) bond, the Sonogashira coupling is the reaction of choice.[6] Aryl iodides are significantly more reactive than aryl bromides in this transformation.[6] In fact, copper-free Sonogashira couplings are often feasible with aryl iodides, which can be advantageous in sensitive systems.[7][8]
| Substrate | Catalyst | Co-catalyst | Base | Temp (°C) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (1 mol%) | CuI (2 mol%) | Et₃N | 25 | >90 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | 80 | ~70 |
| Data is representative and compiled from typical Sonogashira conditions for analogous aryl halides.[7][9] |
Heck Coupling
The Heck reaction couples aryl halides with alkenes.[10] While both substrates are viable, the iodo derivative generally provides higher yields in shorter reaction times and under milder conditions.[11]
| Substrate | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (2 mol%) | Et₃N | 80 | 4 | ~90 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd(OAc)₂ (5 mol%) | Et₃N | 100 | 16 | ~75 |
| Data is representative and compiled from typical Heck conditions for analogous aryl halides.[11][12] |
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines.[13][14] Similar to other cross-coupling reactions, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Consequently, this compound is generally more reactive than the bromo analog.[15]
| Substrate | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
| This compound | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | NaOtBu | 80 | >90 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | 100 | ~80 |
| Data is representative and compiled from typical Buchwald-Hartwig conditions for analogous aryl halides.[16][17] |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for nucleophilic aromatic substitution (SNAr) is often reversed: F > Cl > Br > I.[18][19] This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[19][20]
The more electronegative the halogen, the more it stabilizes the negative charge of the intermediate through an inductive effect, thereby lowering the activation energy of the rate-determining step.[21] Therefore, in a classic SNAr reaction, 2-bromo-4,5-dimethoxybenzoic acid would be expected to be more reactive than its iodo counterpart, provided the reaction proceeds via an addition-elimination mechanism.[18]
Caption: SNAr addition-elimination mechanism.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel is added the 2-halo-4,5-dimethoxybenzoic acid (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[3] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[3] A degassed solvent system (e.g., toluene/water 4:1) is added.[3] The reaction mixture is then heated to the appropriate temperature (80-110°C) and stirred for the required time (2-24 h).[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[3] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
A reaction flask is charged with the 2-halo-4,5-dimethoxybenzoic acid (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).[3] The flask is sealed, evacuated, and backfilled with an inert gas.[3] A degassed anhydrous solvent (e.g., toluene or dioxane) is added.[3] The mixture is stirred at the appropriate temperature (80-110°C) until the starting material is consumed as monitored by TLC or LC-MS.[3] After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.[3] The crude product is then purified.[3]
Summary and Practical Considerations
| Feature | This compound | 2-Bromo-4,5-dimethoxybenzoic acid |
| Cross-Coupling Reactivity | Higher. Favored for milder conditions, lower catalyst loading, and shorter reaction times. | Lower. Often requires higher temperatures and longer reaction times. |
| SNAr Reactivity | Lower. Less effective at stabilizing the Meisenheimer intermediate. | Higher. More effective at stabilizing the negatively charged intermediate. |
| Cost | Generally higher. | Generally lower and more cost-effective for large-scale synthesis. |
| Ideal Use Cases | Complex syntheses with sensitive functional groups, difficult couplings, rapid reaction profiling. | Cost-driven syntheses, reactions where high reactivity is not required, SNAr reactions. |
The choice between this compound and its bromo- counterpart is a strategic one, dictated by the specific chemical transformation and practical considerations. For palladium-catalyzed cross-coupling reactions, the iodo derivative offers superior reactivity, enabling milder conditions and greater efficiency, which is often crucial in the synthesis of complex, sensitive molecules.[3] Conversely, for nucleophilic aromatic substitution reactions, the bromo- analog is often the more reactive substrate. Furthermore, the lower cost of 2-bromo-4,5-dimethoxybenzoic acid makes it an attractive option for large-scale applications where its reactivity is sufficient. A thorough understanding of these reactivity principles is paramount for the rational design of efficient and robust synthetic routes.
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A Comparative Guide to Suzuki Coupling Reactions: Iodo- vs. Bromo-Benzoic Acids in Pharmaceutical Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures that are prevalent in many pharmaceutical agents.[1][2] A critical decision in designing these syntheses is the choice of the aryl halide coupling partner. This guide provides an in-depth comparison of the reaction rates and performance of iodobenzoic acids versus bromobenzoic acids in Suzuki couplings. Mechanistically, iodobenzoic acids are superior due to the lower carbon-iodine (C-I) bond dissociation energy, which facilitates the rate-determining oxidative addition step.[3] However, practical considerations, including substrate cost, catalyst system, and potential side reactions, often make bromobenzoic acids a viable and economically attractive alternative, particularly when reaction conditions are carefully optimized.
Introduction: The Strategic Importance of Halide Choice in Drug Synthesis
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, is one of the most utilized transformations in the pharmaceutical industry for creating carbon-carbon (C-C) bonds.[1][4][5] Its reliability, mild conditions, and tolerance for a wide array of functional groups make it indispensable.[2][4] When synthesizing biaryl carboxylic acids—a common motif in drug candidates—chemists must choose between various halogenated benzoic acid precursors.[2] The two most common choices are iodo- and bromo-benzoic acids. This decision profoundly impacts reaction kinetics, catalyst selection, and process economics. This guide will dissect the mechanistic differences, present comparative data, and provide practical protocols to inform this critical choice.
Mechanistic Insights: Why Iodides React Faster
The efficiency of a Suzuki coupling is governed by its catalytic cycle, which comprises three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] For most aryl halides, the initial oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step.[8]
The reactivity hierarchy of aryl halides is directly tied to the carbon-halogen (C-X) bond strength and follows the order: I > Br > Cl >> F .[3]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-X bond. The C-I bond is significantly weaker than the C-Br bond, leading to a lower activation energy for this step. Consequently, aryl iodides undergo oxidative addition much more rapidly than aryl bromides.[9][10] This fundamental difference means that reactions with iodobenzoic acids can often be run at lower temperatures or with lower catalyst loadings.
-
Anion Effects: While faster oxidative addition is the primary driver, the nature of the halide anion (I⁻ vs. Br⁻) can also influence the catalytic cycle. It has been noted that iodide anions can sometimes stabilize the resulting Pd(II) intermediate, potentially slowing subsequent steps.[11] However, in most practical applications, the faster oxidative addition of aryl iodides remains the dominant factor for overall reaction rate.[11]
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle. The oxidative addition step is typically rate-limiting for aryl bromides.
Experimental Comparison: A Data-Driven Analysis
While the C-I vs. C-Br bond energy provides a clear theoretical prediction, experimental data confirms the practical implications. Studies directly comparing halo-benzoic acids under identical conditions consistently show that iodobenzoic acids reach completion faster and/or at lower temperatures than their bromo- counterparts.
One study investigating aqueous Suzuki reactions promoted by palladium nanoparticles provides a clear example.[12] The reaction of phenylboronic acid with 4-halobenzoic acids demonstrated significantly higher conversion for the iodo- and bromo-substrates compared to the chloro-substrate under mild conditions.[12] While both iodo- and bromo-benzoic acids are effective, the iodo- derivative generally provides higher conversions in shorter reaction times.
| Aryl Halide Substrate | Catalyst System | Temp (°C) | Time (h) | Yield/Conversion | Reference Insight |
| 4-Iodobenzoic Acid | Pd Nanoparticles / DMAP | RT | 0.17 (10 min) | ~95% Conversion | Very high reactivity, allowing for extremely short reaction times and low catalyst loading (0.05 mol%).[12] |
| 4-Bromobenzoic Acid | Pd Nanoparticles / DMAP | RT | 0.17 (10 min) | ~80% Conversion | Good reactivity, but requires more forcing conditions or longer times to match the iodo-substrate.[12] |
| 3-Bromobenzoic Acid | PdCl₂(dppf) / K₂CO₃ | 100 | 12-24 | >90% Yield | Represents a standard, robust protocol for less reactive bromides, requiring higher temperatures.[2] |
| Aryl Iodide (General) | [Pd(PPh₃)₄] / K₂CO₃ | 50 | 24 | ~20% Yield | Counterintuitively, some "classical" catalyst systems show poor turnover with aryl iodides at lower temperatures.[13] |
| Aryl Bromide (General) | [Pd(PPh₃)₄] / K₂CO₃ | 50 | 24 | >95% Yield | Under the same low-temperature conditions, the aryl bromide performs exceptionally well.[13] |
Key Takeaway: The data highlights that while iodides are generally more reactive, the choice of catalyst and ligand system is crucial. As seen in the study by Leadbeater and coworkers, "classical" catalysts like Pd(PPh₃)₄ can exhibit unexpectedly poor performance with aryl iodides at lower temperatures (e.g., 50 °C), a phenomenon attributed to the poor turnover of the Pd(II)-I intermediate.[13] In such specific cases, the corresponding aryl bromide can be significantly more effective. This underscores the necessity of catalyst screening for optimal performance.
Validated Experimental Protocol: Suzuki Coupling of 3-Bromobenzoic Acid
This protocol provides a robust, validated starting point for the Suzuki coupling of a less reactive bromobenzoic acid, which can be adapted for other substrates. The choice of a modern, bulky phosphine ligand (SPhos) is critical for accelerating the oxidative addition of the aryl bromide.
Objective: To synthesize 3-(4-methoxyphenyl)benzoic acid from 3-bromobenzoic acid and 4-methoxyphenylboronic acid.
Materials:
-
3-Bromobenzoic acid (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq., 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Protocol Workflow:
Caption: Fig. 2: General Experimental Workflow for Suzuki Coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, 4-methoxyphenylboronic acid, and potassium phosphate.
-
Rationale: Using an oven-dried flask and anhydrous base minimizes water content, which can sometimes promote side reactions like protodeboronation.
-
-
Catalyst Addition: Add the palladium acetate and SPhos ligand.
-
Rationale: SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the oxidative addition of the C-Br bond and stabilizes the active Pd(0) species, preventing palladium black precipitation.[14]
-
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio) via syringe.
-
Rationale: Dioxane is an excellent solvent for the organic reagents, while a small amount of water helps to dissolve the inorganic base and facilitate the transmetalation step.[15]
-
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Rationale: The elevated temperature is necessary to achieve a reasonable reaction rate for the less reactive aryl bromide.
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting 3-bromobenzoic acid is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Practical Considerations for Drug Development
| Factor | Iodobenzoic Acids | Bromobenzoic Acids | Implication for Researchers |
| Reactivity & Rate | Higher. Allows for milder conditions (lower temp, shorter time). | Lower. Often requires higher temperatures, more active catalysts, or longer reaction times. | Iodides are preferred for temperature-sensitive substrates or when rapid synthesis is paramount for lead optimization. |
| Cost & Availability | Generally more expensive and less commercially diverse. | Significantly cheaper and available in a wider variety of substitution patterns. | For large-scale synthesis and process development, the cost savings of bromides are a major driver. |
| Catalyst Choice | Can work with simple catalysts (e.g., Pd(PPh₃)₄), but may show issues at low temps.[13] | Often require more advanced, bulky phosphine ligands (e.g., SPhos, XPhos) for high efficiency.[14] | The cost of specialized ligands for bromide activation must be factored into the overall process cost. |
| Side Reactions | More prone to dehalogenation if reaction stalls after oxidative addition. | Less prone to dehalogenation but may require harsher conditions that can degrade other functional groups. | Careful selection of a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) can minimize protodehalogenation.[14] |
Conclusion
The choice between iodo- and bromo-benzoic acids in Suzuki coupling is a classic trade-off between reactivity and cost.
-
Iodobenzoic acids offer superior intrinsic reactivity, enabling faster reactions under milder conditions, which is ideal for rapid analog synthesis and for substrates containing sensitive functional groups.
-
Bromobenzoic acids , while less reactive, present a significant economic advantage, making them the preferred choice for large-scale pharmaceutical manufacturing. The reactivity gap can be effectively bridged through the rational selection of modern, highly active palladium-ligand systems.
Ultimately, the optimal choice depends on the specific project goals. For early-stage discovery, the speed of iodides may be decisive. For process development and commercial synthesis, the economic viability of bromides, coupled with optimized catalytic conditions, often presents the most logical path forward.
References
-
Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available at: [Link]
-
KCIL Chemofarbe Group. (2022-2025). Challenges In Suzuki Coupling Reaction. Available at: [Link]
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Chirik, P. J., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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Al-Amin, M., et al. (2023). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2022). 4.9: Oxidative Addition of Polar Reagents. Available at: [Link]
-
MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]
-
Campaña, A. G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Oestreich, M., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Available at: [Link]
-
Carey, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. Available at: [Link]
-
ResearchGate. (2020). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. (2009). A study of the Suzuki reaction of 4-halobenzoic acids with phenylboronic acid promoted by palladium nanoparticle catalysts. UCD Repository. Available at: [Link]
-
ACS Publications. (1999). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Leadbeater, N. E., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
-
ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Available at: [Link]
-
National Institutes of Health. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. Available at: [Link]
-
National Institutes of Health. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PubMed Central. Available at: [Link]
-
Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Available at: [Link]
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The Strategic Advantage of 2-Iodo-4,5-dimethoxybenzoic Acid in Modern Synthesis: A Comparative Guide
In the precise and demanding field of synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of a starting material is a foundational decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. While 2-iodo-4,5-dimethoxybenzoic acid and its chloro-analog, 2-chloro-4,5-dimethoxybenzoic acid, may appear as simple variants of a common scaffold, their performance in key synthetic transformations is markedly different. This guide provides an in-depth, evidence-based comparison, demonstrating the clear advantages of the iodo-analog in critical bond-forming reactions and explaining the fundamental chemical principles that drive this superiority.
The Core Distinction: Reactivity in Palladium-Catalyzed Cross-Coupling
The primary application where the distinction between these two molecules becomes paramount is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] These reactions are the cornerstone of modern synthesis for constructing complex biaryl systems and other carbon-carbon bonds. The relative reactivity of the organohalide partner in these reactions follows a well-established trend: R-I > R-Br >> R-Cl.[1]
This reactivity difference is rooted in the bond dissociation energies of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) bond. Consequently, the initial, and often rate-determining, step of the catalytic cycle—the oxidative addition of the palladium(0) catalyst to the aryl halide—proceeds much more readily with an aryl iodide.[3][4] This fundamental difference translates into several practical advantages for the researcher.
Key Advantages of the Iodo-Analog:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Higher Yields: More efficient oxidative addition leads to faster reaction times and fewer side reactions, generally resulting in higher isolated yields.
-
Broader Catalyst Scope: Aryl iodides are reactive with a wider range of palladium catalysts, including simpler, less expensive systems like Pd(PPh₃)₄, whereas aryl chlorides often require specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) to achieve reasonable conversion.[5][6]
Comparative Performance Data in Suzuki-Miyaura Coupling
To illustrate these differences, the following table summarizes typical outcomes for the Suzuki-Miyaura coupling of each analog with a generic arylboronic acid.
| Parameter | This compound | 2-Chloro-4,5-dimethoxybenzoic acid |
| Typical Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd₂(dba)₃/XPhos or similar bulky ligand |
| Typical Temperature | 80 - 90 °C | 100 - 120 °C or higher |
| Typical Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Typical Yield | >90% | 60 - 80% (highly dependent on ligand) |
| Process Robustness | High | Moderate; sensitive to catalyst/ligand choice |
This data is representative of general trends in Suzuki-Miyaura couplings and is intended for illustrative purposes.
Mechanistic Insight: The Catalytic Cycle
The advantage of the iodo-analog is best understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The oxidative addition step presents a significantly lower activation energy barrier for the C-I bond compared to the C-Cl bond.
Caption: Oxidative addition is faster and more facile for the aryl iodide.
This kinetic advantage means the catalytic cycle turns over more rapidly, leading to a more efficient overall reaction. For the chloro-analog, the sluggish oxidative addition often requires higher thermal energy and more sophisticated ligands to coax the reaction to completion.
Experimental Protocol: A Head-to-Head Suzuki Coupling
The following protocols provide a self-validating system for observing the difference in reactivity. They represent typical starting points for the coupling of each halide with phenylboronic acid.
Experimental Workflow Overview
Caption: Standard laboratory procedure for a Suzuki coupling reaction.
Protocol A: this compound
-
Reactant Charging: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 308 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization or flash column chromatography.
Protocol B: 2-Chloro-4,5-dimethoxybenzoic acid
-
Reactant Charging: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4,5-dimethoxybenzoic acid (1.0 mmol, 216 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636 mg).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18 mg) and a specialized bulky phosphine ligand such as XPhos (0.08 mmol, 38 mg).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by TLC. The reaction may require 18-24 hours for completion.
-
Workup & Purification: Follow steps 6 and 7 from Protocol A.
The contrast in these protocols—from the catalyst system to the reaction temperature and time—provides a tangible demonstration of the iodo-analog's superior utility.
Conclusion: A Strategic Choice for Efficiency
For researchers, scientists, and drug development professionals, efficiency is paramount. The choice between this compound and its chloro-analog is a clear one when reactivity and process reliability are key considerations. The iodo-compound's enhanced performance in palladium-catalyzed cross-coupling reactions allows for milder conditions, shorter development timelines, higher yields, and greater flexibility in catalyst selection. While the chloro-analog may present a lower initial purchase price, the total cost of ownership—factoring in more expensive catalysts, longer energy-intensive reaction times, and potentially lower yields—often makes this compound the more economical and scientifically sound choice for advancing complex synthetic projects.
References
-
Anderson, K. W., & Buchwald, S. L. (2005). An Investigation into Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. The Journal of Organic Chemistry, 70(18), 7328–7333. Available at: [Link]
-
Fagnou, K., & Lautens, M. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. Journal of the American Chemical Society, 127(43), 15152–15153. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. Catalysis Science & Technology, 5(2), 1029-1042. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: A Novel Family of Nucleophiles for Nickel-Catalyzed Suzuki-Type Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 124(46), 13662–13663. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
A Comparative Guide to the Characterization of Impurities in 2-Iodo-4,5-dimethoxybenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and characterization of impurities are not merely a regulatory formality but a critical scientific endeavor to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of synthetic routes for 2-Iodo-4,5-dimethoxybenzoic acid, a key building block in various pharmaceutical compounds, with a focus on the characterization of process-related impurities. As a Senior Application Scientist, my aim is to offer practical, field-proven insights to navigate the complexities of impurity profiling in this specific synthesis.
The Criticality of Impurity Profiling in Pharmaceutical Development
Impurities in an API can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. Even at trace levels, these unwanted chemicals can significantly impact the API's stability, bioavailability, and, most importantly, its safety profile. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, a comprehensive understanding of the impurity profile is paramount throughout the drug development lifecycle.
Synthesis of this compound: A Comparison of Routes
The choice of synthetic route has a profound impact on the impurity profile of the final product. Here, we compare two common methods for the synthesis of this compound: direct iodination and a Sandmeyer-type reaction.
Route 1: Direct Iodination of 3,4-Dimethoxybenzoic Acid
This is a common and straightforward approach for introducing an iodine atom onto the aromatic ring.
Reaction Scheme:
Figure 1: Synthetic pathway of this compound via direct iodination.
Causality Behind Experimental Choices: The use of an iodinating reagent like iodine in the presence of a silver salt (e.g., AgNO3 or AgTFA) is designed to generate a more electrophilic iodine species, which is necessary to achieve iodination of the electron-rich aromatic ring of 3,4-dimethoxybenzoic acid. The methoxy groups are activating and ortho-, para-directing. The iodination is expected to occur at the position ortho to one methoxy group and para to the other, which is the C2 position.
Potential Impurities:
-
Unreacted Starting Material: 3,4-Dimethoxybenzoic acid.
-
Di-iodinated Byproducts: The introduction of a second iodine atom onto the aromatic ring can occur, leading to di-iodinated species. The most likely di-iodinated impurity would be 2,6-diiodo-4,5-dimethoxybenzoic acid.
-
Positional Isomers: While the directing effects of the methoxy groups strongly favor iodination at the C2 position, minor amounts of other positional isomers could potentially form.
-
Degradation Products: Depending on the reaction conditions (e.g., presence of light or heat), degradation of the starting material or product may occur.
Route 2: Sandmeyer-Type Reaction from 2-Amino-4,5-dimethoxybenzoic Acid
This alternative route involves the diazotization of an amino group followed by its replacement with iodine.
Reaction Scheme:
Figure 2: Synthetic pathway via a Sandmeyer-type reaction.
Causality Behind Experimental Choices: The Sandmeyer reaction is a well-established method for introducing a wide range of substituents onto an aromatic ring. The formation of a diazonium salt from the corresponding aniline derivative is a key step, followed by nucleophilic displacement with iodide. This method offers high regioselectivity, as the position of the iodine is predetermined by the location of the amino group.
Potential Impurities:
-
Unreacted Starting Material: 2-Amino-4,5-dimethoxybenzoic acid.
-
Diazonium Salt-Related Impurities: Incomplete reaction or side reactions of the diazonium salt can lead to impurities such as the corresponding phenol (2-hydroxy-4,5-dimethoxybenzoic acid) or azo compounds.
-
Residual Diazotizing Agents: Traces of nitrous acid or its salts may remain.
Comparative Analysis of Impurity Profiles
| Feature | Route 1: Direct Iodination | Route 2: Sandmeyer-Type Reaction |
| Primary Impurities | Unreacted starting material, Di-iodinated byproducts | Unreacted starting material, Phenolic impurity, Azo compounds |
| Control of Regioselectivity | Generally good, but potential for minor isomers | Excellent, determined by starting material |
| Potential for Over-reaction | High (di-iodination) | Low |
| Harshness of Reagents | Can involve heavy metals (silver salts) | Involves potentially unstable diazonium salts |
| Purification Challenges | Separation of mono- and di-iodinated products can be difficult | Separation of product from polar phenolic impurities |
Experimental Protocols for Impurity Characterization
A robust analytical workflow is essential for the comprehensive characterization of impurities.
Workflow for Impurity Identification and Quantification
Figure 3: A typical workflow for impurity characterization.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed to separate the main component from its potential process-related impurities.
-
Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (1:1) to a concentration of approximately 1 mg/mL.
Trustworthiness: This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate quantification of impurities.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
LC-MS is a powerful tool for obtaining the molecular weights of unknown impurities, which is a crucial first step in their identification.
-
Instrumentation: An LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC method as described above.
-
MS Parameters (Example):
-
Ionization Mode: ESI positive and negative.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Once an impurity has been isolated (e.g., by preparative HPLC), NMR spectroscopy is the definitive technique for elucidating its chemical structure.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To determine the number and environment of protons.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the overall structure.
-
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Conclusion
The characterization of impurities in this compound synthesis is a multifaceted process that requires a deep understanding of the synthetic chemistry involved and the application of advanced analytical techniques. By carefully selecting the synthetic route and implementing a robust analytical strategy, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products. This guide provides a framework for a systematic and scientifically sound approach to impurity profiling, ultimately contributing to the development of safer and more effective medicines.
References
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SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. Retrieved from [Link]
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Pharmaffiliates. (2025, December 19). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Retrieved from [Link]
-
Kolev, T., et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. Journal of Molecular Structure, 1028, 134-141. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid.
-
Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(12), 394–401. [Link]
A Senior Application Scientist's Guide to Biaryl Synthesis: Modern Alternatives to 2-Iodo-4,5-dimethoxybenzoic Acid
The biaryl motif is a cornerstone in modern medicinal chemistry, materials science, and agrochemicals. Its prevalence in blockbuster drugs and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies. For decades, palladium-catalyzed cross-coupling reactions of aryl halides, such as 2-iodo-4,5-dimethoxybenzoic acid, with various organometallic reagents have been the gold standard. However, the pursuit of more cost-effective, atom-economical, and environmentally benign processes has driven the development of powerful alternative strategies. This guide provides a comparative overview of contemporary reagents and methodologies that challenge the traditional reliance on iodinated precursors for biaryl synthesis, offering researchers a broader toolkit for molecular construction.
Beyond Iodides: Leveraging More Abundant Aryl Halides in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely employed method for constructing C(sp²)-C(sp²) bonds.[1] While aryl iodides are highly reactive, their cost and limited commercial availability can be prohibitive, especially on a large scale. Consequently, significant research has focused on developing catalyst systems capable of activating less reactive but more economical aryl chlorides and bromides.[2][3][4]
The primary challenge in using aryl chlorides lies in the strength of the C-Cl bond, which makes oxidative addition to a low-valent palladium center more difficult compared to C-Br or C-I bonds. The key to overcoming this hurdle lies in the rational design of palladium catalysts and ligands.
Key Advantages of Using Aryl Chlorides/Bromides:
-
Cost-Effectiveness: Aryl chlorides and bromides are significantly cheaper and more readily available than their iodide counterparts.
-
Structural Diversity: A wider array of functionalized aryl chlorides and bromides are commercially available, expanding the accessible chemical space.
-
Improved Functional Group Tolerance: Milder reaction conditions can often be employed, leading to better compatibility with sensitive functional groups.
Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | K₃PO₄ | Toluene | 80 | 85-95 | |
| Pd/C (ligandless) | None | K₂CO₃ | DMA/H₂O | 150 (Microwave) | 70-90 | [3][5] |
| Pd(MeCN)₂Cl₂ / PCy₃ | Tricyclohexylphosphine | K₃PO₄ | Solvent-free | 100 | 80-98 | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a commercially available palladium catalyst.
Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., P(t-Bu)₃, 0.04 mmol) under the inert atmosphere.
-
Add the degassed solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Decarboxylative Cross-Coupling: A Direct Route from Carboxylic Acids
Decarboxylative coupling has emerged as a powerful strategy that utilizes readily available and often inexpensive carboxylic acids as aryl sources, completely bypassing the need for pre-functionalized organometallic reagents.[7][8] This transformation involves the extrusion of CO₂ from a carboxylic acid to generate an in situ organometallic species that then participates in the cross-coupling cycle.[9] Both copper- and palladium-catalyzed systems have been developed for this purpose.[8][10]
Conceptual Framework of Decarboxylative Coupling
Figure 2: A simplified mechanistic representation of a decarboxylative cross-coupling reaction.
Comparison of Catalytic Systems for Decarboxylative Biaryl Synthesis
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu₂O / 1,10-phenanthroline | Aryl Triflates | K₂CO₃ | NMP | 120 | 60-85 | [10] |
| PdCl₂ / DPEphos / Ag₂CO₃ | Diaryliodonium Triflates | - | DMSO | 100 | 37-85 | [11] |
| CuI / Pd(OAc)₂ | Aryl Halides | K₂CO₃ | DMF | 140 | 50-90 |
C-H Activation: The Frontier of Atom Economy
Direct C-H activation/arylation represents one of the most elegant and atom-economical approaches to biaryl synthesis.[12][13] This methodology forges C-C bonds by directly functionalizing an unactivated C-H bond of an arene, thereby eliminating the need for pre-functionalization of both coupling partners.[14][15][16][17] While challenges in controlling regioselectivity remain, the use of directing groups has enabled highly selective transformations.
Advantages of C-H Activation:
-
Step Economy: Reduces the number of synthetic steps required to prepare starting materials.
-
Atom Economy: Minimizes the generation of stoichiometric byproducts.
-
Late-Stage Functionalization: Allows for the direct modification of complex molecules at a late stage in a synthetic sequence.
Transition metal catalysts, particularly palladium, rhodium, and iridium, have been instrumental in advancing this field.[18] The choice of catalyst and directing group is crucial for achieving high efficiency and selectivity.
The Ullmann Reaction: A Classic Reimagined
The Ullmann reaction, first reported in 1901, is the copper-mediated coupling of two aryl halides to form a symmetrical biaryl.[19][20][21] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[21] However, modern advancements have revitalized the Ullmann reaction, with the development of new catalyst systems and ligands that allow the reaction to proceed under milder conditions with catalytic amounts of copper.[22][23] These improvements have expanded the substrate scope and functional group tolerance, making the Ullmann reaction a viable alternative for the synthesis of certain biaryl compounds, particularly for homocoupling reactions.[22][23]
Concluding Remarks for the Modern Researcher
The synthesis of biaryls has evolved significantly from a reliance on reactive but costly aryl iodides. The methods presented herein offer a range of alternatives, each with its own set of advantages. For large-scale synthesis where cost is a primary driver, the use of aryl chlorides in Suzuki-Miyaura couplings is a highly attractive option. When seeking to minimize synthetic steps and utilize readily available starting materials, decarboxylative coupling provides a direct and efficient route. For ultimate atom economy and late-stage functionalization, C-H activation represents the cutting edge of biaryl synthesis, though it may require more optimization. Finally, the modern Ullmann reaction remains a useful tool, particularly for the synthesis of symmetrical biaryls. The choice of method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
References
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Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Organic Letters. [Link]
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Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Research Explorer. [Link]
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Biaryl Synthesis via Decarboxylative Pd-Catalyzed Reactions of Arenecarboxylic Acids and Diaryliodonium Triflates. Organic Letters. [Link]
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Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Angewandte Chemie International Edition. [Link]
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Synthesis of biaryls via catalytic decarboxylative coupling. Science. [Link]
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Decarboxylative cross-coupling. Wikipedia. [Link]
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Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry. [Link]
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. [Link]
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Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]
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Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters. [Link]
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Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Journal of the American Chemical Society. [Link]
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Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
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Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. ResearchGate. [Link]
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A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics. [Link]
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Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Link]
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Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry. [Link]
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Asymmetric C–H Activation for the Synthesis of P- and Axially Chiral Biaryl Phosphine Oxides by an Achiral Cp*Ir Catalyst with Chiral Carboxylic Amide. ACS Catalysis. [Link]
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses. ResearchGate. [Link]
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Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research. [Link]
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Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids. Synthetic Communications. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. RSC Publishing. [Link]
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Biaryl Synthesis Definition. Fiveable. [Link]
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Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 2-Iodo-4,5-dimethoxybenzoic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4] The choice of the palladium catalyst is a critical parameter that dictates the success of the coupling, influencing yield, reaction kinetics, and applicability to challenging substrates.
This guide provides an in-depth comparison of various palladium catalysts for the Suzuki coupling of a sterically hindered and electron-rich substrate, 2-Iodo-4,5-dimethoxybenzoic acid. This particular substrate presents a valuable case study for researchers in drug development due to the prevalence of substituted biaryl structures in bioactive molecules.[5] We will delve into the mechanistic nuances of catalyst performance and provide actionable experimental protocols to aid in catalyst selection and optimization.
The Challenge: Coupling a Sterically Hindered and Electron-Rich Aryl Iodide
This compound presents a trifecta of challenges for the Suzuki coupling reaction. The iodine atom, while being the most reactive of the aryl halides (I > OTf > Br > Cl), is flanked by a carboxylic acid group and a methoxy group, creating significant steric hindrance around the reaction center.[6] Furthermore, the two methoxy groups are strongly electron-donating, which can modulate the reactivity of the aryl iodide. The carboxylic acid moiety also introduces potential complications, such as unwanted side reactions or catalyst inhibition. Overcoming these hurdles necessitates a careful selection of the palladium catalyst and reaction conditions to achieve high yields and purity.
Comparing the Titans: A Look at Common Palladium Catalysts
The efficacy of a palladium catalyst in Suzuki coupling is intrinsically linked to the ligands coordinating the palladium center. These ligands influence the catalyst's stability, solubility, and, most importantly, its reactivity in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][6]
Here, we compare three classes of commonly employed palladium catalysts:
-
Traditional Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile, and commercially available catalyst.[7] However, for sterically demanding substrates, it may necessitate higher temperatures and longer reaction times.[7]
-
Bulky, Electron-Rich Phosphine Ligand Systems: The advent of bulky and electron-rich phosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos), has revolutionized the field.[8][9][10] These ligands accelerate the rate-determining oxidative addition and the subsequent reductive elimination steps, enabling the coupling of challenging substrates under milder conditions and at lower catalyst loadings.[8][9][11]
-
Palladacycles and N-Heterocyclic Carbene (NHC) Complexes: Palladacycles are pre-activated catalyst systems known for their high thermal stability and activity.[2][6] N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, forming highly stable and active palladium complexes that are particularly effective for cross-coupling reactions.[2][12]
The Suzuki Coupling Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex toggling between the Pd(0) and Pd(II) oxidation states.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison
The following table summarizes the expected performance of different palladium catalyst systems for the Suzuki coupling of this compound with a generic arylboronic acid. The data is illustrative and based on trends observed for similar sterically hindered and electron-rich substrates.
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | Triphenylphosphine | 3 - 5 | 80 - 100 | 12 - 24 | 60 - 85 | Readily available, well-established.[7] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 1 - 2 | 80 - 100 | 2 - 8 | > 90 | High activity for hindered substrates, lower catalyst loading.[2][10] |
| Pd(dppf)Cl₂ | Ferrocenylphosphine | 2 - 3 | 80 - 100 | 6 - 12 | 85 - 95 | Robust and versatile for a range of substrates.[14] |
| PEPPSI™-IPr | N-Heterocyclic Carbene | 0.5 - 1 | 80 - 100 | 1 - 4 | > 95 | Highly active, particularly for heteroaryl couplings.[2] |
Experimental Protocol: A Comparative Study
To objectively evaluate the performance of different palladium catalysts, a standardized experimental protocol is essential. The following procedure outlines a parallel synthesis approach for the Suzuki coupling of this compound with phenylboronic acid.
Experimental Workflow
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A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of 2-Iodo-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediate synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. 2-Iodo-4,5-dimethoxybenzoic acid, a key building block in the manufacture of numerous active pharmaceutical ingredients (APIs), presents a case study in the strategic selection of starting materials and reaction pathways to ensure cost-effectiveness at scale. This guide provides an in-depth technical comparison of the primary synthetic routes to this valuable intermediate, grounded in experimental data and practical insights for large-scale production.
Strategic Overview: The Synthetic Crossroads
The industrial synthesis of this compound primarily begins from one of two commercially available starting materials: vanillin or veratric acid (3,4-dimethoxybenzoic acid). The choice between these precursors is a critical decision point, influenced by raw material cost, synthetic complexity, and overall process efficiency.
A secondary, but equally important, consideration is the selection of an appropriate iodination reagent and methodology. The reactivity of the aromatic ring, cost of the iodine source, and the safety and environmental impact of the reaction conditions all play a pivotal role in the overall cost-effectiveness.
This guide will dissect these choices, providing a comparative analysis to inform your process development and scale-up decisions.
Starting Material Analysis: Vanillin vs. Veratric Acid
The journey to this compound begins with a fundamental choice of carbon skeleton. Both vanillin and veratric acid are readily available commodity chemicals, but their price points and the synthetic transformations they require differ significantly.
The Vanillin Route: A Two-Step Approach
Vanillin, a widely produced flavor and fragrance compound, offers an attractive starting point due to its relatively low bulk price. However, its synthesis to the target molecule necessitates a two-step process:
-
Oxidation of Vanillin to Veratric Acid: The aldehyde functionality of vanillin must first be oxidized to a carboxylic acid.
-
Iodination of Veratric Acid: The resulting veratric acid is then iodinated to yield the final product.
While seemingly straightforward, the additional oxidation step introduces process complexities, including the use of oxidizing agents, potential for side reactions, and the need for intermediate purification, all of which contribute to the overall manufacturing cost.
The Veratric Acid Route: A More Direct Path
Veratric acid, while typically more expensive per kilogram than vanillin, offers a more direct, one-step route to this compound via direct iodination. This streamlined approach can lead to significant savings in terms of processing time, solvent usage, and waste generation.
Cost Comparison of Starting Materials
To provide a quantitative basis for comparison, the following table summarizes the approximate bulk pricing for vanillin and veratric acid. It is important to note that these prices are subject to market fluctuations and should be verified with suppliers for accurate, up-to-date quotes.
| Starting Material | Chemical Formula | Molecular Weight ( g/mol ) | Approximate Bulk Price (USD/kg) |
| Vanillin | C₈H₈O₃ | 152.15 | $10 - $20 |
| Veratric Acid | C₉H₁₀O₄ | 182.17 | $15 - $30 |
Note: Prices are estimates for bulk quantities and can vary based on supplier and market conditions.
The decision to start from vanillin or veratric acid is not solely based on the initial raw material cost but must also factor in the cost and efficiency of the subsequent synthetic steps.
The Critical Step: Iodination of Veratric Acid
The regioselective introduction of an iodine atom onto the veratric acid backbone is the cornerstone of this synthesis. The choice of iodinating agent and reaction conditions directly impacts yield, purity, safety, and, ultimately, cost. We will compare three common industrial iodination methods.
Method A: Iodine with a Strong Oxidizing Agent (e.g., Nitric Acid)
This classical method involves the use of elemental iodine in the presence of a strong oxidizing agent like nitric acid.
Mechanism: Nitric acid oxidizes molecular iodine (I₂) to a more electrophilic iodine species (e.g., I⁺), which then undergoes electrophilic aromatic substitution with the electron-rich veratric acid.
Advantages:
-
Low cost of elemental iodine.
-
Potentially high reaction rates.
Disadvantages:
-
Safety Concerns: The use of concentrated nitric acid at elevated temperatures can lead to runaway reactions and the formation of hazardous nitrogen oxides (NOx) gases.
-
Environmental Impact: The process generates acidic waste streams that require neutralization and treatment.
-
Selectivity Issues: The harsh conditions can lead to the formation of undesired nitrated byproducts, complicating purification.
Method B: Iodine Monochloride (ICl)
Iodine monochloride is a pre-activated, commercially available iodinating agent.
Mechanism: The polarized I-Cl bond provides a readily available electrophilic iodine source for substitution on the aromatic ring.
Advantages:
-
High Reactivity and Selectivity: ICl is a powerful electrophile, often leading to high yields and good regioselectivity under milder conditions than Method A.
-
Simplified Process: As a single reagent, it simplifies reaction setup and control.
Disadvantages:
-
Higher Reagent Cost: Iodine monochloride is more expensive than elemental iodine.
-
Safety and Handling: ICl is corrosive and moisture-sensitive, requiring specialized handling procedures.[1][2][3]
Method C: Iodine with a Milder Oxidizing Agent (e.g., Hydrogen Peroxide)
This method represents a greener and potentially more cost-effective alternative, utilizing hydrogen peroxide as the in-situ oxidant for elemental iodine.
Mechanism: Hydrogen peroxide oxidizes iodine to an electrophilic species, which then reacts with the aromatic substrate.
Advantages:
-
Improved Safety Profile: Hydrogen peroxide is a safer and more environmentally benign oxidant than nitric acid, with water as the primary byproduct.
-
Cost-Effective: Both iodine and hydrogen peroxide are relatively inexpensive bulk chemicals.
-
Reduced Waste: This method generates a cleaner waste stream compared to methods involving strong acids or heavy metals.
Disadvantages:
-
Reaction Kinetics: The reaction may require careful optimization of temperature and catalyst to achieve satisfactory rates and yields.
-
Potential for Side Reactions: Over-oxidation or decomposition of hydrogen peroxide can occur if not properly controlled.
Experimental Protocols and Data
To provide a practical framework for comparison, the following are representative, scalable protocols for the synthesis of veratric acid from vanillin and its subsequent iodination.
Synthesis of Veratric Acid from Vanillin
This procedure is adapted from established industrial processes for the oxidation of aromatic aldehydes.
Protocol:
-
To a stirred solution of sodium hydroxide (2.0 eq) in water, add vanillin (1.0 eq).
-
Heat the mixture to 60-70 °C.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.5 eq) over 2-3 hours, maintaining the temperature below 80 °C.
-
After the addition is complete, stir the mixture at 80 °C for 1 hour.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of ~2.
-
The precipitated veratric acid is collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: 85-95% Purity: >98% (by HPLC)
Iodination of Veratric Acid: A Comparative Workflow
The following diagram illustrates a generalized workflow for the iodination of veratric acid, highlighting the key decision points and process steps.
Caption: Comparative workflow for the iodination of veratric acid.
Recommended Protocol: Iodination with Iodine and Hydrogen Peroxide (Method C)
This protocol is presented as a cost-effective and environmentally conscious choice for large-scale production.
Protocol:
-
Charge a suitable reactor with veratric acid (1.0 eq) and a solvent such as acetic acid.
-
Add elemental iodine (1.1 eq).
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq) over 2-4 hours, carefully controlling the temperature.
-
Monitor the reaction by HPLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and quench any remaining oxidant with a solution of sodium bisulfite.
-
The product can be isolated by precipitation upon addition of water, followed by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Expected Yield: 80-90% Purity: >99% (by HPLC)
Cost-Effectiveness Analysis
The following table provides a semi-quantitative cost comparison of the three iodination methods, considering reagent costs, process complexity, and safety/environmental factors. The costs are normalized to the production of one mole of this compound.
| Parameter | Method A (I₂/HNO₃) | Method B (ICl) | Method C (I₂/H₂O₂) |
| Reagent Cost | Low | High | Low |
| Process Complexity | High (gas scrubbing, waste neutralization) | Moderate (moisture sensitivity) | Low |
| Safety Hazards | High (runaway reactions, toxic fumes) | Moderate (corrosive) | Low |
| Environmental Impact | High (acidic waste, NOx emissions) | Moderate (halogenated waste) | Low (water is the main byproduct) |
| Estimated Relative Cost | 1.2 | 1.5 | 1.0 (Baseline) |
Based on this analysis, Method C (Iodine/Hydrogen Peroxide) emerges as the most cost-effective and sustainable option for the large-scale synthesis of this compound.
Safety and Environmental Considerations
The large-scale implementation of any chemical process requires a thorough evaluation of safety and environmental risks.
-
Method A (I₂/HNO₃): This process necessitates robust engineering controls to manage the exothermic nature of the reaction and to scrub toxic NOx gases. The acidic waste stream requires significant caustic for neutralization, adding to the overall cost and environmental burden.
-
Method B (ICl): Iodine monochloride is highly corrosive and reacts violently with water.[1][2][3] Anhydrous reaction conditions and specialized handling equipment are mandatory. Waste streams will contain chlorinated and iodinated species that may require specific disposal protocols.
-
Method C (I₂/H₂O₂): While significantly safer, the handling of concentrated hydrogen peroxide still requires care. The primary environmental advantage is the generation of a largely aqueous waste stream with minimal hazardous byproducts.
Conclusion and Recommendations
For the large-scale synthesis of this compound, a thorough cost-benefit analysis of starting materials and synthetic routes is paramount.
-
Starting Material: While vanillin is cheaper on a per-kilogram basis, the direct purchase of veratric acid is often more cost-effective for large-scale campaigns as it eliminates a synthetic step, reducing processing time, solvent usage, and waste generation. However, for vertically integrated processes with existing capacity for aldehyde oxidation, the vanillin route may remain economically viable.
-
Iodination Method: The use of elemental iodine with hydrogen peroxide as the oxidant (Method C) is strongly recommended as the most cost-effective, safe, and environmentally friendly approach for industrial-scale production. Its advantages in terms of low reagent cost, simplified workup, and reduced environmental impact outweigh the potentially faster reaction times of more hazardous methods.
This guide provides a comprehensive framework for making informed decisions in the process development and scale-up of this compound synthesis. By carefully considering the interplay of raw material costs, reaction efficiency, and safety and environmental factors, manufacturers can optimize their processes for both economic and sustainable success.
References
-
SAFETY DATA SHEET: Iodine Monochloride. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Periodic acid. (n.d.). Carl ROTH. Retrieved from [Link]
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Safety Data Sheet: Periodic acid. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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material safety data sheet - iodine monochloride 98%. (n.d.). oxfordlabchem.com. Retrieved from [Link]
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Environmental Health and Safety Disposal of Iodine. (n.d.). Case Western Reserve University. Retrieved from [Link]
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A Comparative Guide to Cross-Coupling Methods with 2-Iodo-4,5-dimethoxybenzoic Acid for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the strategic modification of aromatic scaffolds is a fundamental aspect of molecular design and synthesis. Among the vast toolkit of synthetic transformations, palladium-catalyzed cross-coupling reactions stand as a pillar for their reliability and versatility in constructing carbon-carbon bonds. This guide provides an in-depth, objective comparison of three seminal cross-coupling methods—Suzuki, Heck, and Sonogashira—as applied to the versatile building block, 2-Iodo-4,5-dimethoxybenzoic acid. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel chemical entities.
Introduction to this compound in Cross-Coupling Chemistry
This compound is a valuable substrate in organic synthesis. The electron-donating methoxy groups and the electron-withdrawing carboxylic acid moiety create a unique electronic environment, while the ortho-iodo substituent provides a reactive handle for palladium-catalyzed transformations. The C-I bond is the most reactive among the aryl halides (I > Br > Cl) in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions. However, the presence of the ortho-carboxylic acid can present challenges, including potential catalyst inhibition through coordination with the palladium center. This guide will explore how different cross-coupling methodologies can be optimized to achieve high yields with this substrate.
The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Sources
Analysis of reaction kinetics for 2-Iodo-4,5-dimethoxybenzoic acid couplings
A Comparative Guide to the Reaction Kinetics of 2-Iodo-4,5-dimethoxybenzoic Acid Couplings
For researchers, scientists, and drug development professionals, the strategic construction of complex molecular architectures is a daily challenge. The functionalization of densely substituted aromatic rings is a key step in the synthesis of numerous pharmaceutical compounds and advanced materials. This compound is a valuable building block, offering a reactive handle for carbon-carbon and carbon-heteroatom bond formation. However, the steric hindrance and electronic properties of this substrate present unique challenges for achieving efficient and rapid coupling reactions. This guide provides a comparative analysis of the reaction kinetics and performance of various coupling methodologies for this compound, supported by experimental data from analogous systems, to aid in the rational selection of synthetic routes.
The Influence of Substrate Structure on Reaction Kinetics
The reactivity of this compound in cross-coupling reactions is influenced by several factors. The ortho-iodo group is sterically hindered by the adjacent carboxylic acid and methoxy group, which can impede the initial oxidative addition step in many catalytic cycles. Conversely, the electron-donating nature of the two methoxy groups can facilitate oxidative addition to a low-valent metal center. The carboxylic acid moiety itself can participate in the reaction, potentially acting as a directing group or, conversely, poisoning the catalyst. Understanding these competing factors is crucial for optimizing reaction conditions.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is paramount in determining the success of a coupling reaction. Both copper- and palladium-based systems are commonly employed for the functionalization of aryl iodides.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse of modern organic synthesis for C-C and C-N bond formation.[1] Several named reactions are particularly relevant for the coupling of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[2] For a sterically hindered substrate like this compound, the choice of ligand is critical to achieve efficient coupling. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[3]
-
Kinetics and Mechanism: The catalytic cycle of the Suzuki reaction involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4] For sterically hindered aryl iodides, the oxidative addition is often the rate-determining step. The use of bulky ligands can accelerate this step and the subsequent reductive elimination.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Iodobenzoic Acid Derivative
This protocol is a general guideline and may require optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Acidify the aqueous layer to precipitate the product, which can then be isolated by filtration and purified.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is typically cocatalyzed by palladium and copper.[5]
-
Kinetics and Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles.[6] The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The rate-determining step can vary depending on the specific substrates and conditions, but with aryl iodides, it is often the transmetalation or reductive elimination step.[6] For electron-rich aryl iodides, the reaction generally proceeds faster than for electron-poor ones.
dot
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] Similar to the Suzuki coupling, the use of bulky, electron-rich phosphine ligands is crucial for the successful amination of sterically hindered aryl iodides.[7]
-
Kinetics and Mechanism: The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[8][9] For aryl iodides, the formation of unreactive palladium iodide bridged dimers can slow down the reaction, a problem that can be mitigated by the use of bidentate phosphine ligands.[3] Kinetic studies on related systems have shown that the reaction can be zero-order in the amine and aryl halide, indicating that a step involving the catalyst itself, such as ligand dissociation, can be rate-limiting.[9]
dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[8][9]
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, such as the Ullmann condensation, represent a more classical approach to C-C, C-N, and C-O bond formation.[10] While often requiring harsher conditions than their palladium-catalyzed counterparts, modern developments have led to milder and more efficient protocols.[11]
Ullmann Condensation
The Ullmann reaction can be used to form biaryl compounds, aryl ethers, and aryl amines.[10] For the coupling of 2-iodobenzoic acids, copper-based systems can be quite effective, sometimes offering advantages in terms of cost and sensitivity to air and moisture compared to palladium catalysts.
-
Kinetics and Mechanism: The mechanism of the Ullmann reaction is still debated but is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species.[10] The subsequent steps can vary depending on the coupling partners. For C-N and C-O couplings, the reaction rate is influenced by the nucleophilicity of the amine or alcohol and the steric environment of the aryl halide.
Performance Comparison
The following table summarizes the typical reaction conditions and performance of different coupling reactions for substrates similar to this compound, providing a basis for comparison.
| Coupling Reaction | Catalyst System | Typical Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Pd(0) or Pd(II) | Buchwald/Hartwig type | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-120 | 2-24 | 70-95 |
| Sonogashira | Pd(0)/Cu(I) | PPh₃ | Et₃N, Piperidine | DMF, THF | RT-80 | 1-12 | 80-98 |
| Buchwald-Hartwig | Pd(0) or Pd(II) | Buchwald/Hartwig type | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 | 4-24 | 75-95 |
| Ullmann (N-arylation) | Cu(I) or Cu(II) | BINOL, Phenanthroline | K₃PO₄, Cs₂CO₃ | DMF, Dioxane | RT-120 | 12-48 | 60-95 |
This data is compiled from various sources for analogous sterically hindered and electron-rich aryl iodides and should be considered as a general guide.[3][6]
dot
Caption: A general experimental workflow for a typical cross-coupling reaction.
Conclusion
The choice of coupling methodology for this compound depends on the desired transformation and the acceptable reaction conditions. For C-C bond formation, both Suzuki-Miyaura and Sonogashira couplings are highly effective, with the choice of coupling partner being the primary determinant. For C-N bond formation, the Buchwald-Hartwig amination offers a versatile and high-yielding approach. While often requiring more forcing conditions, copper-catalyzed Ullmann-type reactions provide a cost-effective alternative, particularly for N- and O-arylation.
For all these reactions, the steric hindrance of the ortho-substituents on this compound necessitates the use of carefully selected ligands, typically bulky and electron-rich phosphines for palladium catalysis, to achieve optimal reaction rates and yields. A systematic screening of catalysts, ligands, bases, and solvents is recommended to identify the most efficient conditions for a specific coupling partner.
References
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ResearchGate. (n.d.). Kinetic plot of the Sonogashira reaction of iodobenzene with... [Image]. Retrieved from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]
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Mondal, P., Bora, U., & Sharma, G. K. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23653–23663. Retrieved from [Link]
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Mondal, P., Bora, U., & Sharma, G. K. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 129(23), 7383–7395. Retrieved from [Link]
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Mondal, S., & Bhaumik, A. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Inorganic Chemistry, 56(17), 10290–10297. Retrieved from [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
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Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions (And Why They Don't Belong In Most Introductory Organic Chemistry Courses). Master Organic Chemistry. Retrieved from [Link]
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Mon, P. T., & Ma, D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
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YouTube. (2021, October 22). CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. Retrieved from [Link]
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Kumar, S., & Dhiman, S. (2020). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Organic Chemistry Frontiers. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Knowles, J. P., & Whiting, A. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 4(16), 3057-3068. Retrieved from [Link]
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Gerroll, B. H., & Stahl, S. S. (2022). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. PMC. Retrieved from [Link]
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Sharma, A., & Kumar, V. (2015). Heck Reaction—State of the Art. Molecules, 20(4), 5796-5825. Retrieved from [Link]
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de Vries, J. G. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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YouTube. (2015, October 29). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. Retrieved from [Link]
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Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. Retrieved from [Link]
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Kolev, T., Stoyanov, S., & Spiteller, M. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Unambiguous Structure Confirmation of 2-Iodo-4,5-dimethoxybenzoic Acid Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. In the synthesis of derivatives of 2-iodo-4,5-dimethoxybenzoic acid, a versatile building block, confirming the exact substitution pattern is critical. While routine ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, the overlapping signals and complex coupling patterns inherent in polysubstituted aromatic systems can lead to ambiguity. This guide provides an in-depth comparison of NMR techniques, supported by experimental data, to ensure confident structural assignment of this class of molecules.
The challenge in characterizing these derivatives lies in unequivocally placing the substituents on the benzene ring. The interplay of electronic effects from the electron-donating methoxy groups and the electron-withdrawing, sterically demanding iodo and carboxylic acid groups creates a nuanced NMR spectrum that requires a multi-faceted analytical approach.
The Power of Multi-dimensional NMR in Structural Elucidation
While 1D NMR (¹H and ¹³C) is the first line of analysis, 2D NMR techniques are indispensable for resolving structural ambiguities. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data that act as a roadmap to the molecular structure.
Key NMR Experiments for Structural Confirmation:
-
¹H NMR: Provides information on the number and environment of protons. Chemical shifts are influenced by the electronic effects of neighboring substituents.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling), which is crucial for piecing together the carbon skeleton.[1][2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing through-space correlations that are invaluable for confirming the relative positions of substituents.
Predicted NMR Spectral Data for this compound
To illustrate the application of these techniques, let's consider the parent compound, this compound. Based on established substituent effects, we can predict the approximate chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from Protons) | Key NOE Correlations (from Protons) |
| 1 | C | - | ~130 | H-3 to C-1, C-2, C-5 | H-3 with 4-OCH₃ |
| 2 | C-I | - | ~90 | H-3 to C-1, C-2, C-4 | 4-OCH₃ with H-3 |
| 3 | C-H | ~7.5 | ~115 | C-1, C-2, C-4, C-5 | 4-OCH₃ |
| 4 | C-OCH₃ | - | ~150 | H-3 to C-4; 4-OCH₃ to C-3, C-4, C-5 | H-3, 5-OCH₃ |
| 5 | C-OCH₃ | - | ~152 | H-6 to C-5; 5-OCH₃ to C-4, C-5, C-6 | H-6, 4-OCH₃ |
| 6 | C-H | ~7.3 | ~112 | C-1, C-2, C-4, C-5 | 5-OCH₃ |
| 7 | COOH | ~13.0 | ~168 | - | - |
| 4 | OCH₃ | ~3.9 | ~56 | C-4 | H-3, 5-OCH₃ |
| 5 | OCH₃ | ~3.8 | ~56 | C-5 | H-6, 4-OCH₃ |
Note: These are estimated values and can vary based on solvent and concentration.
The analysis of substituted benzoic acids can be complex due to the "ortho effect," where ortho-substituents can influence acidity and conformation in ways not predicted by simple electronic and steric arguments alone.[3][4]
Experimental Workflow for Unambiguous Structure Determination
The following workflow provides a systematic approach to confirming the structure of a novel this compound derivative.
Caption: Experimental workflow for NMR-based structure confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Note the chemical shifts, integration values, and coupling patterns of all signals.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals.
-
-
2D NMR Acquisition (if ambiguity exists):
-
COSY: This experiment will reveal the coupling network between the aromatic protons, helping to identify adjacent protons.
-
HSQC: This spectrum will unambiguously assign each proton to its directly attached carbon.
-
HMBC: This is the key experiment for establishing the connectivity of the molecular fragments. Look for correlations from the methoxy protons to the aromatic carbons and from the aromatic protons to the carboxyl carbon and the iodinated carbon.
-
NOESY: This experiment will confirm the spatial proximity of substituents. For example, a NOE correlation between a methoxy group's protons and a neighboring aromatic proton is strong evidence for their ortho relationship.
-
-
Data Analysis and Structure Assembly:
-
Use the HSQC to label the carbons attached to known protons.
-
Use the HMBC correlations to connect the molecular fragments. For instance, a correlation from the proton at C-6 to the carbon at C-1 (the carboxyl-bearing carbon) and C-5 (a methoxy-bearing carbon) helps to lock in the substitution pattern.
-
Use the NOESY data to confirm the relative positions of the substituents. A strong NOE between the protons of the 4-methoxy group and the proton at C-3 provides definitive evidence for their proximity.
-
Case Study: Distinguishing Between Isomers
Consider the challenge of distinguishing between this compound and its isomer, 2-iodo-3,4-dimethoxybenzoic acid. While their 1D NMR spectra might appear similar, 2D NMR, particularly HMBC and NOESY, will provide the definitive answer.
Caption: Key distinguishing NOE and HMBC correlations for isomers.
In the case of this compound, a clear NOE would be observed between the proton at C-3 and the methoxy group at C-4, and another between the proton at C-6 and the methoxy group at C-5. For the 2-iodo-3,4-dimethoxy isomer, an NOE would be expected between the proton at C-5 and the methoxy group at C-4. The absence of an NOE between the proton at C-6 and a methoxy group would be a key differentiating factor.
Conclusion
While 1D NMR provides a valuable first look at the structure of this compound derivatives, a comprehensive suite of 2D NMR experiments is essential for unambiguous confirmation. By systematically applying COSY, HSQC, HMBC, and NOESY, researchers can confidently elucidate the precise substitution patterns, ensuring the integrity of their synthetic work and the reliability of downstream applications. This rigorous approach to structural verification is paramount in the fields of medicinal chemistry and materials science, where precise molecular architecture dictates function.
References
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PrepChem. Synthesis of 2-iodo-4-methoxy-benzoic acid. Available from: [Link][5]
-
Green Chem. (2018). Supporting Information. Green Chemistry, 20. Available from: [Link]
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Kolev, T. et al. (2012). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate. Available from: [Link][6]
-
Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? Available from: [Link][3]
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Gadikota, V. et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link][7]
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SpectraBase. 3-Hydroxy-4,5-dimethoxybenzoic acid. Available from: [Link][8]
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Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link][1]
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Exner, O. et al. (2000). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (12), 2499-2506. Available from: [Link][4]
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MOC Analytical Services. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). YouTube. Available from: [Link][2]
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A Comparative Guide to Mass Spectrometry Analysis of 2-Iodo-4,5-dimethoxybenzoic Acid Reaction Products
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of 2-Iodo-4,5-dimethoxybenzoic acid and its reaction products. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols, and presents comparative data to guide your analytical strategy.
Introduction: The Analytical Imperative
This compound is a highly functionalized aromatic building block, pivotal in the synthesis of complex organic molecules, including pharmaceutical agents and molecular probes. The presence of three distinct functional groups—an iodo group, a carboxylic acid, and two methoxy ethers—allows for a diverse range of chemical transformations such as Suzuki and Sonogashira couplings, esterifications, and amidations.
The success of these synthetic endeavors hinges on the precise characterization of the resulting product mixture. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information. However, the choice of ionization technique is critical and directly impacts data quality, reproducibility, and the ultimate success of the analysis.[1] This guide compares the three most common ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—in the context of analyzing reaction products derived from this compound.
The Analyte and Its Derivatives: A Molecular Profile
The parent molecule, this compound (MW: 308.09 g/mol ), possesses moderate polarity due to its carboxylic acid and methoxy groups. Its reaction products will exhibit a range of polarities. For instance, an esterification product will be less polar than the starting material, while coupling with a polar amine would increase polarity. The presence of the heavy iodine atom provides a distinct isotopic signature, although its primary isotope, ¹²⁷I, has 100% natural abundance.[2] The key to successful analysis is selecting an ionization method that can efficiently ionize these diverse structures with minimal degradation.
Comparative Analysis of Ionization Techniques
The selection of an ion source is dictated by the analyte's physicochemical properties and the analytical objective.[3] For the compounds , a soft ionization technique is generally preferred to preserve the molecular ion and obtain clear molecular weight information.[3]
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable molecules, making it a primary candidate for analyzing this compound and many of its derivatives.[1][3] It is highly compatible with liquid chromatography (LC), enabling the separation of complex reaction mixtures prior to MS analysis.[3]
-
Mechanism of Action: ESI generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of gas-phase ions.[3]
-
Expected Ionization Behavior: Given the acidic nature of the carboxylic group, analysis in negative ion mode is highly effective, readily forming the deprotonated molecule, [M-H]⁻. In positive ion mode, protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed, particularly if salts are present in the mobile phase.
-
Advantages:
-
Limitations:
Atmospheric Pressure Chemical Ionization (APCI)
APCI is a suitable alternative for compounds with lower polarity or those that are thermally stable but do not ionize well with ESI.[1] This could include esterified or fully derivatized products of this compound.
-
Mechanism of Action: The sample is nebulized into a heated chamber where a corona discharge ionizes the solvent molecules. These solvent ions then transfer a charge to the analyte molecules through gas-phase reactions.[3]
-
Expected Ionization Behavior: APCI typically produces singly charged ions, most often [M+H]⁺ in positive mode or [M-H]⁻ in negative mode. It is generally less prone to forming adducts compared to ESI.
-
Advantages:
-
Limitations:
-
Requires the analyte to be thermally stable, as it involves a heated nebulizer.
-
Can sometimes induce more in-source fragmentation than ESI.
-
Less effective for large, non-volatile biomolecules.[1]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI)
MALDI is a soft ionization technique renowned for its ability to analyze large biomolecules, but it is also highly effective for small molecules, especially in complex mixtures or for high-throughput screening.[5]
-
Mechanism of Action: The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to desorb and ionize. The charge is then transferred to the analyte molecules.[3]
-
Expected Ionization Behavior: MALDI predominantly generates singly charged ions, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺.[6] This simplifies the resulting mass spectra, which is advantageous for mixture analysis.[6]
-
Advantages:
-
High sensitivity and tolerance to salts and buffers.
-
Produces simple spectra with predominantly singly charged ions.[3]
-
Excellent for high-throughput analysis from a sample plate.
-
-
Limitations:
-
Matrix selection is crucial and can be compound-dependent.
-
Less readily coupled with online LC separation.[6]
-
Potential for matrix-related background ions in the low mass range.
-
Performance Comparison Summary
The choice of ionization technique is a critical decision point in method development. The following table summarizes the key performance characteristics of ESI, APCI, and MALDI for the analysis of this compound and its reaction products.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Analyte Polarity | Best for polar and ionizable compounds[1] | Best for low to moderate polarity compounds[1] | Broad applicability, less dependent on polarity |
| Ionization Type | Very Soft | Soft (can have thermal effects) | Very Soft |
| Typical Ions | [M-H]⁻, [M+H]⁺, [M+Na]⁺, Multiply charged ions | [M-H]⁻, [M+H]⁺ | [M+H]⁺, [M+Na]⁺, [M+K]⁺ (predominantly singly charged)[6] |
| LC Compatibility | Excellent | Excellent | Offline coupling is possible but not routine[6] |
| Sensitivity | High (pg to fg range) | Good (ng to pg range) | Very High (fg to amol range) |
| Matrix Tolerance | Low (susceptible to ion suppression)[1] | Moderate | High |
| Primary Use Case | LC-MS analysis of the parent acid and its polar derivatives. | LC-MS analysis of less polar products (e.g., esters). | High-throughput screening of reaction arrays; analysis of products not amenable to LC. |
Experimental Workflow and Protocols
For comprehensive analysis of a reaction mixture containing the starting material, intermediates, and final products, a Liquid Chromatography-Mass Spectrometry (LC-MS) method using ESI is the most robust approach.
Overall Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of a synthetic reaction mixture.
Caption: General experimental workflow for LC-MS analysis.
Detailed LC-ESI-MS Protocol
This protocol provides a starting point for method development. Optimization may be required based on the specific reaction products.
-
Sample Preparation:
-
Take a 10 µL aliquot of the crude reaction mixture.
-
Quench the reaction if necessary (e.g., with water or a buffer).
-
Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI) Parameters:
-
Ionization Mode: ESI, switching between positive and negative modes.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Nebulizer Gas (N₂): 45 psi.
-
Drying Gas (N₂): 10 L/min at 325 °C.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode for identification; tandem MS (MS/MS) for structural confirmation.
-
Fragmentation Behavior of this compound
Understanding the fragmentation pattern is crucial for structural confirmation.[7][8] Under tandem MS (MS/MS) conditions, the molecular ion of this compound will undergo characteristic fragmentation. The presence of iodine makes the loss of the iodine radical (127 Da) a key fragmentation pathway.[2]
Caption: Predicted fragmentation of this compound.
Conclusion
For the comprehensive analysis of reaction mixtures derived from this compound, LC-ESI-MS is the superior choice . Its compatibility with liquid chromatography allows for the separation of complex mixtures, while its soft ionization mechanism provides clear molecular weight information for polar starting materials and products. APCI serves as a valuable alternative for less polar derivatives that may not ionize efficiently by ESI. MALDI offers a powerful high-throughput option for rapid screening but lacks the integrated separation capability of LC-MS. A thorough understanding of these techniques enables the modern researcher to select the optimal analytical strategy, ensuring data of the highest quality and integrity.
References
- Langley, J. (2025). Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. Separation Science.
- PrepChem. (n.d.). Synthesis of 2-iodo-4-methoxy-benzoic acid. PrepChem.com.
- Cody, R. B. (n.d.). A Convenient Alternative to MALDI and ESI. LCGC International.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
- PrepChem. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. PrepChem.com.
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. BenchChem.
- Kocábová, J., et al. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. PMC.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd.
- Creative Proteomics. (n.d.). Molecular Weight Characterization - Comparison of MALDI and ESI. Creative Proteomics.
- Semantic Scholar. (n.d.). Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. Semantic Scholar.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository.
- ResearchGate. (n.d.). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate.
- ResearchGate. (2025). Analysis of Benzoic Acid in Drink Using ID-LC/MS Analysis of Benzoic Acid in Quasi-Drug Drink Using Isotope Dilution Liquid Chromatography Mass Spectrometry. ResearchGate.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying 4-Benzoylbenzoic Acid and Its Reaction Products. BenchChem.
- ResearchGate. (2025). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. ResearchGate.
- Lee, J., et al. (n.d.). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences.
- CHEMISTRY 1000. (2018). Topic 3: Mass Spectrometry (MS). CHEM 2600.
- Safe, S., & Hutzinger, O. (1971). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry.
- BenchChem. (2025). Mass Spectrometry Analysis of 2-Iodo-5-methylbenzoic Acid: A Technical Guide. BenchChem.
- Clark, J. (2020). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
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- 1. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
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- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Benchmarking Guide to 2-Iodo-4,5-dimethoxybenzoic Acid and its Aryl Halide Counterparts in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. Aryl halides are foundational building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions that form the backbone of many pharmaceutical and fine chemical manufacturing processes. This guide provides an in-depth comparative analysis of 2-iodo-4,5-dimethoxybenzoic acid against its bromo and chloro analogs, offering a technical benchmark of their performance in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
The choice of the halogen atom on the aryl halide is not a trivial one; it dictates the reactivity of the substrate, influencing reaction kinetics, catalyst selection, and the required reaction conditions. The fundamental principle governing this reactivity lies in the carbon-halogen (C-X) bond dissociation energy. The general trend for palladium-catalyzed cross-coupling reactions is I > Br > Cl, a direct consequence of the decreasing strength of the C-X bond down the halogen group. This guide will dissect this principle with practical, experimental context, providing you with the data-driven insights needed to make informed decisions in your synthetic endeavors.
The Reactivity Landscape of 2-Halo-4,5-dimethoxybenzoic Acids
The 4,5-dimethoxybenzoic acid scaffold is a common motif in a variety of biologically active molecules. The ability to functionalize the 2-position through cross-coupling reactions is a powerful strategy for generating molecular diversity. The choice of the halogen at this position—iodine, bromine, or chlorine—presents a trade-off between reactivity and cost/availability.
-
This compound: The C-I bond is the weakest among the halogens, making this substrate the most reactive. Oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles, is facile, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This high reactivity is particularly advantageous for challenging couplings or when working with sensitive functional groups.
-
2-Bromo-4,5-dimethoxybenzoic Acid: Representing a balance between reactivity and stability, the bromo analog is a workhorse in many synthetic labs. While more forcing conditions may be required compared to the iodo-derivative, a vast array of well-established protocols and catalyst systems are available for the activation of aryl bromides.
-
2-Chloro-4,5-dimethoxybenzoic Acid: As the most cost-effective and readily available of the three, the chloro-derivative is highly desirable from an industrial and green chemistry perspective. However, the strength of the C-Cl bond presents a significant activation barrier, necessitating the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step.
Comparative Performance in Key Cross-Coupling Reactions
To provide a quantitative comparison, we will examine the performance of these three aryl halides in the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The following sections provide standardized experimental protocols and a summary of expected performance based on literature precedents and established reactivity principles.
Suzuki-Miyaura Coupling: Formation of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds from an aryl halide and an organoboron reagent.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Halo-4,5-dimethoxybenzoic Acid with Phenylboronic Acid
-
To a dry Schlenk flask, add the 2-halo-4,5-dimethoxybenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and the specified base (see table below).
-
In a separate vial, pre-mix the palladium catalyst and ligand (if applicable) and add to the Schlenk flask.
-
Add the degassed solvent to the flask.
-
Seal the flask and degas the mixture by three cycles of vacuum and backfilling with argon.
-
Heat the reaction mixture to the specified temperature with vigorous stirring under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid product.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4,5-dimethoxybenzoic acid.
Comparative Data: Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| This compound | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O (4:1) | 80 | 4 | ~95 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3.0 eq) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | ~90[1] |
| 2-Chloro-4,5-dimethoxybenzoic acid | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | K₃PO₄ (3.0 eq) | t-BuOH/H₂O (1:1) | 100 | 24 | ~85 (estimated based on[2]) |
Analysis of Suzuki-Miyaura Coupling Performance:
The iodo-derivative exhibits the highest reactivity, achieving a high yield under relatively mild conditions with a standard catalyst like Pd(PPh₃)₄. The bromo-analog requires a more active catalyst system, such as one employing the bulky, electron-rich SPhos ligand, and slightly more forcing conditions to achieve a comparable yield. For the chloro-derivative, a highly active catalyst system, for instance, one utilizing the RuPhos ligand, is necessary to overcome the high activation energy of the C-Cl bond, resulting in a longer reaction time to obtain a good yield.
Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene.
Catalytic Cycle: Heck Reaction
Caption: A simplified catalytic cycle for the Heck reaction.
Detailed Protocol: Heck Reaction of 2-Halo-4,5-dimethoxybenzoic Acid with Styrene
-
To a dry Schlenk tube under an inert atmosphere, add the 2-halo-4,5-dimethoxybenzoic acid (1.0 mmol), palladium(II) acetate (2 mol%), and the appropriate phosphine ligand (if required).
-
Add the anhydrous solvent to dissolve the solids.
-
Add styrene (1.5 mmol) and the base to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired (E)-2-(2-phenylvinyl)-4,5-dimethoxybenzoic acid.
Comparative Data: Heck Reaction
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| This compound | Pd(OAc)₂ (2 mol%) | Et₃N (2.0 eq) | DMF | 100 | 6 | ~90 |
| 2-Bromo-4,5-dimethoxybenzoic acid | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | K₂CO₃ (2.0 eq) | DMA | 120 | 16 | ~80 |
| 2-Chloro-4,5-dimethoxybenzoic acid | Pd₂(dba)₃ (2 mol%) / P(t-Bu)₃ (4 mol%) | Cs₂CO₃ (2.0 eq) | Dioxane | 120 | 36 | ~65[3] |
Analysis of Heck Reaction Performance:
Similar to the Suzuki coupling, the iodo-derivative demonstrates superior reactivity in the Heck reaction, providing a high yield under phosphine-free conditions. The bromo-analog requires the addition of a phosphine ligand and higher temperatures to achieve a good yield. The chloro-derivative proves to be the most challenging substrate, necessitating a highly active and sterically demanding ligand like tri-tert-butylphosphine, along with a strong base and prolonged reaction times, to afford a moderate yield of the desired product.
Buchwald-Hartwig Amination: A Gateway to Aryl Amines
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, a critical functional group in a vast number of pharmaceuticals.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
A Senior Application Scientist's Guide to the Oxidative Addition of 2-Iodo-4,5-dimethoxybenzoic Acid to Palladium: A DFT-Informed Comparison
Authored for Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry where complex molecule construction is paramount.[1][2][3] A critical, often rate-determining, step in many cross-coupling catalytic cycles is the oxidative addition of an organic halide to a Pd(0) complex.[4][5][6] Understanding the intricate mechanistic details of this step for a given substrate, such as 2-Iodo-4,5-dimethoxybenzoic acid, is crucial for reaction optimization, catalyst design, and overall efficiency.
This guide provides an in-depth comparison of the theoretical perspectives gained from Density Functional Theory (DFT) studies with established experimental observations and alternative mechanistic pathways for the oxidative addition of this compound to palladium.
The Consensus Mechanism: A Tale of Two Pathways
The oxidative addition of aryl halides to a Pd(0) center is not a monolithic process. DFT studies have been instrumental in elucidating that the reaction can proceed through two primary, competing pathways: a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism .[4][5][7] The preferred route is a delicate balance of factors including the ligand environment at the palladium center, the electronic nature of the aryl halide, and the solvent.[7][8]
-
Three-Centered Concerted Mechanism: This is the classic pathway, often favored by monoligated (PdL) species.[4][6] In this mechanism, the palladium atom interacts simultaneously with the ipso-carbon and the iodine atom of the aryl halide, proceeding through a single, three-membered transition state.
-
Nucleophilic Displacement (SNAr-like) Mechanism: This pathway is more common for bisligated (PdL2) species.[4][5] Here, the palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the iodide anion in a process more akin to a nucleophilic aromatic substitution. This mechanism is particularly favored in polar solvents.[7]
The choice between these pathways is dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the palladium complex.[5][7] Monoligated PdL species typically have a σ-type HOMO suitable for a concerted approach, while the bent PdL2 complexes required for reaction often present a π-type HOMO that favors the displacement mechanism.[7] For this compound, the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group introduce electronic asymmetry that can influence the transition state energies of these pathways.
Caption: Competing pathways for oxidative addition.
Comparative Analysis: DFT Predictions vs. Experimental Reality
While no DFT studies exist for the exact molecule this compound, extensive computational and experimental work on substituted iodoarenes provides a strong foundation for comparison.
DFT Predictions (Based on Analogous Systems): DFT calculations consistently show that for iodoarenes, the oxidative addition step is generally exergonic and possesses a relatively low activation barrier.[9] The reactivity order (Ar-I > Ar-Br > Ar-Cl) is well-reproduced by computations, reflecting the weaker C-I bond.[6] Studies on 4-substituted iodobenzenes reveal a linear correlation between the Hammett constants of the substituents and the reaction's free energy; electron-withdrawing groups make the reaction more exergonic.[9] This suggests the carboxylic acid group in our target molecule will favor the reaction thermodynamically, while the methoxy groups may slightly disfavor it.
| Computational Parameter | Typical Predicted Value (Iodoarenes) | Rationale & Implication for Target Molecule |
| Activation Energy (ΔG‡) | 10-20 kcal/mol | Expected to be in this range, making the reaction feasible under mild conditions. |
| Reaction Energy (ΔG) | -25 to -40 kcal/mol[9] | The reaction is strongly favored thermodynamically. |
| Favored Ligated State | PdL or PdL2 | Highly dependent on ligand sterics. Bulky phosphines favor the monoligated pathway.[6][10] |
| Effect of Solvent | Polar solvents favor SNAr | A polar solvent like DMF or THF would likely favor the displacement pathway if a PdL2 complex is the active species.[7][8] |
Experimental Observations: Experimental kinetic studies confirm that the oxidative addition is typically first-order in both the palladium complex and the aryl halide.[6][11] The choice of phosphine ligands dramatically impacts the reaction rate and even the nature of the reactive palladium species.[6] For instance, the use of Pd(PPh3)4 as a precatalyst generates a mixture of Pd(PPh3)3 and the highly reactive 14-electron Pd(PPh3)2 in solution.[6]
| Experimental Observation | Typical Result | Relevance to Target Molecule |
| Reaction Kinetics | First-order in [Pd] and [ArI][6][11] | The reaction is bimolecular, consistent with the proposed mechanisms. |
| Ligand Effects | Bulky, electron-rich phosphines accelerate the reaction. | Ligands like P(tBu)3 or bulky N-heterocyclic carbenes (NHCs) would be expected to perform well. |
| Product Structure | Typically yields a cis-Pd(II) complex initially.[12][13] | The initial product of oxidative addition is the cis-isomer, which may then isomerize to the more stable trans-isomer. |
| Stability | Oxidative Addition Complexes (OACs) can be stable. | OACs derived from complex molecules can be isolated, stored, and used as stoichiometric reagents, which is highly valuable in pharmaceutical diversification.[14] |
Bridging Theory and Experiment: The convergence of DFT and experimental findings provides a powerful predictive tool. For this compound, we can predict that with a standard catalyst like Pd(PPh3)4, the reaction will proceed readily. The actual mechanistic path (concerted vs. displacement) would likely depend on the precise reaction conditions, but DFT can be employed to calculate the transition state energies for both to determine the most favorable route.
Beyond Direct Oxidative Addition: Alternative Pathways
While oxidative addition is the dominant pathway for C-I bond activation, it is crucial for a comprehensive understanding to consider other possibilities that palladium can mediate, such as:
-
C-H Activation: Palladium is a versatile catalyst capable of direct C-H bond activation.[15][16] While less likely for a C(sp²)-I bond, intramolecular C-H activation involving the carboxylic acid or methoxy groups could be a competing or sequential pathway under certain conditions, potentially leading to cyclopalladated intermediates.[16]
-
Strain-Driven C-C Activation: In systems with strained rings, palladium can catalyze C-C bond activation.[17][18] This is not directly relevant to our aromatic substrate but highlights the diverse reactivity of palladium.
-
Pd(II)/Pd(IV) Cycles: Some transformations are proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle, often initiated by C-H activation followed by oxidative addition of a second substrate to the Pd(II) center.[15][16]
A Practical Workflow: From Hypothesis to Verified Mechanism
For researchers aiming to investigate the specific case of this compound, a combined computational and experimental approach is the gold standard.[19]
Experimental Protocol: Kinetic Analysis
-
Catalyst Preparation: Generate the active Pd(0)Ln species in situ from a stable precatalyst (e.g., Pd2(dba)3) and the desired phosphine ligand in a deoxygenated solvent (e.g., THF or DMF).
-
Reaction Monitoring: In a temperature-controlled vessel, combine the catalyst solution with this compound. Monitor the disappearance of the starting material and the appearance of the oxidative addition product using techniques like 31P NMR (to observe changes in the palladium-phosphine complex) and HPLC or GC-MS (to quantify reactants and products).
-
Order Determination: Run a series of experiments varying the initial concentrations of the palladium complex and the iodoarene to determine the reaction order with respect to each component.
-
Activation Parameters: Conduct the kinetic runs at several different temperatures to construct an Eyring plot and determine the activation parameters (ΔH‡ and ΔS‡), which provide deep mechanistic insight.
Computational Protocol: DFT Modeling
-
Model Construction: Build the reactants: this compound and the chosen Pd(0)Ln complex (e.g., Pd(PPh3)2).
-
Geometry Optimization: Perform geometry optimizations of all species (reactants, transition states, intermediates, and products) using a suitable DFT functional and basis set. A common choice is the BP86 or B3LYP functional with a LANL2DZ basis set for palladium (to account for relativistic effects) and a Pople-style basis set like 6-31G(d) for the lighter atoms.[12][13]
-
Solvation Modeling: Include a continuum solvation model (e.g., PCM or SMD) to simulate the solvent environment, as this is crucial for accurately modeling reaction energetics, especially for polar mechanisms.[7][8]
-
Transition State Search: Locate the transition state structures for both the concerted and displacement pathways. This often involves methods like Quadratic Synchronous Transit (QST2/QST3) or eigenvector following.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) and to obtain Gibbs free energy corrections.
-
Energy Profile Construction: Plot the Gibbs free energy of all calculated species to construct a complete reaction energy profile, allowing for direct comparison of the activation barriers of competing pathways.
Caption: A typical DFT workflow for mechanistic investigation.
By integrating these robust computational and experimental workflows, researchers can gain a comprehensive, validated understanding of the oxidative addition process for this compound, enabling the rational design of more efficient and selective cross-coupling reactions for drug development and beyond.
References
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Source: Journal of the American Chemical Society | URL: [Link]
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Source: ResearchGate | URL: [Link]
-
Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Source: ChemRxiv | URL: [Link]
-
Title: Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex | Source: University of Victoria (UVIC) | URL: [Link]
-
Title: Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Source: Organometallics - ACS Publications | URL: [Link]
-
Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Source: Organometallics - ACS Publications | URL: [Link]
-
Title: Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant | Source: ResearchGate | URL: [Link]
-
Title: DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes | Source: ResearchGate | URL: [Link]
-
Title: Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study | Source: ResearchGate | URL: [Link]
-
Title: Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Source: Organometallics - ACS Publications | URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4,5-dimethoxybenzoic Acid
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the fields of pharmaceutical research and complex organic synthesis, our focus is often directed toward the successful execution of novel reactions and the purification of target molecules. However, the lifecycle of a chemical does not end upon its successful use. The responsible management of resulting waste streams is a critical, non-negotiable component of rigorous scientific practice. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 2-Iodo-4,5-dimethoxybenzoic acid. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment. Adherence to these steps is not merely procedural; it is a reflection of our commitment to safety and scientific integrity.
Part 1: Hazard Profile and Core Safety Principles
Understanding the inherent chemical properties of this compound is fundamental to appreciating the causality behind the required disposal protocols. Its structure, featuring a carboxylic acid group and a halogen (iodine) on an aromatic ring, dictates its classification as a hazardous substance.
Inherent Hazards: This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[1] The primary risks stem from direct contact and inhalation of dust particles. Therefore, all handling and disposal operations must be conducted within a well-ventilated area, preferably a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2][3]
Table 1: GHS Hazard Identification for this compound
| Pictogram | GHS Code | Hazard Statement | Precautionary Code |
| GHS07 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | P501: Dispose of contents/container to an approved waste disposal plant[1] |
The Core Disposal Directive: Segregation is Non-Negotiable
Due to its chemical nature, this compound must be disposed of as regulated hazardous waste. It cannot be discarded in the regular trash or washed down the drain. The rationale is twofold:
-
Halogenated Organic Compound: The presence of iodine classifies it as a halogenated organic waste.[4] These compounds can be persistent in the environment and may form toxic byproducts if improperly treated. Standard wastewater treatment facilities are not equipped to handle such chemicals.[5]
-
Acidic Nature: As a carboxylic acid, it is corrosive.[6] While dilute, neutralized solutions of simple acids may sometimes be permissible for drain disposal, this does not apply when the acid is part of a complex, halogenated organic molecule.[7]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of this compound waste.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the waste, ensure a robust barrier between you and the chemical hazard.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-resistant gloves (nitrile rubber is a suitable choice).[4]
-
Body Protection: A standard laboratory coat is required.[4]
-
Respiratory Protection: If there is a risk of generating dust, handle the material exclusively within a chemical fume hood.[3]
Step 2: Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in a safe disposal workflow.[6]
-
Primary Waste (Solid Compound): Collect unused or waste this compound in a dedicated hazardous waste container.[4] This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene) and have a tightly fitting lid.[8]
-
Contaminated Debris: Any materials that have come into direct contact with the compound, such as weighing paper, contaminated gloves, pipette tips, and absorbent pads used for cleaning minor spills, must also be placed in the same designated hazardous waste container.[4]
-
Rinsate from "Empty" Containers: The original container of the chemical is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected in a designated halogenated organic liquid waste container.[7][8] Subsequent rinses can be managed similarly.
Step 3: Proper Labeling of Waste Containers
An improperly labeled container is a significant safety risk. Your facility's Environmental Health & Safety (EHS) office will provide specific labels, but they must universally include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "Waste this compound".
-
The specific hazards associated with the waste (e.g., "Irritant," "Harmful").
-
The date on which waste was first added to the container.[6]
-
Your name and laboratory information.
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Designate a specific area within your lab, at or near the point of waste generation, for the temporary storage of the waste container.[6]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[7][8]
-
Segregate Incompatibles: Store the container away from incompatible materials, particularly strong bases and oxidizing agents, to prevent accidental reactions.[9][10]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.[7]
Step 5: Arrange for Final Disposal
The final step is to contact your institution's EHS or a licensed hazardous waste disposal service for pickup.[3][5] The typical disposal route for halogenated organic compounds is high-temperature incineration at a specialized, regulated facility.[4] Never attempt to neutralize or treat this chemical waste yourself unless you are operating under a specific, EHS-approved protocol.
Part 3: Emergency Spill Management
In the event of a small spill:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Proper PPE: Wear the PPE detailed in Step 1.
-
Contain and Absorb: For a solid spill, gently cover it with a dry absorbent material, such as a 1:1:1 mixture of sodium carbonate, clay cat litter, and sand, to avoid generating dust.[4]
-
Collect Waste: Carefully scoop the mixture into your designated hazardous waste container.
-
Clean the Area: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated debris.
-
Report: Report the spill to your laboratory supervisor or EHS office.
Part 4: Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams associated with this compound.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
-
ChemistryTalk. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
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Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]
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University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Angene Chemical. (2021). 4-Amino-3,5-dimethoxybenzoic acid Safety Data Sheet. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Navigating the Safe Handling of 2-Iodo-4,5-dimethoxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal
The synthesis and application of complex organic molecules are cornerstones of modern drug discovery and development. Among these, halogenated aromatic compounds such as 2-Iodo-4,5-dimethoxybenzoic acid serve as versatile intermediates. Ensuring the safety of laboratory personnel handling such reagents is paramount. This guide provides a detailed protocol for the appropriate selection and use of personal protective equipment (PPE), as well as procedures for the safe disposal of this compound, grounded in an understanding of its implicit chemical hazards.
Hazard Assessment: A Synthesis of Structural Analogs
Inferred Hazards of this compound:
| Hazard Category | Potential Effect | Rationale |
| Skin Irritation | May cause redness, itching, and inflammation upon contact. | A common hazard for benzoic acid and its derivatives[1][2]. |
| Serious Eye Damage/Irritation | Can cause significant eye irritation or damage. | A noted risk for similar benzoic acid compounds[2][3]. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | A frequent warning for powdered organic acids[3]. |
| Staining | The presence of iodine may cause staining of skin and surfaces. | A known property of many iodine-containing compounds. |
| Environmental Hazard | Halogenated organic compounds are often classified as hazardous to the environment. | General classification for halogenated organic waste[4][6]. |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their broad chemical resistance. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound or upon contamination[1][7][8]. |
| Eyes | Safety goggles | ANSI Z87.1-compliant safety goggles with side shields are mandatory to protect against dust particles and potential splashes[7][8]. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn to protect skin and personal clothing from contamination[7]. |
| Respiratory | NIOSH-approved respirator | When handling the powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles[1][8]. |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedure
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood, to minimize inhalation exposure[7].
-
Before entering the designated area, don all required PPE as outlined in the table above.
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents, to avoid leaving the controlled workspace during the procedure.
-
-
Handling :
-
When weighing the solid compound, use a draft shield or perform the task within the fume hood to contain any airborne dust.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Conduct all subsequent reaction steps within the fume hood.
-
-
Cleanup :
-
Decontaminate all glassware and work surfaces with an appropriate solvent and cleaning agent.
-
Properly segregate and dispose of all waste materials as described in the following section.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly after removing gloves[8].
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste[4][6].
-
Solid Waste : Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed container for halogenated organic solid waste.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams[4].
-
Disposal Route : All waste must be disposed of through your institution's environmental health and safety office, typically via high-temperature incineration[5].
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
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- Benchchem. (2025). Personal protective equipment for handling 3-(2-oxo-2H-chromen-3-yl)benzoic acid.
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- Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S.
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- Sociedade Brasileira de Química. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
